Creatine pyruvate
Description
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.C3H4O3/c1-7(4(5)6)2-3(8)9;1-2(4)3(5)6/h2H2,1H3,(H3,5,6)(H,8,9);1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNGCCQFGNSBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)O.CN(CC(=O)O)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335002 | |
| Record name | Creatine pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208535-04-0, 55965-97-4 | |
| Record name | creatine pyruvate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208535-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Creatine pyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208535040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Creatine pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-amidino-N-methylglycine-2-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-oxopropanoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Methylguanidino) ethanoic acid-2-oxopropanoate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 208535-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CREATINE PYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPM6MX7AJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Creatine Pyruvate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of creatine (B1669601) pyruvate (B1213749), a compound of interest for various research applications due to the combined potential benefits of its constituent parts: creatine and pyruvate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes relevant biochemical pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Synthesis of Creatine Pyruvate
This compound is synthesized through a direct reaction of creatine with pyruvic acid. The reaction can be modulated to produce different molar ratios of the salt. Below are protocols derived from established methods for the synthesis of 1:1 and 2:1 molar ratio this compound salts.
Experimental Protocol: Synthesis of this compound (1:1)
This protocol describes the synthesis of this compound where the molar ratio of creatine to pyruvic acid is approximately 1:1.
Materials:
-
Creatine monohydrate
-
Pyruvic acid (anhydrous or aqueous solution)
-
Beaker
-
Grater or mortar and pestle
-
Vacuum drying oven
Procedure:
-
In a beaker, intimately mix creatine monohydrate and pyruvic acid in a 1:2 molar ratio (e.g., 29.8 g of creatine monohydrate to 35.2 g of pyruvic acid).
-
Allow the mixture to stand at room temperature. It will gradually solidify into a white, fine crystalline mass.
-
Once solidified, crush the product using a grater or a mortar and pestle.
-
Dry the resulting powder for 4 hours at 50°C in a vacuum drying oven.
-
The yield is expected to be quantitative (>99%).
Experimental Protocol: Synthesis of this compound (2:1)
This protocol details the synthesis of this compound with a 2:1 molar ratio of creatine to pyruvic acid.
Materials:
-
Creatine monohydrate
-
Pyruvic acid
-
Tetrahydrofuran (THF)
-
Grater or mortar and pestle
-
Vacuum drying oven
Procedure:
-
In a grater or mortar, combine creatine monohydrate and pyruvic acid in a 2:1 molar ratio (e.g., 29.8 g of creatine monohydrate to 8.8 g of pyruvic acid).
-
Add a small amount of a polar solvent, such as 20 ml of tetrahydrofuran, to facilitate the reaction.
-
Mix the components thoroughly. The mixture will become increasingly viscous and eventually solidify into a white, fine crystalline mass.
-
Dry the product for 4 hours at 50°C in a vacuum drying oven.
-
The yield is expected to be quantitative (>99%).
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. This section details the primary analytical techniques and provides exemplar protocols.
Physicochemical Properties
The fundamental properties of the synthesized this compound should be determined as a first step in its characterization.
| Property | This compound (1:2) | This compound (2:1) |
| Appearance | White, fine crystalline mass | White, fine crystalline mass |
| Melting Point | 90-95°C (with decomposition)[1][2] | 118-120°C (with decomposition)[1][2] |
| Solubility | - | - |
| Elemental Analysis | C: 38.36%, H: 5.94%, N: 19.18% (Calculated for C₇H₁₃N₃O₅) | - |
Note: Further studies are required to determine the aqueous solubility of different this compound salts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of this compound and quantifying its components. The following is a general protocol that can be adapted for this compound analysis.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase: A simple isocratic mobile phase can be employed. For example, 0.045 M ammonium (B1175870) sulfate (B86663) in water. Alternatively, a gradient system with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.01 M sodium acetate) can be used.[3] For LC-MS compatibility, volatile buffers like formic acid or trifluoroacetic acid (TFA) are recommended.[4]
-
Flow Rate: 0.75 - 1.0 mL/min[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the elution of creatine and pyruvate. The retention times will be specific to the column and mobile phase conditions used.
-
Purity can be assessed by the relative area of the creatine and pyruvate peaks compared to any impurity peaks. Quantification can be performed using a calibration curve generated from standards of known concentrations.
-
| Parameter | Value |
| Column | C18 reverse-phase, Porous Graphitic Carbon[7] |
| Mobile Phase | Isocratic or gradient aqueous/organic |
| Detector | UV (205-210 nm),[5][6] Pulsed Electrochemical[3] |
| Linearity Range (Creatine) | 1-100 µg/mL[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals for the creatine moiety include a singlet for the N-methyl protons (~3.0 ppm) and a singlet for the methylene (B1212753) protons (~3.9 ppm).[8][9] The pyruvate moiety will show a singlet for the methyl protons (~2.3 ppm).
-
Acquire a ¹³C NMR spectrum. Key resonances for creatine include the carboxyl carbon (~177 ppm), the guanidinium (B1211019) carbon (~160 ppm), the methylene carbon (~56 ppm), and the N-methyl carbon (~40 ppm).[10] For pyruvate, the carbonyl carbon (~207 ppm), the carboxyl carbon (~162 ppm), and the methyl carbon (~27 ppm) are characteristic.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to confirm the molar ratio of creatine to pyruvate.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the respective nuclei in the this compound structure.
-
| Nucleus | Creatine Chemical Shifts (ppm) (approximate) | Pyruvate Chemical Shifts (ppm) (approximate) |
| ¹H | N-CH₃: 3.0, CH₂: 3.9[8][9] | CH₃: 2.3 |
| ¹³C | C=O: 177, C=N: 160, CH₂: 56, N-CH₃: 40[10] | C=O: 207, COO⁻: 162, CH₃: 27 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the this compound molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., KBr pellet press or ATR).
-
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups in creatine and pyruvate. Key vibrational modes for creatine include N-H stretching, C=O stretching of the carboxylic acid, and C-N stretching.[11][12] Pyruvate will exhibit a characteristic C=O stretching frequency for the ketone and the carboxylate. The patent for this compound indicates characteristic peaks at 1763, 1734, 1697, 1663, and 1605 cm⁻¹.
-
| Functional Group | Wavenumber (cm⁻¹) (approximate) |
| N-H Stretch (Creatine) | 3400-3100 |
| C=O Stretch (Pyruvate, Ketone) | 1725-1705 |
| C=O Stretch (Carboxylate) | 1610-1550 |
| C=N Stretch (Creatine) | 1690-1640 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
-
Data Analysis:
-
In the positive ion mode, expect to observe a peak corresponding to the protonated creatine molecule [M+H]⁺ at m/z 132.
-
In the negative ion mode, expect to observe a peak corresponding to the deprotonated pyruvate molecule [M-H]⁻ at m/z 87.
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.
-
| Ion | Expected m/z |
| [Creatine + H]⁺ | 132.07 |
| [Pyruvate - H]⁻ | 87.01 |
Signaling Pathways
Creatine and pyruvate are key players in cellular energy metabolism. The biological effects of this compound are likely attributable to the independent actions of these two components upon dissociation.
Creatine Metabolism and Signaling
Creatine plays a crucial role in the rapid regeneration of ATP, particularly in tissues with high and fluctuating energy demands like muscle and brain.
Caption: Endogenous synthesis and cellular energy buffering role of creatine.
Pyruvate Metabolism
Pyruvate is a central hub in carbohydrate metabolism, linking glycolysis to the citric acid cycle and other metabolic pathways.
Caption: Central role of pyruvate in cellular metabolism.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive characterization of this compound for research purposes. The detailed protocols for synthesis and analysis, coupled with the visualization of relevant metabolic pathways, are intended to equip researchers with the necessary information to produce and validate this compound for their specific applications. Further research into the potential synergistic effects and unique signaling properties of this compound is warranted.
References
- 1. EP0894083B1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]
- 2. WO1998028263A1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]
- 3. Research Portal [researchworks.creighton.edu]
- 4. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 5. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. bmse000950 Creatine at BMRB [bmrb.io]
- 9. Spatially localized 1H NMR spectra of metabolites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of creatine in rat muscle by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Creatine Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine (B1669601) pyruvate (B1213749) is a salt formed from creatine, a nitrogenous organic acid pivotal for cellular energy homeostasis, and pyruvic acid, a key intermediate in metabolic pathways. This document provides a comprehensive overview of the core physicochemical properties of creatine pyruvate. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways to support further investigation and application of this compound.
Physicochemical Properties
This compound is a molecular compound that combines the ergogenic properties of creatine with the metabolic benefits of pyruvate.[1] Upon ingestion, it is expected to dissociate into its constituent components, creatine and pyruvate, in the acidic environment of the stomach.[2]
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃N₃O₅ | [1][3][4][5] |
| Molecular Weight | 219.20 g/mol | [1][3][4] |
| IUPAC Name | 2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid | [3] |
| CAS Number | 208535-04-0 | [1][3] |
| Composition | Approximately 60% creatine and 40% pyruvate by weight. | [1][2] |
Solubility
This compound exhibits significantly enhanced aqueous solubility compared to creatine monohydrate, a factor that can be advantageous in the formulation of liquid supplements.[1][2] This increased solubility is attributed to the acidic nature of the pyruvate moiety, which lowers the pH of the solution.[6]
| Solvent | Solubility | Conditions | Source(s) |
| Water | 54 g/L | 20°C, pH 2.6 | [1][6] |
Comparative Solubility of Creatine Forms (Normalized by Creatine Content at 20°C):
| Creatine Form | Creatine Content (%) | Normalized Solubility (g/L) | Comparison to Creatine Monohydrate | Source(s) |
| Creatine Monohydrate | 87.9 | 12.3 | - | [1][6] |
| Creatine Citrate | 66 | 19.1 | 1.55-fold higher | [1][6] |
| This compound | 60 | 32.4 | 2.63-fold higher | [1][6] |
Melting Point
The melting point of this compound can vary depending on the molar ratio of creatine to pyruvic acid used during its synthesis.
| Molar Ratio (Creatine:Pyruvic Acid) | Melting Point (°C) | Source(s) |
| 1:1 | 109 - 114 (with decomposition) | [7] |
| 2:1 | 118 - 120 (with decomposition) | [7] |
| 1:2 | 90 - 95 (with decomposition) | [7] |
Acidity (pKa)
Specific pKa values for this compound have not been identified in the reviewed literature. However, the pKa values for its constituent components are well-established. Creatine is an amphoteric compound, existing primarily as a zwitterion at physiological pH.[8]
| Component | pKa | Functional Group | Source(s) |
| Creatine | ~3.8 | Carboxylic acid | [8] |
| ~12.7 | Amino group | [8] | |
| Pyruvic Acid | ~2.5 | Carboxylic acid |
The low pH (2.6) of a saturated this compound solution indicates the acidic nature of the pyruvate component.[1][6]
Experimental Protocols
Synthesis of this compound
A general method for the production of this compound involves the reaction of creatine with pyruvic acid.[1][7]
-
Reactants: Creatine (anhydrous, monohydrate, or moist) and pyruvic acid (anhydrous or aqueous solution).
-
Molar Ratio: The molar ratio of creatine to pyruvic acid can range from 100:1 to 1:10, with a preferred range of 5:1 to 1:2.[7]
-
Temperature: The reaction is typically conducted at a temperature between -10°C and 90°C, with an optimal range of 10°C to 30°C.[1][7]
-
Solvent (Optional): The reaction can be carried out with or without a solvent. Suitable polar solvents include alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[1][7]
-
Procedure:
-
Creatine and pyruvic acid are mixed in the desired molar ratio in a suitable reaction vessel (e.g., beaker, grater).
-
If a solvent is used, the reactants are added to the solvent and stirred.
-
The mixture is allowed to react, which may result in the formation of a solid crystalline mass.
-
The resulting product is then dried, typically under vacuum, to yield this compound.[7]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of creatine and its degradation product, creatinine (B1669602).[6]
-
Principle: This method separates compounds based on their interaction with a stationary phase and a mobile phase.
-
Column: A porous graphitic carbon column can be used for the separation of polar analytes like creatine and creatinine.
-
Mobile Phase: A common mobile phase for creatine analysis is a mixture of water, acetonitrile (B52724) (MeCN), and trifluoroacetic acid (TFA) (e.g., 96.95:3:0.05 v/v/v).
-
Detection: UV detection at a wavelength of 210-230 nm is typically used for creatine.
-
Sample Preparation:
-
Primary analytical standards of creatine are prepared in water.
-
A mixed working standard is prepared in the mobile phase.
-
Samples containing this compound are dissolved in the mobile phase to an appropriate concentration.
-
-
Analysis: The prepared samples and standards are injected into the HPLC system. The concentration of creatine in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of creatine salts can be determined using the shake-flask method.
-
Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured.
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
The flask is placed in a thermostatically controlled shaker bath at a specific temperature (e.g., 20°C).
-
The mixture is agitated for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC.
-
Biological Signaling Pathways
While this compound exists as a single entity, it dissociates upon ingestion. Therefore, the relevant biological pathways are those of its individual components: creatine and pyruvate.
Creatine Biosynthesis
Creatine is endogenously synthesized from the amino acids arginine, glycine, and methionine, primarily in the liver and kidneys.[9]
Caption: The two-step enzymatic pathway of endogenous creatine synthesis.
Phosphocreatine (B42189) Energy Shuttle
In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the phosphocreatine system acts as a temporal and spatial energy buffer.
Caption: The phosphocreatine shuttle facilitates the transport of high-energy phosphate (B84403).
Stability
Creatine is known to degrade into creatinine in aqueous solutions, a process that is accelerated by lower pH and higher temperatures.[6] While creatine monohydrate is stable in solid form, some creatine salts, like tricreatine citrate, have shown lower stability.[10] A saturated solution of this compound has a low pH of 2.6, which could potentially impact its stability in solution over time.[6] However, the acidic environment of the stomach (pH < 2.5) is thought to halt the conversion of creatine to creatinine.
Conclusion
This compound presents distinct physicochemical properties compared to creatine monohydrate, most notably its enhanced aqueous solubility. This characteristic may offer formulation advantages for liquid-based delivery systems. The information and experimental outlines provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals exploring the potential applications of this compound. Further investigation into its pKa, crystal structure, and long-term stability in various formulations is warranted to fully characterize this compound for scientific and therapeutic use.
References
- 1. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Creatine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creatine biosynthetic process Gene Ontology Term (GO:0006601) [informatics.jax.org]
- 7. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9445622B2 - Compositions and methods for improving creatine solubility and stability - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Core Mechanism of Action of Creatine Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine (B1669601) pyruvate (B1213749) is a molecular compound that combines the well-established ergogenic and cellular energy benefits of creatine with the metabolic advantages of pyruvate. This technical guide provides a comprehensive overview of the current scientific understanding of the mechanism of action of creatine pyruvate, with a focus on its synergistic potential. It delves into the pharmacokinetics, impact on cellular energy metabolism, and antioxidant properties of this compound. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the multifaceted action of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic and performance-enhancing potential of this compound.
Introduction
Creatine has been extensively researched and is widely recognized for its role in cellular energy metabolism, primarily through the creatine kinase/phosphocreatine (B42189) (CK/PCr) system, which is crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. Pyruvate, the end-product of glycolysis, is a key metabolic intermediate that links glycolysis to the tricarboxylic acid (TCA) cycle, playing a central role in aerobic energy production.
This compound (CrPyr) is a compound that covalently links creatine and pyruvic acid. This molecular combination offers the potential for a synergistic effect, leveraging the distinct yet complementary roles of both creatine and pyruvate in cellular bioenergetics and metabolism. This guide will explore the scientific evidence behind the mechanism of action of this compound, providing a detailed analysis for a scientific audience.
Pharmacokinetics and Bioavailability
The oral bioavailability of creatine is a critical factor in its efficacy as a supplement. Studies have compared the pharmacokinetic profiles of different forms of creatine to assess their absorption and plasma concentrations.
Comparative Bioavailability
A key study by Jäger et al. (2007) investigated the plasma creatine concentrations following the ingestion of isomolar (B1166829) amounts of creatine monohydrate (CrM), tri-creatine citrate (B86180) (CrC), and this compound (CrPyr). The results indicated that CrPyr led to significantly higher mean peak plasma creatine concentrations and a greater area under the curve (AUC) compared to both CrM and CrC, suggesting potentially enhanced absorption or altered elimination kinetics.[1][2]
Table 1: Pharmacokinetic Parameters of Different Creatine Formulations [1][2]
| Parameter | Creatine Monohydrate (CrM) | Tri-Creatine Citrate (CrC) | This compound (CrPyr) |
| Mean Peak Concentration (Cmax) | Lower than CrPyr | Similar to CrM | Significantly higher than CrM and CrC (17% higher) |
| Area Under the Curve (AUC) | Lower than CrPyr | Similar to CrM | Significantly higher than CrM and CrC (14% higher) |
| Time to Peak (Tmax) | Not significantly different | Not significantly different | Not significantly different |
| Absorption Rate Constant (ka) | Not significantly different | Not significantly different | Not significantly different |
| Elimination Rate Constant (kel) | Not significantly different | Not significantly different | Not significantly different |
| Plasma Pyruvate Concentration | No significant change | N/A | No significant effect |
Data extracted from Jäger R, Harris RC, Purpura M, Francaux M. Comparison of new forms of creatine in raising plasma creatine levels. J Int Soc Sports Nutr. 2007;4:17.[1][2]
Experimental Protocol: Pharmacokinetic Analysis
The following is a generalized protocol based on the methodology described by Jäger et al. (2007) for assessing the pharmacokinetics of creatine formulations.
Objective: To determine and compare the plasma creatine concentration-time profiles of different oral creatine supplements.
Study Design: A randomized, double-blind, crossover study.
Participants: Healthy male and female subjects.
Procedure:
-
Fasting: Subjects fast overnight prior to the trial.
-
Baseline Blood Sample: A baseline venous blood sample is collected.
-
Supplement Ingestion: Subjects ingest a single dose of the assigned creatine formulation (e.g., isomolar amounts of creatine as CrM, CrC, or CrPyr) dissolved in water.
-
Serial Blood Sampling: Venous blood samples are collected at regular intervals post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).
-
Plasma Separation: Blood samples are centrifuged to separate plasma.
-
Creatine Analysis: Plasma creatine concentrations are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, ka, and kel, using appropriate software.
Core Mechanism of Action: A Dual-Pronged Approach
The mechanism of action of this compound is best understood as a synergistic effect of its two constituent components, which act on distinct but interconnected cellular pathways to enhance energy metabolism and cellular function.
The Creatine Component: Enhancing the Phosphocreatine (PCr) Energy Shuttle
Upon absorption, the creatine moiety of CrPyr contributes to the intracellular creatine pool. In tissues with high energy demands, creatine is phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr). The PCr system acts as a temporal and spatial energy buffer, rapidly regenerating ATP from ADP at sites of high energy consumption.
dot
References
Creatine Pyruvate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of creatine (B1669601) pyruvate (B1213749), a compound of interest in sports nutrition and clinical research. This document, intended for researchers, scientists, and drug development professionals, details its chemical properties, synthesis, and metabolic effects, supported by experimental data and methodologies.
Core Chemical and Physical Properties
Creatine pyruvate is a salt formed from creatine and pyruvic acid. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 55965-97-4, 208535-04-0 | [1][2] |
| Molecular Formula | C₇H₁₃N₃O₅ | [1][2][3][4] |
| Molecular Weight | 219.20 g/mol | [1][2][3] |
| Composition | 60% creatine, 40% pyruvate (by weight) | [2] |
Synthesis of this compound
A straightforward method for the production of this compound involves the direct reaction of creatine with pyruvic acid. The following protocol is based on patented synthesis methods.
Experimental Protocol: Synthesis of this compound (1:2 Molar Ratio)
Materials:
-
Creatine monohydrate (29.8 g, 0.2 mol)
-
Pyruvic acid (35.2 g, 0.4 mol)
-
Beaker
-
Grater or mortar and pestle
-
Vacuum drying cabinet
Procedure:
-
In a beaker, intimately mix 29.8 g of creatine monohydrate with 35.2 g of pyruvic acid.[1]
-
Allow the mixture to stand. It will solidify into a white, finely crystalline mass.[1]
-
Crush the solidified product using a grater or mortar and pestle.[1]
-
Dry the product for 4 hours at 50°C in a vacuum drying cabinet.[1]
-
The expected yield is quantitative (>99%).[1]
The reaction can be carried out at temperatures ranging from -10 to 90°C, with a preferred range of 10 to 30°C. The molar ratio of creatine to pyruvic acid can be varied to produce different salts.[1]
Metabolic and Physiological Effects
This compound is theorized to combine the ergogenic effects of creatine with the metabolic advantages of pyruvate. Upon ingestion, it is expected to dissociate into its constituent components in the stomach's acidic environment.[2]
Proposed Mechanism of Action
The primary mechanism of action is rooted in the independent and potentially synergistic roles of creatine and pyruvate in cellular energy metabolism. Creatine enhances the phosphocreatine (B42189) (PCr) system for rapid ATP regeneration, while pyruvate is a key intermediate in glycolysis and the citric acid cycle.
Experimental Evidence and Clinical Studies
Several studies have investigated the effects of this compound supplementation on physical performance and metabolism. The quantitative findings from key studies are summarized below.
Performance in High-Intensity Intermittent Exercise
A double-blind, placebo-controlled study examined the effects of 28 days of this compound supplementation (5 g/day ) on intermittent handgrip exercise.
| Parameter | This compound Group (Pre- to Post-test Change) | Placebo Group (Pre- to Post-test Change) | p-value (vs. Placebo) | Citation(s) |
| Mean Power | Significant Increase | No Significant Change | < 0.001 | [1][5] |
| Force | Significant Increase (all intervals) | No Significant Change | < 0.001 | [1][5] |
| Contraction Velocity | +24% | No Significant Change | < 0.01 | [1] |
| Relaxation Velocity | Significant Increase | No Significant Change | < 0.01 | [1][5] |
| Oxygen Consumption | Significant Increase | No Significant Change | < 0.05 | [1][5] |
Cycling Performance
The impact of this compound on endurance and sprint performance in well-trained cyclists was evaluated in a double-blind study.
| Parameter | This compound (7 g/day for 1 week) | Placebo | Citation(s) |
| Total Work (1-hr trial) | 891 +/- 51 kJ | 872 +/- 44 kJ | [6] |
| Peak Lactate (B86563) (post-sprint) | ~11 mmol/L | ~11 mmol/L | [6] |
| Conclusion | No beneficial impact on endurance or sprint performance in this study. | - | [6] |
Effects on Muscle Energy Metabolism in Beef Cattle
A study on long-distance transported beef cattle investigated the effects of dietary rumen-protected this compound.
| Parameter | Control Group | This compound Group | p-value | Citation(s) |
| Muscle AMP (µg/g) | 76.8 | 67.4 | < 0.01 | [3] |
| Muscle ATP (µg/g) | 217 | 579 | < 0.05 | [3] |
| Muscle ADP (µg/g) | 238 | 330 | < 0.05 | [3] |
| Muscle AMP/ATP Ratio | 0.68 | 0.13 | < 0.05 | [3] |
Experimental Methodologies
Study on High-Intensity Intermittent Exercise
-
Design: Double-blind, placebo-controlled, randomized study.
-
Participants: Healthy young athletes.
-
Intervention: 28 days of supplementation with 5 g/day of this compound, creatine citrate, or a placebo.
-
Testing Protocol: Performance was evaluated using ten 15-second intermittent handgrip exercise intervals, each followed by a 45-second rest period. Measurements were taken before (pre-test) and after (post-test) the supplementation period.
-
Data Collection: Mean power, force, contraction velocity, relaxation velocity, and oxygen consumption during rest periods were recorded.
Study on Cycling Performance
-
Design: Double-blind study.
-
Participants: Well-trained cyclists.
-
Intervention: One week of supplementation with 7 g/day of this compound (administered as two 3.5 g doses) or a placebo.
-
Testing Protocol:
-
A 1-hour time trial where workload could be adjusted at 5-minute intervals.
-
Immediately following the time trial, five 10-second sprints interspersed with 2-minute rest intervals.
-
-
Data Collection: Power output, blood lactate levels, heart rate, and total work performed were measured.
Conclusion
This compound is a compound that combines two key metabolic substrates. Evidence suggests it can enhance performance in short-duration, high-intensity, intermittent activities, likely by improving muscle bioenergetics.[1][5] Its efficacy in endurance activities is less clear and warrants further investigation.[6] The compound's influence on muscle energy stores, as demonstrated in animal studies, highlights its potential for applications in mitigating stress-induced metabolic disturbances.[3] Future research should focus on elucidating its precise pharmacokinetic profile and long-term effects in diverse populations.
References
- 1. WO1998028263A1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]
- 2. EP0894083B1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]
- 3. DE59700666D1 - this compound AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. DE19653225A1 - New this compound derivatives from crystallisation in polar solvents - Google Patents [patents.google.com]
- 6. US6172111B1 - Creatine pyruvates and a method of producing them - Google Patents [patents.google.com]
An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Degradation of Creatine Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine (B1669601) pyruvate (B1213749), a salt formed from creatine and pyruvic acid, is a nutritional supplement valued for its potential synergistic effects on physical performance. Understanding its stability and degradation pathways is paramount for formulation development, quality control, and ensuring efficacy. This technical guide provides a comprehensive overview of the non-enzymatic and enzymatic degradation of creatine pyruvate. The primary degradation route for the creatine moiety is a non-enzymatic intramolecular cyclization to form creatinine (B1669602), a process significantly influenced by pH and temperature. In aqueous solutions, this compound creates an acidic environment that accelerates this degradation. This document details the kinetics of this process, provides experimental protocols for its analysis, and illustrates the key metabolic pathways influenced by its constituent components.
Introduction
Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, primarily through the phosphocreatine (B42189) system. Pyruvate is a key intermediate in glycolysis and the Krebs cycle. This compound has been developed as a dietary supplement with the hypothesis that it may offer enhanced solubility and bioavailability compared to creatine monohydrate, along with the potential for synergistic ergogenic effects. However, the stability of creatine in aqueous solutions is a known challenge, as it undergoes irreversible conversion to its inactive form, creatinine. This guide delves into the chemical and biochemical fate of this compound, providing a technical resource for researchers and developers in the pharmaceutical and nutraceutical industries.
Non-Enzymatic Degradation of this compound
The primary pathway for the degradation of the creatine component of this compound is a spontaneous, non-enzymatic intramolecular cyclization that results in the formation of creatinine and the elimination of a water molecule. This process is the principal cause of creatine loss in aqueous formulations.
Mechanism of Degradation
The degradation of creatine to creatinine is an intramolecular cyclization reaction. This reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the carboxyl carbon, leading to the formation of a cyclic amide structure and the release of a water molecule.
Influence of pH
The rate of creatine degradation is highly dependent on the pH of the solution. The reaction is accelerated in acidic conditions. A saturated solution of this compound in water has a pH of approximately 2.6, which is a pH range where the degradation of creatine is significantly increased.[1] In contrast, creatine is relatively stable at a neutral pH. The acidic nature of the pyruvate moiety in an aqueous environment, therefore, contributes to a less stable environment for the creatine molecule compared to creatine monohydrate in a neutral solution.
Influence of Temperature
Temperature is another critical factor influencing the rate of creatine degradation. An increase in temperature accelerates the conversion of creatine to creatinine. The stability of creatine in aqueous solutions is therefore significantly improved at lower temperatures. Refrigerating aqueous solutions of this compound can slow down the degradation process.
Quantitative Degradation Data
While specific kinetic studies on the degradation of this compound are limited in publicly available literature, the degradation of creatine monohydrate under various pH and temperature conditions has been well-documented. Given that the degradation pathway of the creatine moiety is the same, this data provides a strong indication of the stability of this compound in solution.
| pH | Temperature (°C) | Degradation after 3 days (%) | Reference |
| 5.5 | 25 | 4 | [2] |
| 4.5 | 25 | 12 | [2] |
| 3.5 | 25 | 21 | [2] |
Note: This data is for creatine in solution and is indicative of the behavior of the creatine moiety in a this compound solution, which has a pH of approximately 2.6.
| Storage Condition | Degradation over 45 days (%) | Reference |
| Room Temperature | 90 | [3] |
| Refrigerated (4°C) | 80 | [3] |
Note: This data is for an effervescent creatine citrate (B86180) formulation, which also creates an acidic environment.
Enzymatic Degradation and Metabolism
There is no direct evidence to suggest that this compound as a salt is directly degraded by a specific enzyme. Upon ingestion and dissolution, it is understood that the salt dissociates into creatine and pyruvate, which then enter their respective metabolic pathways.
Creatine Metabolism
The primary enzyme associated with creatine is creatine kinase (CK) . CK is a reversible enzyme that catalyzes the transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine (PCr) and ADP. This phosphocreatine system acts as a temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as muscle and brain.
Pyruvate Metabolism
Pyruvate, once dissociated, is a central hub in cellular metabolism. Its fate depends on the metabolic state of the cell. In aerobic conditions, pyruvate is primarily converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) , which then enters the Krebs cycle for ATP production. In anaerobic conditions, pyruvate can be converted to lactate.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to determine the stability of this compound in an aqueous solution by quantifying the decrease in creatine concentration and the increase in creatinine concentration over time.
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of creatine and creatinine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Creatinine reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) sulfate (B86663) (or other suitable buffer salts)
-
Deionized water (18.2 MΩ·cm)
-
pH meter
Chromatographic Conditions:
-
Mobile Phase: 0.045 M ammonium sulfate in water.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: Ambient (or controlled at 25°C).
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions of this compound and creatinine in deionized water (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of working standards with varying concentrations of creatine and creatinine to construct calibration curves.
-
-
Sample Preparation (For Stability Study):
-
Accurately weigh and dissolve a known amount of this compound in a defined volume of deionized water to create a stock solution of known concentration.
-
Divide the stock solution into several aliquots in sealed vials.
-
Store the vials under different conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each storage condition.
-
Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks for creatine and creatinine based on their retention times, as determined from the standard solutions.
-
Quantify the concentration of creatine and creatinine in the samples by comparing their peak areas to the respective calibration curves.
-
-
Data Analysis:
-
Calculate the percentage of creatine remaining and the percentage of creatinine formed at each time point for each storage condition.
-
Plot the concentration of creatine versus time to determine the degradation kinetics.
-
Forced Degradation Study:
To ensure the method is stability-indicating, a forced degradation study should be performed on a this compound solution. This involves subjecting the solution to harsh conditions to induce degradation.
-
Acid Hydrolysis: Add 1N HCl and heat.
-
Base Hydrolysis: Add 1N NaOH and heat.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to UV light.
The chromatograms from the stressed samples should be analyzed to ensure that the degradation products (primarily creatinine) are well-resolved from the parent creatine peak, and that there are no co-eluting peaks.
Signaling Pathways and Metabolic Interactions
Phosphocreatine Shuttle
Creatine plays a vital role in the phosphocreatine (PCr) shuttle, a system that facilitates the transport of high-energy phosphate from the mitochondria, where it is generated, to sites of high ATP utilization in the cell.
Caption: The Phosphocreatine Shuttle for energy transport.
Creatine and the mTOR Signaling Pathway
Creatine supplementation has been shown to influence the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of muscle protein synthesis and hypertrophy.
Caption: Creatine's potential influence on the mTOR signaling pathway.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Experimental workflow for this compound stability testing.
Conclusion
The degradation of this compound in aqueous solutions is primarily a non-enzymatic process governed by the principles of chemical kinetics, with pH and temperature being the most influential factors. The inherent acidity of this compound in solution accelerates the conversion of its creatine moiety to inactive creatinine. While there is no evidence of direct enzymatic degradation of the this compound salt, its dissociated components, creatine and pyruvate, are actively involved in key energy metabolism pathways. For the development of stable liquid formulations of this compound, careful consideration must be given to pH control and storage temperature. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and developers working with this and related compounds. Further research into specific degradation kinetics of this compound under various formulation conditions is warranted to optimize its stability and efficacy.
References
The Thermodynamic Stability of Crystalline Creatine Pyruvate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the thermodynamic stability of crystalline creatine (B1669601) pyruvate (B1213749). While specific thermoanalytical data for creatine pyruvate is not extensively available in peer-reviewed literature, this document outlines the synthesis, known physicochemical properties, and the critical experimental protocols required for a thorough stability assessment. The information is compiled from existing patents, comparative studies on other creatine salts, and established analytical chemistry standards.
Introduction to Crystalline this compound
This compound is a salt formed from creatine, a well-established ergogenic aid, and pyruvic acid, a key intermediate in cellular metabolism.[1] By combining these two molecules, this compound is designed to offer the benefits of both components, with some evidence suggesting improved solubility over the more common creatine monohydrate.[2] For any crystalline active pharmaceutical ingredient (API) or nutraceutical compound, a thorough understanding of its thermodynamic stability is paramount. This includes its response to thermal stress, moisture, and long-term storage, which directly impacts its shelf-life, safety, and efficacy.
Crystalline this compound is typically synthesized as a white, fine crystalline mass through the reaction of creatine (anhydrous or monohydrate) with pyruvic acid.[3][4][5] The resulting salt can exist in different molar ratios of creatine to pyruvate, which influences its physical properties.
Physicochemical and Stability Data
The following tables summarize the currently available quantitative data for this compound, primarily derived from patent literature and comparative studies.
Table 1: Composition and Physical Properties of this compound
| Property | Value | Source |
| Composition | 60% Creatine, 40% Pyruvate (by weight) | [1] |
| Molecular Formula | C₇H₁₃N₃O₅ | |
| Molecular Weight | 219.20 g/mol | |
| Appearance | White, fine crystalline mass | [3][4][5] |
| Melting Point (1:1 molar ratio) | 109-114°C (with decomposition) | [4][5] |
| Melting Point (2:1 molar ratio) | 118-120°C (with decomposition) | [3][4] |
| Melting Point (1:2 molar ratio) | 90-95°C (with decomposition) | [3][4][5] |
Table 2: Comparative Solubility and Stability of Creatine Forms
| Compound | Solubility in Water (20°C) | Solid-State Stability Notes | Source |
| Creatine Monohydrate | 14 g/L | Very stable; no degradation at 40°C for over 3 years. | [2] |
| This compound | 54 g/L | Data not available; salts are generally less stable than the monohydrate form. | [2] |
| Tricreatine Citrate | 29 g/L | Less stable than creatine monohydrate; 770 ppm creatinine (B1669602) after 28 days at 40°C. | [2] |
Experimental Protocols for Thermodynamic Stability Assessment
A complete assessment of the thermodynamic stability of crystalline this compound requires a suite of analytical techniques. The following are detailed protocols that should be employed for this purpose.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is used to determine thermal transitions such as melting, crystallization, and phase changes.
Experimental Protocol:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of crystalline this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a constant heating rate of 10°C/min.
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events. The onset temperature and peak maximum of any endotherm associated with melting should be recorded. For this compound, an endothermic event followed by decomposition is expected in the 90-120°C range, depending on the molar ratio.[3][4][5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is crucial for determining the presence of water (adsorbed or crystalline) and assessing thermal decomposition patterns.
Experimental Protocol:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of crystalline this compound into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a constant heating rate of 10°C/min.
-
Use a high-purity nitrogen purge gas at a flow rate of 50-100 mL/min.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Any significant weight loss should be quantified. For a hydrated form, a weight loss step would be expected before decomposition. For creatine monohydrate, dehydration occurs between 97-125°C.[10][11] A similar, though not identical, behavior might be observed if this compound contains water of crystallization. The decomposition of the anhydrous compound would follow at higher temperatures.
Powder X-Ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline phases of a solid material and can reveal changes in crystal structure due to temperature, humidity, or processing.
Experimental Protocol:
-
Instrument: A modern powder X-ray diffractometer with a copper (Cu Kα) X-ray source.
-
Sample Preparation: Gently grind the crystalline this compound to a fine powder using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 1-2°/min.
-
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" of the crystalline structure. This pattern can be used to confirm batch-to-batch consistency and to detect any phase changes that may occur during stability studies.
Accelerated Stability and Hygroscopicity Testing
This testing evaluates the stability of the crystalline material under elevated conditions of temperature and humidity to predict its shelf life.
Experimental Protocol:
-
Storage Conditions: Place crystalline this compound in open and closed containers in a stability chamber set to standard accelerated conditions, such as 40°C ± 2°C and 75% RH ± 5% RH.[12][13]
-
Time Points: Pull samples at initial (t=0), 1-month, 3-month, and 6-month intervals.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color, texture, or flow properties.
-
Water Content: Use Karl Fischer titration to quantify water content. An increase indicates hygroscopicity.
-
Degradation Products: Use a validated HPLC method to quantify the formation of creatinine, the primary degradation product of creatine.[2]
-
Crystallinity: Perform PXRD to check for any changes in the crystal structure (polymorphic transformation or amorphization).
-
Key Pathways and Relationships
Understanding the relationships between environmental factors, material properties, and degradation pathways is essential for developing a stable formulation.
Synthesis and Stability Assessment Workflow
The overall process for characterizing the thermodynamic stability of crystalline this compound involves synthesis followed by a series of analytical tests.
Caption: Workflow for the synthesis and stability assessment of crystalline this compound.
Creatine Degradation Pathway
The primary chemical degradation pathway for creatine, particularly in the presence of heat or moisture, is an intramolecular cyclization to form creatinine.[10]
Caption: The non-enzymatic degradation of creatine to creatinine via intramolecular cyclization.
Factors Influencing Crystalline Stability
The stability of a crystalline solid like this compound is not intrinsic but is influenced by several external and internal factors.
Caption: Interplay of environmental factors and material properties on the stability of crystalline compounds.
Conclusion
The thermodynamic stability of crystalline this compound is a critical quality attribute that requires rigorous scientific evaluation. While patent literature provides foundational data on its synthesis and melting characteristics, a comprehensive stability profile necessitates detailed analysis using modern thermoanalytical techniques such as DSC, TGA, and PXRD, complemented by accelerated stability studies. The provided protocols offer a robust framework for researchers and drug development professionals to thoroughly characterize crystalline this compound. Future published studies are needed to provide specific data sets for this promising compound, which will be essential for its potential use in regulated products.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proumid.com [proumid.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. Solid-state properties of creatine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
Creatine Pyruvate's Engagement with Mitochondrial Creatine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine (B1669601) plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands. Its interaction with mitochondrial creatine kinase (MtCK) is central to the phosphocreatine (B42189) shuttle, a critical mechanism for buffering and transporting high-energy phosphates from the mitochondria to the cytosol. This technical guide provides an in-depth examination of the interaction between creatine and MtCK, and explores the hypothesized engagement of creatine pyruvate (B1213749) with this vital mitochondrial enzyme. By understanding the fundamental mechanisms of the creatine kinase system and the potential synergistic effects of pyruvate, researchers and drug development professionals can better explore novel therapeutic strategies targeting cellular bioenergetics. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction: The Mitochondrial Creatine Kinase System
Mitochondrial creatine kinase (MtCK) is a key enzyme located in the mitochondrial intermembrane space, where it is strategically positioned to access newly synthesized ATP from the mitochondrial matrix.[1][2] MtCK is functionally coupled with the adenine (B156593) nucleotide translocator (ANT) on the inner mitochondrial membrane and the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane.[3][4] This molecular arrangement forms a microcompartment that facilitates the efficient channeling of ATP for the synthesis of phosphocreatine (PCr).[1][2]
The primary function of the CK/PCr system is to act as both a temporal and spatial energy buffer.[1]
-
Temporal Energy Buffer: In times of high energy demand, cytosolic CK isoforms rapidly regenerate ATP from PCr and ADP, thus maintaining a stable cellular ATP/ADP ratio.[1]
-
Spatial Energy Buffer (The PCr Shuttle): PCr, being a smaller and more mobile molecule than ATP, diffuses from the mitochondria to sites of high ATP consumption in the cytosol (e.g., myofibrils, ion pumps). There, cytosolic CKs catalyze the reverse reaction, regenerating ATP locally.[1][5]
This intricate system ensures a constant and readily available supply of energy throughout the cell. The activity of MtCK is therefore a critical determinant of overall cellular energetic efficiency.
Quantitative Analysis of Creatine Kinase Activity
The enzymatic activity of creatine kinase isoforms is a key parameter in assessing cellular energy metabolism. Below is a summary of kinetic parameters for mitochondrial and cytosolic creatine kinase.
| Isoform | Substrate | Km (mM) | Reference |
| Mitochondrial CK (canine myocardium) | Creatine Phosphate (B84403) (CP) | 2.5 | [6] |
| Creatine (C) | 9.1 | [6] | |
| Adenosine Triphosphate (ATP) | 0.1 | [6] | |
| Adenosine Diphosphate (ADP) | 0.1 | [6] | |
| MM-CK (cytosolic, canine myocardium) | Creatine Phosphate (CP) | 4.5 | [6] |
| Creatine (C) | 16.0 | [6] | |
| Adenosine Triphosphate (ATP) | 0.5 | [6] | |
| Adenosine Diphosphate (ADP) | 0.2 | [6] | |
| BB-CK (cytosolic, canine myocardium) | Creatine Phosphate (CP) | 2.5 | [6] |
| Creatine (C) | 5.0 | [6] | |
| Adenosine Triphosphate (ATP) | 0.4 | [6] | |
| Adenosine Diphosphate (ADP) | 0.1 | [6] |
Creatine Pyruvate: A Hypothetical Interaction with MtCK
While direct studies on the specific interaction between this compound and mitochondrial creatine kinase are limited, we can infer its potential effects based on the known roles of its constituent molecules: creatine and pyruvate.
Creatine: As established, creatine is the direct substrate for MtCK in the forward reaction to produce phosphocreatine.
Pyruvate: Pyruvate is a crucial substrate for mitochondrial respiration. It is transported into the mitochondrial matrix where it is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation and ATP synthesis.
The combination of creatine and pyruvate in a single compound could offer a synergistic advantage for cellular bioenergetics. The pyruvate component would provide a direct fuel source for mitochondrial ATP production, while the creatine component would be immediately available for MtCK-mediated conversion to phosphocreatine, thus enhancing the efficiency of the PCr shuttle. One study on the effects of this compound and creatine citrate (B86180) on high-intensity exercise performance suggested that this compound might benefit endurance by enhancing aerobic metabolism.[7][8]
Signaling Pathways and Experimental Workflows
The Phosphocreatine Shuttle
The following diagram illustrates the central role of mitochondrial creatine kinase in the phosphocreatine shuttle, facilitating the transfer of high-energy phosphates from the mitochondria to the cytosol.
Caption: The Phosphocreatine Shuttle.
Hypothesized Synergistic Action of this compound
This diagram proposes a model for how this compound could enhance mitochondrial bioenergetics by supplying both a substrate for the TCA cycle and for the creatine kinase reaction.
References
- 1. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme kinetics of a highly purified mitochondrial creatine kinase in comparison with cytosolic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
theoretical advantages of creatine pyruvate over creatine monohydrate
An In-depth Technical Guide to the Theoretical Advantages of Creatine (B1669601) Pyruvate (B1213749) Over Creatine Monohydrate
Executive Summary
Creatine monohydrate is unequivocally the most researched and validated form of creatine, demonstrating consistent ergogenic effects on high-intensity exercise performance and training adaptations.[1][2] However, the exploration of novel creatine formulations continues, driven by the pursuit of enhanced physicochemical properties and potentially synergistic biological effects. Creatine pyruvate, a compound binding creatine to pyruvic acid, has emerged as a subject of interest. This document provides a technical overview of the theoretical advantages of this compound, grounded in its chemical properties, pharmacokinetic profile, and the distinct metabolic roles of its constituent moieties. We will dissect the available quantitative data, detail key experimental protocols, and visualize the underlying biochemical pathways to provide a comprehensive resource for researchers and drug development professionals.
Physicochemical and Pharmacokinetic Profile
The primary theoretical advantages of this compound stem from its altered chemical structure, which influences its solubility and, potentially, its absorption kinetics.
Enhanced Aqueous Solubility
A significant limitation of creatine monohydrate is its relatively low solubility in water, which can affect its incorporation into ready-to-drink formulations and may be anecdotally linked to gastrointestinal distress in some users.[3] this compound exhibits markedly superior solubility. This is attributed to the acidic nature of the pyruvate moiety, which lowers the pH of the solution and thereby increases the solubility of the creatine molecule.[3][4]
| Property | Creatine Monohydrate | This compound | Tri-Creatine Citrate |
| Solubility at 20°C | 14 g/L | 54 g/L | 29 g/L |
| pH of Saturated Solution | ~7.0 | ~2.6 | ~3.2 |
| Creatine Content by Weight | ~87.9% | ~60% | ~66% |
| Normalized Solubility (Creatine) | 12.3 g/L | 32.4 g/L | 19.1 g/L |
| Data sourced from Jäger et al., 2007.[4] |
Pharmacokinetics and Bioavailability
While creatine monohydrate is known for its excellent bioavailability (approaching 100%), the rate of absorption could theoretically be influenced by solubility.[5][6] A pilot study directly compared the plasma concentration curves following ingestion of isomolar (B1166829) amounts of creatine from different forms.
The findings suggested that this compound resulted in slightly but significantly higher peak plasma creatine concentrations and a greater area under the curve (AUC) compared to both creatine monohydrate and creatine citrate.[6] This could imply a more rapid or efficient absorption from the gastrointestinal tract, although the study did not find significant differences in the estimated absorption velocity constants.[6] It is important to note that higher plasma levels do not automatically translate to greater intramuscular creatine uptake or superior ergogenic outcomes.[7][8]
| Pharmacokinetic Parameter | Creatine Monohydrate (CrM) | Tri-Creatine Citrate (CrC) | This compound (CrPyr) |
| Mean Peak Concentration (Cmax) | Lower than CrPyr | Lower than CrPyr | 17-29% Higher vs. CrM/CrC |
| Area Under the Curve (AUC) | Lower than CrPyr | Lower than CrPyr | 14% Higher vs. CrM/CrC |
| Data represents findings from the study by Jäger et al. (2008), which showed significantly higher plasma concentrations with CrPyr.[6] |
Dual-Component Ergogenic Theory
The core theoretical advantage of this compound lies in the potential for synergistic or additive ergogenic effects from both the creatine and the pyruvate molecules, which are involved in distinct but complementary energy production pathways.
Creatine Moiety: The Phosphagen System
The role of creatine in cellular bioenergetics is well-established. It serves as a crucial component of the phosphocreatine (B42189) (PCr) or phosphagen system, which is responsible for the rapid regeneration of adenosine (B11128) triphosphate (ATP) during short bursts of maximal-intensity exercise.[1][9] Supplemental creatine increases intramuscular stores of both free creatine and PCr, enhancing the capacity of this high-energy phosphate (B84403) shuttle.[1][10]
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mrsupplement.com.au [mrsupplement.com.au]
- 6. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legionathletics.com [legionathletics.com]
- 8. vice.com [vice.com]
- 9. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 10. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using Creatine Pyruvate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of creatine (B1669601) pyruvate (B1213749) in various animal models, summarizing key findings and providing detailed experimental protocols. This document is intended to serve as a practical guide for researchers and professionals in the fields of neurobiology, animal science, and drug development.
Application Notes
Creatine pyruvate, a compound that provides both creatine and pyruvate, has been investigated for its potential therapeutic and performance-enhancing effects in several animal models. The primary areas of application include neuroprotection against metabolic disorders and mitigation of physiological stress in livestock.
Neuroprotective Applications
This compound has shown significant promise as a neuroprotective agent in animal models of inherited metabolic diseases such as Phenylketonuria (PKU) and Maple Syrup Urine Disease (MSUD). These disorders are characterized by the accumulation of neurotoxic metabolites, leading to severe neurological damage.
Key Findings:
-
Combats Oxidative Stress: In rat models of PKU and MSUD, co-administration of creatine and pyruvate has been shown to prevent increases in reactive oxygen species (ROS) and lipid peroxidation in the brain.[1][2][3]
-
Restores Energy Metabolism: this compound helps to maintain the stability of the phosphoryl transfer network, which is crucial for cellular energy homeostasis. It has been observed to prevent the decline in the activities of key enzymes like creatine kinase, pyruvate kinase, and adenylate kinase in the cerebral cortex and hippocampus of rats with induced metabolic disorders.[1][2]
-
Preserves Neuronal Morphology: Studies have demonstrated that treatment with creatine and pyruvate can prevent the reduction in dendritic spine density in the hippocampus and amygdala of rats with chemically-induced PKU, suggesting a role in preserving synaptic plasticity.[4][5]
Stress Mitigation in Livestock
In the field of animal science, this compound has been investigated as a dietary supplement to alleviate the negative effects of stressors such as transportation and heat in beef cattle.
Key Findings:
-
Improved Growth Performance: Supplementation with this compound has been shown to increase the average daily gain in calves subjected to transport stress.[6][7]
-
Enhanced Antioxidant Capacity: this compound supplementation enhances the antioxidant defense system in cattle, as evidenced by reduced levels of the lipid peroxidation product malondialdehyde (MDA).[6]
-
Reduced Stress Hormones and Inflammation: The supplement has been found to lower the levels of stress hormones and inflammatory markers in transported calves.[6][7]
-
Modulation of Rumen Microbiota: this compound can influence the composition and function of the rumen microbiome, potentially leading to improved nutrient utilization and overall health in cattle.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on this compound.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Phenylketonuria
| Parameter | Control Group | PKU Model Group | PKU + this compound Group | Reference |
| Oxidative Stress Markers | ||||
| Reactive Oxygen Species (ROS) Formation | Baseline | Increased | Prevented Increase | [2][3] |
| Phosphoryl Transfer Network Enzymes | ||||
| Creatine Kinase Activity | Normal | Decreased | Prevented Decrease | |
| Pyruvate Kinase Activity | Normal | Decreased | Prevented Decrease | |
| Adenylate Kinase Activity | Normal | Decreased | Prevented Decrease | |
| Neuronal Morphology | ||||
| Dendritic Spine Density (Hippocampus) | Normal | Reduced | Prevented Reduction | [4][5] |
| Dendritic Spine Density (Amygdala) | Normal | Reduced | Prevented Reduction | [4][5] |
Table 2: Effects of this compound on Transport-Stressed Beef Cattle
| Parameter | Control Group | This compound Group | Reference |
| Average Daily Gain | Baseline | Increased | [6][7] |
| Malondialdehyde (MDA) Level | Baseline | Significantly Lower | [6] |
| Stress Hormone Levels | Baseline | Reduced | [6][7] |
| Inflammatory Marker Levels | Baseline | Reduced | [6][7] |
| Ruminococcus Abundance (Rumen) | Baseline | Increased | [6] |
| Prevotella Abundance (Rumen) | Baseline | Increased | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Induction of a Phenylketonuria (PKU) Model in Rats and Treatment with this compound
Objective: To induce a chemical model of PKU in young Wistar rats and to evaluate the neuroprotective effects of creatine and pyruvate co-administration.
Materials:
-
Wistar rat pups (postnatal day 7)
-
α-methyl-L-phenylalanine (α-MP)
-
L-phenylalanine (Phe)
-
Creatine
-
Pyruvate
-
Saline solution (0.9% NaCl)
-
Intraperitoneal (i.p.) injection supplies
-
Brain tissue homogenization buffer
-
Reagents for biochemical assays (ROS, enzyme activities)
-
Confocal microscope and reagents for Golgi staining (for dendritic spine analysis)
Procedure:
-
Animal Model Induction:
-
Treatment Administration:
-
Tissue Collection and Preparation:
-
At the end of the treatment period (e.g., postnatal day 60 for dendritic spine analysis), euthanize the rats.[4]
-
Dissect the cerebral cortex, hippocampus, and cerebellum.
-
For biochemical assays, homogenize the brain tissue in an appropriate buffer.
-
For morphological analysis, process the brain tissue for Golgi staining.
-
-
Biochemical Analyses:
-
Measure ROS levels using fluorescent probes.
-
Assay the activities of creatine kinase, pyruvate kinase, and adenylate kinase using spectrophotometric methods.
-
-
Morphological Analysis:
Protocol 2: Evaluation of this compound Supplementation in Transport-Stressed Beef Cattle
Objective: To investigate the effects of dietary this compound supplementation on growth performance, antioxidant status, and stress indicators in beef cattle subjected to transport stress.
Materials:
-
Simmental calves
-
This compound (CrPyr) supplement
-
Basal diet
-
Blood collection supplies
-
Rumen fluid collection supplies
-
Kits for measuring MDA, stress hormones, and inflammatory markers
-
Equipment for DNA extraction and sequencing (for rumen microbiota analysis)
Procedure:
-
Animal Groups and Diet:
-
Divide Simmental calves into a control group and a this compound (CrPyr) group.
-
The control group receives a basal diet.
-
The CrPyr group receives the basal diet supplemented with a specified dose of CrPyr (e.g., 60 g/day for heat-stressed cattle).[8]
-
-
Transport Stress:
-
Subject the calves to a period of transportation to induce stress.
-
-
Sample Collection:
-
Collect blood and rumen fluid samples at specified time points post-transportation (e.g., days 1, 4, and 30).[6]
-
-
Data and Sample Analysis:
-
Monitor and record the average daily gain of the calves.
-
Analyze serum samples for levels of MDA, stress hormones (e.g., cortisol), and inflammatory markers.
-
Analyze rumen fluid for volatile fatty acid concentrations.
-
Extract DNA from rumen samples and perform 16S rRNA gene sequencing to analyze the composition of the rumen microbiota.[6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective mechanism of this compound.
Caption: Workflow for cattle stress mitigation study.
References
- 1. Neuroprotective Effect of Creatine and Pyruvate on Enzyme Activities of Phosphoryl Transfer Network and Oxidative Stress Alterations Caused by Leucine Administration in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creatine plus pyruvate supplementation prevents oxidative stress and phosphotransfer network disturbances in the brain of rats subjected to chemically-induced phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creatine plus pyruvate supplementation prevents oxidative stress and phosphotransfer network disturbances in the brain of rats subjected to chemically-induced phenylketonuria | Semantic Scholar [semanticscholar.org]
- 4. Effects of a co-treatment with pyruvate and creatine on dendritic spines in rat hippocampus and posterodorsal medial amygdala in a phenylketonuria animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Influence of this compound on newly received cattle: insights from metagenomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary Supplementation With this compound Alters Rumen Microbiota Protein Function in Heat-Stressed Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
Creatine Pyruvate Administration in Rats: Application Notes and Protocols for Neuroprotective and Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of creatine (B1669601) pyruvate (B1213749) administration protocols in rats, based on findings from preclinical research. The information is intended to guide the design and execution of experiments investigating the neuroprotective, antioxidant, and metabolic effects of creatine and pyruvate co-administration.
Data Presentation: Summary of Dosing and Administration
The following tables summarize quantitative data from key studies on the administration of creatine and pyruvate to rats. These studies primarily focus on models of phenylketonuria (PKU), a metabolic disorder, highlighting the neuroprotective potential of this combination.
Table 1: Intraperitoneal (IP) Administration of Creatine and Pyruvate in Rats
| Compound | Dosage | Animal Model | Duration | Key Findings |
| Creatine | 0.4 mg/g body weight | Phenylketonuria (PKU) model | 7th to 28th postnatal day | Prevented reduction in dendritic spine density in the hippocampus and amygdala.[1][2] |
| Pyruvate | 0.2 mg/g body weight | Phenylketonuria (PKU) model | 7th to 28th postnatal day | Prevented reduction in dendritic spine density in the hippocampus and amygdala.[1][2] |
| Creatine + Pyruvate | Not specified as a single compound | Chemically-induced PKU in young Wistar rats | 7 days (until postpartum day 14) | Prevented reactive oxygen species (ROS) formation and alterations in antioxidant defenses and phosphotransfer network enzymes in the brain.[3] |
Table 2: Intrahippocampal Administration of Creatine and Pyruvate in Rats
| Compound | Administration Details | Animal Model | Timing | Key Findings |
| Pyruvate | Administered bilaterally into the hippocampus | Phenylalanine-induced neurotoxicity | One hour before phenylalanine administration | Prevented behavioral alterations (learning/memory deficits) and oxidative stress induced by phenylalanine. |
| Creatine | Administered intraperitoneally twice a day for 5 days | Phenylalanine-induced neurotoxicity | Prior to training | Prevented behavioral alterations and oxidative stress induced by intrahippocampal phenylalanine. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of creatine and pyruvate in rats.
Protocol 1: Intraperitoneal (IP) Injection of Creatine and Pyruvate Solution
This protocol is adapted from studies investigating the neuroprotective effects of creatine and pyruvate in a rat model of phenylketonuria.[1][2]
Materials:
-
Creatine monohydrate
-
Sodium pyruvate
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 mL or appropriate size)
-
Needles (23-25 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Solution Preparation:
-
Prepare a sterile solution of creatine at a concentration that allows for the administration of 0.4 mg/g of body weight in a reasonable injection volume (e.g., less than 10 ml/kg).
-
Prepare a sterile solution of pyruvate at a concentration that allows for the administration of 0.2 mg/g of body weight.
-
The substances should be dissolved in sterile saline and warmed to room or body temperature before injection.
-
-
Animal Handling and Restraint:
-
Weigh the rat accurately to determine the correct dosage.
-
Properly restrain the rat. A two-person technique is often preferred, where one person holds the rat's head and thorax while the other holds the rear legs. Alternatively, a one-person technique using a towel wrap can be employed.
-
-
Injection Site Identification:
-
Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum, which is located in the lower left quadrant.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle with the bevel facing up at a 30-40° angle to the abdominal wall.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluids appear in the syringe, discard the syringe and prepare a new one.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or complications, such as abdominal bleeding or discomfort.
-
Protocol 2: Intrahippocampal Injection
This protocol provides a general framework for the stereotaxic injection of substances into the rat hippocampus, based on standard neurosurgical procedures.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Microsyringe pump and Hamilton syringe
-
Surgical drill
-
Surgical tools (scalpel, forceps, etc.)
-
Sterile saline
-
Suturing material
Procedure:
-
Anesthesia and Stereotaxic Mounting:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the anesthetized rat in the stereotaxic frame, ensuring the head is securely fixed.
-
-
Surgical Preparation:
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
-
Coordinate Identification:
-
Identify the coordinates for the hippocampus using a rat brain atlas. Bregma is typically used as a reference point.
-
-
Craniotomy:
-
Using the stereotaxic coordinates, drill a small hole through the skull over the target injection site.
-
-
Injection:
-
Lower the injection needle attached to the microsyringe to the predetermined depth of the hippocampus.
-
Infuse the solution at a slow and controlled rate (e.g., 0.1-0.5 µL/min) to allow for diffusion and minimize tissue damage.
-
After the injection is complete, leave the needle in place for a few minutes to prevent backflow of the solution upon withdrawal.
-
-
Closure and Recovery:
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Administer post-operative analgesics as required and monitor the animal during recovery.
-
Signaling Pathways and Mechanisms of Action
Creatine and pyruvate exert their beneficial effects through various signaling pathways related to energy metabolism, antioxidant defense, and cellular protection.
Antioxidant and Neuroprotective Mechanisms
Creatine and pyruvate combat oxidative stress, a key factor in neurodegeneration. Pyruvate directly scavenges reactive oxygen species (ROS), while creatine is thought to have indirect antioxidant effects by improving cellular energy status and membrane stability.[4]
Caption: Antioxidant mechanisms of creatine and pyruvate.
Phosphoryltransfer Network and Energy Homeostasis
Creatine and pyruvate play crucial roles in cellular energy homeostasis by influencing the phosphoryltransfer network. This network facilitates the efficient transfer of high-energy phosphate (B84403) groups, ensuring a stable supply of ATP for cellular processes.
Caption: Role of creatine and pyruvate in energy homeostasis.
Experimental Workflow for Neuroprotection Studies
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of creatine pyruvate in a rat model of neurotoxicity.
Caption: Experimental workflow for neuroprotection studies.
References
Application Notes and Protocols for the Quantification of Creatine Pyruvate in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) pyruvate (B1213749) is a salt formed from creatine and pyruvic acid. In biological systems, it is expected to dissociate into its constituent components, creatine and pyruvate, both of which are endogenous compounds central to cellular energy metabolism. Creatine is crucial for the regeneration of adenosine (B11128) triphosphate (ATP) in tissues with high energy demands, such as muscle and brain.[1] Pyruvate is the end product of glycolysis and a key substrate for the tricarboxylic acid (TCA) cycle. The accurate quantification of creatine and pyruvate in biological samples is essential for pharmacokinetic studies, monitoring of supplementation, and investigating metabolic pathways in various physiological and pathological states.
This document provides a detailed methodology for the quantification of creatine and pyruvate in biological samples (plasma, urine, and tissue) using High-Performance Liquid Chromatography (HPLC) with UV detection. As creatine pyruvate dissociates in aqueous environments, this protocol focuses on the simultaneous or separate analysis of creatine and pyruvate.
Principle of the Method
This method utilizes reversed-phase HPLC to separate creatine and pyruvate from other endogenous components in biological samples. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is performed using a UV detector at a wavelength where both compounds exhibit absorbance. Quantification is based on the peak area of the analytes compared to a calibration curve generated with standards of known concentrations.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Centrifuge and/or microcentrifuge.
-
Homogenizer (for tissue samples).
-
Syringe filters (0.22 µm or 0.45 µm).
-
HPLC vials.
-
-
Reagents:
-
Creatine monohydrate (analytical standard).
-
Sodium pyruvate (analytical standard).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate (B84403) monobasic (KH₂PO₄).
-
Perchloric acid (HClO₄).
-
Trifluoroacetic acid (TFA).
-
Water (HPLC or ultrapure grade).
-
Sample Preparation
The stability of this compound in biological matrices suggests it rapidly dissociates. Therefore, sample handling should be optimized for the stability of individual creatine and pyruvate.
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediately centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.[2]
-
To deproteinize, add 400 µL of cold acetonitrile to 200 µL of plasma in a microcentrifuge tube.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Samples can be stored at -80°C if not analyzed immediately.[2]
-
Collect urine samples in a clean container. For 24-hour collections, store the pooled urine at 4°C.
-
Centrifuge the urine at 2000 x g for 10 minutes to remove any particulate matter.
-
Dilute the urine sample with the mobile phase. A dilution factor of 1:20 is a common starting point and can be adjusted based on expected concentrations.[4]
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
If not analyzed on the same day, freeze the sample at -80°C.[5]
-
Excise tissue samples and immediately snap-freeze in liquid nitrogen to halt metabolic activity.[6] Store at -80°C until processing.
-
Weigh the frozen tissue and add approximately 10 volumes of cold 0.4 M perchloric acid.[2]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding a small volume of 3.5 M K₂CO₃ and keep on ice for 15 minutes to precipitate potassium perchlorate.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions
Two alternative methods are presented. Method 1 is a simple isocratic method suitable for the baseline separation of creatine and its degradation product creatinine. Method 2 is a more versatile method that can be adapted for the simultaneous analysis of creatine and pyruvate.
Method 1: Isocratic Separation of Creatine
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 0.045 M Ammonium Sulfate in water
-
Flow Rate: 0.75 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Method 2: Simultaneous Separation of Creatine and Pyruvate
-
Column: Porous Graphitic Carbon (e.g., Hypercarb), 100 mm x 2.1 mm, 5 µm or C18
-
Mobile Phase: 97:3 (v/v) Water:Acetonitrile with 0.05% TFA
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
Calibration and Quantification
-
Prepare stock solutions of creatine monohydrate and sodium pyruvate (e.g., 1 mg/mL) in the mobile phase.
-
Generate a series of working standard solutions by serially diluting the stock solutions to cover the expected concentration range in the samples.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration for each analyte.
-
Inject the prepared biological samples and determine the concentrations of creatine and pyruvate from the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data and method validation parameters based on published literature.
Table 1: Chromatographic Parameters
| Parameter | Method 1 | Method 2 |
| Column | C18 | Porous Graphitic Carbon or C18 |
| Mobile Phase | 0.045 M Ammonium Sulfate | 97:3 Water:Acetonitrile + 0.05% TFA |
| Flow Rate | 0.75 mL/min | 0.2 mL/min |
| Detection | 205 nm | 210 nm |
| Run Time | < 10 min | < 5 min |
Table 2: Method Validation Summary for Creatine Analysis
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Precision (Intra-day RSD) | 1.0 - 4.6% |
| Precision (Inter-day RSD) | 2.2 - 4.7% |
| Accuracy (Recovery) | 95.3 - 102.4% |
| Limit of Quantification (LOQ) | 5 mg/L in plasma |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow from sample collection to quantification.
Logical Relationship of Analytes
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. benchchem.com [benchchem.com]
- 3. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
Application Notes and Protocols: Preparing Stable Creatine Pyruvate Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) pyruvate (B1213749) is a salt of creatine and pyruvic acid, exhibiting significantly higher aqueous solubility than the more commonly used creatine monohydrate. This property can be advantageous in cell culture applications, allowing for the preparation of more concentrated stock solutions and potentially enhancing bioavailability. Creatine itself plays a crucial role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and neuronal tissues. In cell culture, supplementation with creatine has been shown to influence cell differentiation, metabolism, and response to stressors. These application notes provide detailed protocols for the preparation of stable creatine pyruvate solutions for use in cell culture experiments, along with a summary of its effects on various cell types and associated signaling pathways.
Data Presentation
Solubility and Stability
| Compound | Solubility in Water at 20°C (g/L) | pH of Saturated Solution |
| This compound | 54 | 2.6 |
| Creatine Monohydrate | 14 | ~7.0 |
Table 1: Comparison of Aqueous Solubility of this compound and Creatine Monohydrate.
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type dependent and should be determined empirically through dose-response experiments. Based on available literature for creatine, a starting point for investigation is recommended in the low millimolar range.
| Cell Type | Recommended Starting Concentration Range | Notes |
| Myoblasts (e.g., C2C12) | 5 mM | Shown to promote myogenic differentiation.[1] |
| Neuronal Cells | 1-10 mM | Investigated for neuroprotective effects. |
| Cancer Cell Lines (e.g., HeLa, MCF-7) | 1-20 mM | Effects are context-dependent and require careful evaluation. |
Table 2: Recommended Starting Concentrations of this compound for Various Cell Culture Applications.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sterile this compound Stock Solution
This protocol details the preparation of a concentrated stock solution that can be frozen in aliquots for long-term storage.
Materials:
-
This compound powder (high purity)
-
Cell culture-grade water or Phosphate-Buffered Saline (PBS), sterile
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (10-50 mL)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.192 g of this compound powder. This will yield a final concentration of 100 mM in 100 mL of solvent (Molecular Weight of this compound = 219.2 g/mol ).
-
Dissolving:
-
Transfer the weighed powder into a sterile 50 mL conical tube.
-
Add approximately 40 mL of sterile cell culture-grade water or PBS.
-
Cap the tube tightly and vortex or place on a magnetic stirrer until the powder is completely dissolved. To aid dissolution, the tube can be warmed in a 37°C water bath. The solution should be clear and free of particulates.
-
-
Volume Adjustment: Once fully dissolved, bring the final volume to 50 mL with sterile water or PBS.
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile 50 mL conical tube. This step is crucial for preventing microbial contamination of your cell cultures.[2]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into single-use aliquots (e.g., 500 µL or 1 mL) in sterile microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with "this compound," the concentration (100 mM), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles.
-
Protocol 2: Supplementing Cell Culture Medium with this compound
This protocol describes the dilution of the stock solution into your complete cell culture medium.
Materials:
-
Frozen aliquot of 100 mM sterile this compound stock solution
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile pipettes and tips
Procedure:
-
Thawing: Remove an aliquot of the this compound stock solution from the freezer and thaw it at room temperature or in a 37°C water bath.
-
Dilution:
-
Immediately before use, dilute the thawed stock solution to the desired final working concentration in your pre-warmed complete cell culture medium.
-
Example for a 5 mM final concentration: Add 0.5 mL of the 100 mM stock solution to 9.5 mL of your cell culture medium. This will give you a final volume of 10 mL with a 5 mM concentration of this compound.
-
-
Application to Cells: Gently mix the supplemented medium and add it to your cell cultures.
-
Media Changes: Due to the potential for degradation of creatine in solution over time, it is advisable to perform regular media changes with freshly supplemented medium, typically every 24-48 hours, depending on the experimental design and cell type.
Mandatory Visualizations
Experimental Workflow for Preparing and Using this compound Solutions
Caption: Workflow for preparing and applying this compound solutions in cell culture.
Signaling Pathways Modulated by Creatine in Myogenic Differentiation
Creatine has been shown to promote the differentiation of myoblasts into myotubes by activating key signaling pathways.
Caption: Creatine activates p38 MAPK and PI3K/Akt pathways to promote myogenesis.
Putative Signaling Pathways of Creatine in Cancer
The role of creatine in cancer is complex and context-dependent. It can influence various signaling pathways that may either promote or inhibit tumor progression.
Caption: Dual roles of creatine in cancer, influencing both pro- and anti-tumor pathways.
References
Application Notes and Protocols for Creatine Pyruvate in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of creatine (B1669601) pyruvate (B1213749) in a variety of in vitro experimental settings. This document includes recommended dosage ranges derived from the available scientific literature, detailed protocols for solution preparation and key assays, and visualizations of relevant cellular pathways.
Introduction
Creatine pyruvate is a salt composed of creatine and pyruvic acid, combining the bioenergetic properties of creatine with the metabolic and antioxidant effects of pyruvate.[1] While creatine monohydrate is extensively studied, this compound offers superior solubility, which can be advantageous for preparing concentrated stock solutions for cell culture applications.[1] These notes aim to provide a practical framework for researchers employing this compound in in vitro models.
Data Presentation: Properties and Dosage
For consistent and reproducible results, it is crucial to start with well-characterized material and accurately calculated concentrations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 219.20 g/mol | [2] |
| CAS Number | 55965-97-4 | [] |
| Composition | ~60% Creatine, ~40% Pyruvate (by weight) | [2] |
| Appearance | White crystalline powder | |
| Solubility in Water | ~54 g/L at 20°C |
Dosage Conversion and Recommendations
Direct in vitro studies on this compound are limited. The following table converts percentage-based concentrations used in a key study on ovine satellite cells into molarity. This provides a starting point for dose-ranging experiments. For these calculations, the density of the cell culture medium (DMEM) is approximated as 1.0 g/mL.
Table 2: this compound Dosage Conversion from In Vitro Study
| Reported % (w/v) | Calculated Molarity (mM) | Equivalent Creatine (mM) | Equivalent Pyruvate (mM) |
| 0.10% | 4.56 mM | ~2.74 mM | ~1.82 mM |
| 0.25% | 11.41 mM | ~6.85 mM | ~4.56 mM |
| 0.50% | 22.81 mM | ~13.69 mM | ~9.12 mM |
| 1.0% | 45.62 mM | ~27.37 mM | ~18.25 mM |
Note: A wide range of concentrations (0.05% to 50%) has been tested on mesenchymal stem cells and MCF-7 breast adenocarcinoma cells, with cytotoxic effects observed at higher, non-physiological concentrations.
For context, the table below summarizes effective concentrations of the more commonly studied creatine monohydrate in various in vitro models. These concentrations can guide the selection of an appropriate dosage range for the creatine component of this compound.
Table 3: Effective Concentrations of Creatine Monohydrate in Various In Vitro Models
| Application | Cell Type | Effective Concentration (mM) | Observed Effect | Source(s) |
| Neuroprotection | Primary Hippocampal/Cortical Neurons | 5 mM | Mitigation of glutamate-induced excitotoxicity | [2][4] |
| Striatal Slices | 2.5 - 10 mM | Protection against 6-OHDA-induced cell death | ||
| Anti-Inflammation | Human Pulmonary Endothelial Cells | 0.5 - 5 mM | Inhibition of ICAM-1 and E-selectin expression | [5][6] |
| Myogenesis | C2C12 Myoblasts | 5 mM | Enhanced differentiation and protein synthesis | [7][8] |
| Cytotoxicity | MCF-7 Breast Cancer Cells | > 5 mM (in combination) | Enhanced cytotoxicity of methylglyoxal | [9][10] |
Experimental Protocols
The following protocols provide step-by-step guidance for the preparation and application of this compound in cell culture experiments.
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol details the preparation of a sterile, concentrated stock solution of this compound suitable for cell culture applications.
Materials:
-
This compound powder (high purity)
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 50 mL conical tubes
-
Warming water bath or incubator (set to 37°C)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes (10-50 mL)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Calculation: Determine the mass of this compound needed to prepare a stock solution of desired molarity (e.g., 200 mM).
-
Mass (g) = Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of 200 mM stock: 0.2 mol/L x 0.01 L x 219.2 g/mol = 0.4384 g
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder.
-
Dissolving:
-
Transfer the powder into a sterile 50 mL conical tube.
-
Add approximately 80% of the final volume of sterile water or PBS.
-
To facilitate dissolution, place the tube in a 37°C water bath. Vortex or gently invert the tube periodically until the powder is fully dissolved. The solution should be clear.
-
-
Final Volume Adjustment: Once dissolved and cooled to room temperature, add sterile water or PBS to reach the final desired volume.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Filter-sterilize the solution into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into single-use aliquots (e.g., 100-500 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[]
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability and determine its cytotoxic concentration range.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
Sterile this compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Thaw the this compound stock solution.
-
Prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 mM to 50 mM). Include a vehicle control (medium with the same volume of solvent used for the stock solution) and an untreated control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous color.
-
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the cellular signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for this compound in cell culture.
Caption: Signaling pathways modulated by the creatine component.
Caption: Antioxidant and anti-inflammatory effects of the pyruvate component.
References
- 1. This compound | C7H13N3O5 | CID 9794442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (208535-04-0) for sale [vulcanchem.com]
- 4. ck12.org [ck12.org]
- 5. This compound monohydrate | C7H15N3O6 | CID 9881182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Measuring the density and viscosity of culture media for optimized computational fluid dynamics analysis of in vitro devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. omnicalculator.com [omnicalculator.com]
- 10. youtube.com [youtube.com]
Experimental Design for Creatine Pyruvate Supplementation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) is a well-established ergogenic aid known for its role in cellular energy metabolism, primarily through the creatine kinase/phosphocreatine (B42189) system.[1][2] Pyruvate (B1213749), a key product of glycolysis, is also central to energy production via the tricarboxylic acid (TCA) cycle. The combination of these two molecules into a single compound, creatine pyruvate, has been investigated for its potential to enhance physical performance, possibly through synergistic effects on energy metabolism and reduced muscle fatigue.[3][4]
These application notes provide a comprehensive framework for designing and conducting preclinical and clinical studies to evaluate the efficacy and mechanisms of action of this compound supplementation. The protocols outlined below are based on established methodologies in sports nutrition and muscle physiology research.
Preclinical (Animal) Studies
Study Design
A randomized, placebo-controlled design is recommended. Animals (e.g., Wistar rats) should be divided into at least three groups:
-
Control Group: Receiving a placebo (e.g., saline).
-
This compound Group: Receiving a specified dose of this compound.
-
Creatine Monohydrate Group: To compare the effects of this compound to the most studied form of creatine.
The duration of the study can range from a few days to several weeks, depending on the research question.
Experimental Protocols
Protocol 1: Animal Exercise Protocol (Treadmill)
-
Acclimatization: Acclimate rats to the treadmill for 5-10 minutes daily for one week before the experiment.
-
Exercise Test:
-
Set the initial treadmill speed to 10 m/min with a 0% incline.
-
Increase the speed by 2 m/min every 2 minutes.
-
The test is terminated when the rat is unable to continue running despite gentle encouragement. .
-
-
Data Collection: Record the total running time and distance.
Protocol 2: Muscle Tissue Collection and Preparation
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Muscle Dissection: Quickly dissect key muscles, such as the gastrocnemius and soleus.
-
Sample Processing:
-
Immediately freeze a portion of the muscle in liquid nitrogen for subsequent biochemical analysis (e.g., creatine, phosphocreatine, ATP, glycogen (B147801) content).
-
Fix another portion in formalin for histological analysis (e.g., muscle fiber typing, cross-sectional area).
-
Clinical (Human) Studies
Study Design
A double-blind, placebo-controlled, randomized study is the gold standard for human trials.[3][5]
-
Participants: Healthy, recreationally active or trained individuals.
-
Groups:
-
Placebo Group: Receiving an inactive substance (e.g., maltodextrin).
-
This compound Group: Receiving a daily dose of this compound.
-
Creatine Monohydrate Group (Optional): As a positive control.
-
-
Duration: A typical study duration is 28 days, which is sufficient to observe changes in muscle creatine stores and performance.[3][4]
Experimental Protocols
Protocol 3: Supplementation Regimen
-
Dosage: Based on previous research, a daily dose of 5 grams of this compound is recommended.[3][4]
-
Administration: The supplement should be provided as a powder to be mixed with a non-caffeinated beverage.
-
Blinding: Both the participants and the researchers should be unaware of the group assignments.
Protocol 4: Muscle Strength and Power Assessment
-
One-Repetition Maximum (1RM) Testing: This is the gold standard for assessing maximal strength.[6]
-
Warm-up: Begin with a light warm-up of 5-10 repetitions at 40-60% of the estimated 1RM.
-
Progressive Loading: After a 1-minute rest, perform 3-5 repetitions at 60-80% of the estimated 1RM.
-
1RM Attempt: Following a 3-5 minute rest, attempt a single repetition at a near-maximal weight.
-
Incremental Increases: If the lift is successful, rest for 3-5 minutes and increase the weight until the 1RM is determined.
-
-
Intermittent Handgrip Exercise: This protocol is effective for assessing local muscle endurance and the effects of supplementation on fatigue.[3][4]
-
Setup: Use a handgrip dynamometer. The participant should be seated with their arm supported.
-
Protocol: Perform ten 15-second intervals of maximal-intensity handgrip contractions, with a 45-second rest period between each interval.[5]
-
Data Collection: Record the force and power output for each interval.
-
Protocol 5: Muscle Biopsy
A muscle biopsy allows for the direct measurement of intramuscular creatine and other metabolites.[7]
-
Site Selection: The vastus lateralis muscle is a common site for biopsies.
-
Procedure:
-
Administer a local anesthetic.
-
Make a small incision in the skin and fascia.
-
Use a biopsy needle to obtain a small sample of muscle tissue (50-100 mg).
-
-
Sample Handling: Immediately freeze the muscle sample in liquid nitrogen and store it at -80°C until analysis.[8]
Protocol 6: Biochemical Analysis of Muscle Tissue
-
Sample Preparation: Homogenize the frozen muscle tissue in a suitable buffer on ice.[9]
-
Creatine and Phosphocreatine Measurement: Use high-performance liquid chromatography (HPLC) or enzymatic assays to quantify creatine and phosphocreatine levels.[9]
-
ATP and Glycogen Analysis: Standard enzymatic assays can be used to measure ATP and glycogen concentrations.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between groups and over time.
Table 1: Participant Characteristics
| Characteristic | Placebo Group (n=) | This compound Group (n=) |
| Age (years) | ||
| Height (cm) | ||
| Weight (kg) | ||
| Body Fat (%) |
Table 2: Changes in Muscle Strength and Power
| Parameter | Group | Pre-Supplementation | Post-Supplementation | Change |
| 1RM Bench Press (kg) | Placebo | |||
| This compound | ||||
| Mean Power (Handgrip; Watts) | Placebo | |||
| This compound | ||||
| Peak Force (Handgrip; Newtons) | Placebo | |||
| This compound |
Table 3: Changes in Intramuscular Metabolites
| Metabolite (mmol/kg dry weight) | Group | Pre-Supplementation | Post-Supplementation | Change |
| Creatine | Placebo | |||
| This compound | ||||
| Phosphocreatine | Placebo | |||
| This compound | ||||
| ATP | Placebo | |||
| This compound |
Signaling Pathways and Visualizations
Creatine supplementation is known to influence several signaling pathways involved in muscle growth and energy metabolism. The addition of pyruvate may further modulate these pathways.
Creatine and mTOR Signaling
Creatine supplementation has been shown to activate the mTOR pathway, a key regulator of muscle protein synthesis.[10]
Caption: Creatine's influence on the mTOR signaling pathway.
This compound and Cellular Energy Metabolism
This compound can potentially enhance both the phosphocreatine system and the TCA cycle.
References
- 1. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effects of this compound and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Guide to Muscular Strength Testing & Safe Protocols [fitindiatrust.org]
- 7. The birth of modern sports nutrition: tracing the path from muscle biopsies to creatine supplementation—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
Creatine Pyruvate Delivery Systems: Enhancing Bioavailability for Optimal Performance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) is a well-established ergogenic aid known for its role in cellular energy metabolism, particularly in tissues with high energy demands like skeletal muscle and the brain. However, the bioavailability of the most common form, creatine monohydrate, can be influenced by factors such as solubility. Creatine pyruvate (B1213749), a salt of creatine and pyruvic acid, has emerged as a promising alternative with enhanced solubility, potentially leading to improved absorption and bioavailability. Comprising approximately 60% creatine and 40% pyruvate by weight, this novel compound aims to deliver the benefits of both molecules more efficiently.[1][2]
These application notes provide a comprehensive overview of creatine pyruvate delivery systems, with a focus on enhancing bioavailability. We present detailed experimental protocols for evaluating the pharmacokinetics of this compound and for the formulation of a hypothetical advanced delivery system. Additionally, we summarize key quantitative data from comparative studies and illustrate the cellular uptake pathway of creatine.
Data Presentation: Comparative Bioavailability of Creatine Formulations
Clinical studies have demonstrated that this compound can lead to higher plasma creatine levels compared to creatine monohydrate. The following table summarizes the key pharmacokinetic parameters from a seminal study by Jäger et al. (2007), which compared isomolar (B1166829) amounts of creatine from creatine monohydrate, creatine citrate, and this compound.[3][4][5][6][7]
| Pharmacokinetic Parameter | Creatine Monohydrate (CrM) | Creatine Citrate (CrC) | This compound (CrPyr) |
| Dose (Creatine Equivalent) | 4.4 g | 4.4 g | 4.4 g |
| Mean Peak Plasma Concentration (Cmax) | Baseline | No significant difference from CrM | 17% higher than CrM and CrC[3][4][5][6][7] |
| Area Under the Curve (AUC) | Baseline | No significant difference from CrM | 14% higher than CrM and CrC[3][4][5][6][7] |
| Time to Peak Concentration (Tmax) | ~1.9 hours[8] | Not significantly different from CrM | Not significantly different from CrM |
Experimental Protocols
Protocol 1: Evaluation of Oral Bioavailability of this compound in Humans
This protocol is based on the methodology of Jäger et al. (2007) for a comparative pharmacokinetic study.[3][4][5][6][7]
1.1. Study Design: A randomized, double-blind, crossover study design is recommended to minimize inter-subject variability. Each subject will serve as their own control, receiving each of the creatine formulations in a randomized order with a washout period of at least one week between treatments.
1.2. Subject Population:
-
Recruit healthy male and female volunteers (n=6-12).
-
Inclusion Criteria: Age 18-40 years, body mass index (BMI) between 20-29.9 kg/m ², non-smokers, and not currently taking any creatine-containing supplements.
-
Exclusion Criteria: History of renal or hepatic disease, gastrointestinal disorders, or any known allergy to the investigational products.
-
All subjects should provide written informed consent.
1.3. Investigational Products and Dosing:
-
This compound: 7.3 g (equivalent to 4.4 g of creatine)
-
Creatine Monohydrate: 5.0 g (equivalent to 4.4 g of creatine)
-
Placebo: 7.3 g of a suitable inert substance (e.g., maltodextrin).
-
Each dose should be dissolved in 400-500 mL of water and consumed within 5 minutes.
1.4. Experimental Procedure:
-
Subjects should fast for at least 8 hours overnight prior to the study day.
-
Upon arrival at the clinical facility, a baseline blood sample (0 hours) is collected via an indwelling intravenous catheter.
-
The subject then consumes the assigned investigational product.
-
Blood samples (5 mL each) are collected into heparinized tubes at the following time points post-ingestion: 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours.
-
Plasma is separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -80°C until analysis.
1.5. Plasma Creatine Analysis (HPLC Method): This is a standard protocol for the quantification of creatine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9][10][11]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 50 mM potassium phosphate (B84403) monobasic in HPLC-grade water, adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
-
Run Time: Approximately 10 minutes.
-
-
Quantification:
-
Prepare a standard curve of creatine monohydrate in the mobile phase (e.g., 1-100 µg/mL).
-
Calculate plasma creatine concentrations based on the standard curve.
-
1.6. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for each subject and treatment: Cmax, Tmax, and AUC₀₋₈ₕ.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to compare the parameters between the different creatine formulations.
Protocol 2: Preparation and Evaluation of Liposomal this compound (Hypothetical)
This protocol describes a method for the formulation of a liposomal delivery system for this compound to potentially further enhance its bioavailability.
2.1. Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
2.2. Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous solution of this compound (e.g., 10 mg/mL in PBS) by gentle rotation of the flask.
-
To produce smaller, unilamellar vesicles, sonicate the resulting liposomal suspension using a probe sonicator on ice or subject it to high-pressure homogenization.
2.3. Characterization of Liposomes:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency:
-
Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of creatine in the supernatant (unencapsulated) and in the lysed liposomes (encapsulated) using the HPLC method described in Protocol 1.5.
-
Calculate the encapsulation efficiency (%) as: (Total Creatine - Unencapsulated Creatine) / Total Creatine * 100.
-
2.4. In Vitro Release Study:
-
Place a known amount of the liposomal this compound formulation in a dialysis bag (with an appropriate molecular weight cutoff).
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of creatine released into the medium using the HPLC method.
2.5. In Vivo Bioavailability Study (Animal Model):
-
Administer the liposomal this compound formulation and a non-liposomal control solution of this compound orally to rats or mice.
-
Collect blood samples at various time points post-administration.
-
Determine the plasma creatine concentration using the HPLC method.
-
Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the liposomal and non-liposomal groups to evaluate the enhancement in bioavailability.
Visualizations
Signaling Pathway of Creatine Uptake
The primary mechanism for creatine uptake into cells is via the sodium- and chloride-dependent creatine transporter, SLC6A8. The activity of this transporter is regulated by various signaling pathways, including those involving AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR), which are key regulators of cellular energy status.[2][12][13]
Caption: Cellular uptake of creatine via the SLC6A8 transporter and its regulation.
Experimental Workflow for Comparative Bioavailability Study
The following diagram outlines the key steps in a clinical trial designed to compare the bioavailability of different creatine formulations.
Caption: Workflow for a human pharmacokinetic study of creatine formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Stimulation of the creatine transporter SLC6A8 by the protein kinase mTOR [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of new forms of creatine in raising plasma creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. vkm.no [vkm.no]
- 8. Single- and multiple-dose pharmacokinetics of oral creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC analysis of creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negative regulation of the creatine transporter SLC6A8 by SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Creatine Pyruvate's Impact on Exercise Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) is a well-established ergogenic aid known to enhance high-intensity, short-duration exercise performance.[1] The salt form of creatine, creatine pyruvate (B1213749), has been investigated for its potential to offer additional benefits by combining the properties of both creatine and pyruvate. Pyruvate is a key intermediate in carbohydrate metabolism and may enhance aerobic energy production.[2] These application notes provide a comprehensive overview and detailed protocols for assessing the impact of creatine pyruvate supplementation on exercise performance.
The following sections detail the theoretical background, experimental design considerations, specific testing protocols, and data analysis methods to evaluate the efficacy of this compound.
Theoretical Background: Signaling Pathways
Creatine and pyruvate play crucial roles in cellular energy metabolism, particularly within muscle cells. Understanding their respective and combined signaling pathways is essential for designing and interpreting studies on this compound's ergogenic potential.
Creatine Metabolism and the Phosphocreatine (B42189) System:
Creatine is endogenously synthesized from the amino acids glycine, arginine, and methionine, or obtained from dietary sources.[3] In muscle and brain tissue, creatine is phosphorylated to phosphocreatine (PCr) by the enzyme creatine kinase (CK).[3][4] The PCr system acts as a rapid energy buffer to regenerate adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) during periods of high energy demand, such as intense muscle contraction.[4]
Figure 1: The Phosphocreatine (PCr) energy shuttle system.
Pyruvate Metabolism and Aerobic Respiration:
Pyruvate is the end product of glycolysis and a central junction in metabolism. It can be converted to lactate (B86563) under anaerobic conditions or enter the mitochondria to be converted into acetyl-CoA, which then enters the Krebs cycle (citric acid cycle) for aerobic ATP production. Supplementing with pyruvate may increase the availability of substrate for aerobic metabolism.
Figure 2: Pyruvate's role in energy metabolism.
Experimental Design and Protocols
A robust assessment of this compound's impact on exercise performance requires a well-controlled experimental design and standardized testing protocols. A double-blind, placebo-controlled, randomized study design is recommended to minimize bias.[1][5][6]
Participant Selection
-
Inclusion Criteria: Healthy, physically active individuals within a defined age range (e.g., 18-40 years). Participants should have consistent training habits.[1][6][7]
-
Exclusion Criteria: Individuals with pre-existing medical conditions, those currently taking medications that could interfere with the study outcomes, and individuals who have consumed creatine supplements within a specified period (e.g., the last 3 months).
-
Familiarization: All participants should undergo a familiarization session to become acquainted with the testing procedures and equipment to minimize learning effects.[1]
Supplementation Protocol
-
Dosage: A daily dose of 5-7.5 grams of this compound has been used in previous studies.[1][5][8]
-
Duration: Supplementation periods typically range from 7 days to 4 weeks.[1][6][8]
-
Blinding and Placebo: The this compound and placebo supplements should be identical in appearance, taste, and smell. A common placebo is maltodextrin.
-
Washout Period: If a crossover design is employed, a sufficient washout period (e.g., 4 weeks) should be included between supplementation phases.
Experimental Workflow
Figure 3: A typical experimental workflow for assessing this compound.
Performance Assessment Protocols
A comprehensive assessment should include tests for both anaerobic and aerobic performance, as this compound is hypothesized to impact both energy systems.
Anaerobic Power and Capacity Assessment
a) Wingate Anaerobic Test:
The Wingate test is a widely used protocol to measure peak anaerobic power, mean anaerobic power, and anaerobic fatigue.[9][10]
-
Equipment: Calibrated cycle ergometer (e.g., Monark or Bodyguard).[9]
-
Protocol:
-
Warm-up: 3-4 minutes of cycling at a low intensity (e.g., 60 RPM at 60W for females, 90W for males).[9]
-
Test Weight Calculation: The resistance is set at 7.5% of the participant's body mass in kilograms.[9]
-
Test: The participant pedals "all-out" for 30 seconds against the predetermined resistance.[10]
-
Data Collection: Flywheel revolutions are recorded in 5-second intervals.[10]
-
-
Key Metrics:
b) Intermittent Handgrip Exercise Test:
This test is useful for evaluating performance during repeated bouts of high-intensity exercise.[1][5][11]
-
Equipment: Handgrip dynamometer.
-
Protocol:
-
Key Metrics:
Aerobic Capacity and Endurance Assessment
a) VO2 Max and Lactate Threshold Test:
This graded exercise test determines maximal oxygen uptake (VO2 max) and the lactate threshold, which are key indicators of aerobic fitness.[12][13][14][15]
-
Equipment: Treadmill or cycle ergometer, metabolic cart for gas analysis, and a lactate analyzer.[12][15]
-
Protocol:
-
Warm-up: 10 minutes of light aerobic activity.[12]
-
Staged Intensity Increase: The exercise intensity (speed or incline on a treadmill, resistance on a cycle ergometer) is increased at regular intervals (e.g., every 2-3 minutes).[12][15]
-
Physiological Monitoring: Heart rate, oxygen consumption (VO2), and carbon dioxide production (VCO2) are continuously measured. A blood sample (from the fingertip or earlobe) is taken at the end of each stage to measure blood lactate concentration.[12][15]
-
Termination: The test continues until the participant reaches volitional exhaustion.[12]
-
-
Key Metrics:
b) Time Trial Performance:
A time trial is a practical test of endurance performance.
-
Equipment: Cycle ergometer or treadmill.
-
Protocol:
-
Key Metrics:
-
Total Work Performed: The total amount of work (in kilojoules) completed during the time trial.[6]
-
Average Power Output: The average power sustained throughout the trial.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between supplementation groups (e.g., this compound vs. Placebo) and across time points (pre- vs. post-supplementation).
Table 1: Participant Characteristics
| Characteristic | This compound Group (n=X) | Placebo Group (n=Y) |
| Age (years) | Mean ± SD | Mean ± SD |
| Height (cm) | Mean ± SD | Mean ± SD |
| Weight (kg) | Mean ± SD | Mean ± SD |
| Body Fat (%) | Mean ± SD | Mean ± SD |
Table 2: Anaerobic Performance Measures (Pre- vs. Post-Supplementation)
| Parameter | Group | Pre-Supplementation (Mean ± SD) | Post-Supplementation (Mean ± SD) | p-value |
| Wingate Test | ||||
| Peak Power (W) | Cr-Pyr | |||
| Placebo | ||||
| Mean Power (W) | Cr-Pyr | |||
| Placebo | ||||
| Intermittent Handgrip | ||||
| Mean Power (W) | Cr-Pyr | |||
| Placebo | ||||
| Peak Force (N) | Cr-Pyr | |||
| Placebo |
Table 3: Aerobic Performance Measures (Pre- vs. Post-Supplementation)
| Parameter | Group | Pre-Supplementation (Mean ± SD) | Post-Supplementation (Mean ± SD) | p-value |
| Graded Exercise Test | ||||
| VO2 Max (ml/kg/min) | Cr-Pyr | |||
| Placebo | ||||
| Lactate Threshold (% VO2 Max) | Cr-Pyr | |||
| Placebo | ||||
| Time Trial | ||||
| Total Work (kJ) | Cr-Pyr | |||
| Placebo | ||||
| Average Power (W) | Cr-Pyr | |||
| Placebo |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to rigorously evaluate the effects of this compound on exercise performance. By employing a double-blind, placebo-controlled design and utilizing a battery of standardized anaerobic and aerobic tests, investigators can generate robust data to elucidate the ergogenic potential of this supplement. The provided diagrams and data presentation tables serve as a guide for visualizing complex biological pathways and organizing experimental findings for clear interpretation and dissemination. While some studies suggest potential benefits of this compound, particularly in intermittent and potentially endurance exercise[1][5], further research is warranted to fully understand its efficacy compared to the more extensively studied creatine monohydrate.[16][17]
References
- 1. The effects of this compound and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In ovo feeding of this compound alters energy metabolism in muscle of embryos and post-hatch broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Creatine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of oral creatine-pyruvate supplementation in cycling performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creatine for Exercise Performance · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceforsport.com [scienceforsport.com]
- 10. Wingate Test for Anaerobic Capacity [nrpt.co.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. runandbecome.com [runandbecome.com]
- 13. All You Need to Know About LT and VO2 Max [trainingpeaks.com]
- 14. Lactate Threshold and VO2 Max • Mike Rucker, Ph.D. [michaelrucker.com]
- 15. Lactate threshold/VO2 max combined [solent.ac.uk]
- 16. legionathletics.com [legionathletics.com]
- 17. muscleandstrength.com [muscleandstrength.com]
Troubleshooting & Optimization
Technical Support Center: Creatine Pyruvate in Research Applications
Welcome to the technical support center for creatine (B1669601) pyruvate (B1213749). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, preparation, and use of creatine pyruvate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from creatine monohydrate?
This compound is a salt formed from creatine and pyruvic acid. It is composed of approximately 60% creatine and 40% pyruvate by weight.[1][2] A key difference from the more common creatine monohydrate is its significantly higher solubility in aqueous solutions, which is attributed to the acidic nature of the pyruvate component.[3][4]
Q2: What is the solubility of this compound in water?
This compound has a solubility of 54 g/L in water at 20°C.[3][5] A saturated solution of this compound in water has an acidic pH of approximately 2.6.[3][5]
Q3: How does the solubility of this compound compare to creatine monohydrate?
This compound is substantially more soluble than creatine monohydrate. At 20°C, the solubility of creatine monohydrate in water is about 14 g/L, resulting in a neutral pH of 7.0.[3][5] In comparison, this compound's solubility is nearly four times higher under the same conditions.
Q4: How does pH affect the stability of this compound in solution?
The stability of the creatine molecule in aqueous solutions is pH-dependent. Generally, lower pH and higher temperatures accelerate the degradation of creatine to its inactive form, creatinine.[3] While the acidic nature of this compound enhances its solubility, it's important to consider the pH of the final solution. Creatine is relatively stable at a neutral pH (6.5-7.5) but degrades more rapidly at acidic pH values.[3] For example, at 25°C, creatine shows significant degradation after three days at pH values below 5.5.[3]
Q5: Can I prepare a stock solution of this compound in a common research buffer like PBS or Tris?
Yes, stock solutions can be prepared in common buffers. However, the acidic nature of this compound will lower the pH of the buffer. It is crucial to adjust the pH of the final solution to the desired physiological range for your experiment (typically pH 7.2-7.4). The solubility of creatine monohydrate in PBS (pH 7.2) is approximately 5 mg/mL, and this can serve as a conservative starting point for determining the solubility of this compound in PBS, though the latter is expected to be higher.
Q6: How should I store this compound solutions?
To minimize degradation to creatinine, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and used within 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be avoided.[6] Always visually inspect stored solutions for any signs of precipitation before use.
Data Presentation
Table 1: Solubility of Creatine Forms in Water at 20°C
| Creatine Form | Solubility (g/L) | pH of Saturated Solution | Creatine Content (%) |
| This compound | 54[3][7] | ~2.6[3][7] | 60[8] |
| Creatine Monohydrate | 14[3][7] | ~7.0[3][7] | 87.9[8] |
| Creatine Citrate (B86180) | 29[3][7] | ~3.2[3][7] | 66.0[8] |
Table 2: Stability of Creatine in Aqueous Solution at 25°C
| pH | Degradation after 3 days |
| 7.5 | Relatively Stable[3] |
| 6.5 | Relatively Stable[3] |
| 5.5 | 4%[3] |
| 4.5 | 12%[3] |
| 3.5 | 21%[3] |
Troubleshooting Guides
Issue 1: this compound powder is not dissolving or dissolving slowly in a neutral buffer (e.g., PBS, Tris at pH 7.4).
-
Possible Cause 1: Concentration exceeds solubility limit. While more soluble than creatine monohydrate, this compound still has a finite solubility in neutral buffers.
-
Solution: Try preparing a more dilute solution. For high concentrations, consider preparing a concentrated stock in sterile water (where its solubility is higher) and then diluting it into your final buffer, adjusting the pH as necessary.
-
-
Possible Cause 2: Low temperature of the solvent. The solubility of creatine compounds generally increases with temperature.[3]
-
Solution: Gently warm the buffer to 37°C before dissolving the this compound. Avoid excessive heat, as it can accelerate degradation.
-
-
Possible Cause 3: Inadequate agitation.
-
Solution: Use a magnetic stirrer for consistent and thorough mixing. Vortexing can also be effective for smaller volumes.
-
Issue 2: A precipitate forms in the this compound solution after preparation or during storage.
-
Possible Cause 1: Supersaturation. A solution prepared with heating may become supersaturated upon cooling, causing the compound to precipitate out.
-
Solution: Prepare the solution at the intended storage or experimental temperature. If heating is required for dissolution, ensure the final concentration is below the solubility limit at the storage temperature. If precipitation occurs upon cooling, gently warm and agitate the solution to redissolve before use.
-
-
Possible Cause 2: pH shift. The addition of the acidic this compound may have lowered the pH of a weakly buffered solution, and upon adjustment back to neutral, the solubility may decrease.
-
Solution: Ensure your buffer has sufficient buffering capacity. When preparing the solution, add the this compound powder to the buffer slowly while monitoring and adjusting the pH in real-time.
-
-
Possible Cause 3: Interaction with media components (for cell culture). High concentrations of salts or proteins in cell culture media can sometimes lead to precipitation.[9][10]
-
Solution: Prepare a concentrated, sterile-filtered stock solution of this compound in a simple buffer (like PBS) or water and then add it to your cell culture medium to the final desired concentration. This minimizes direct interaction with concentrated media components during dissolution.
-
Issue 3: The pH of the experimental buffer or media changes after adding this compound.
-
Possible Cause: Acidity of this compound. this compound is a salt of a weak base (creatine) and a stronger acid (pyruvic acid), making it acidic in solution.
-
Solution: Always measure and adjust the final pH of your solution after the this compound has been completely dissolved. Use a buffer with adequate buffering capacity for your intended pH range. For cell culture experiments, ensure the final pH of the medium is within the optimal range for your cells (typically 7.2-7.4).
-
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution for Cell Culture
Materials:
-
This compound powder (high purity)
-
Sterile cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 1M NaOH and 1M HCl for pH adjustment
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add a sterile magnetic stir bar to the tube.
-
Add approximately 80% of the final desired volume of sterile water or PBS.
-
Place the tube on a magnetic stir plate and stir until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Once dissolved, use a sterile pH probe or pH strips to measure the pH of the solution.
-
Adjust the pH to the desired level (e.g., 7.2-7.4) by adding sterile 1M NaOH dropwise. Use sterile 1M HCl if you overshoot the target pH.
-
Bring the solution to the final volume with sterile water or PBS.
-
Remove the magnetic stir bar using a sterile retriever.
-
Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Label the tube with the compound name, concentration, and date of preparation.
-
Storage: Use immediately or store at 2-8°C for up to 24 hours. For longer-term storage, create single-use aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Solution for In Vivo Studies (Intraperitoneal Injection)
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile 1M NaOH and 1M HCl for pH adjustment
-
Sterile beaker and magnetic stir bar
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles appropriate for injection in the animal model[11][12]
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (mg/kg) and the number and weight of the animals.
-
In a sterile environment, dissolve the this compound in sterile saline. Gentle warming and stirring can be used to facilitate dissolution.
-
After complete dissolution, adjust the pH of the solution to physiological range (7.2-7.4) using sterile 1M NaOH. This is critical to avoid irritation at the injection site.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
It is recommended to prepare the solution fresh on the day of injection.
Signaling Pathways and Experimental Workflows
Creatine and Pyruvate in Cellular Energy Metabolism
Creatine and pyruvate play central roles in cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.
-
Creatine/Phosphocreatine (B42189) System: Creatine is taken up by cells via the creatine transporter (CrT). Inside the cell, creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine (PCr). PCr acts as a temporal and spatial energy buffer, rapidly regenerating ATP from ADP at sites of high energy consumption.
-
Pyruvate Metabolism: Pyruvate is the end-product of glycolysis. It can be transported into the mitochondria via the mitochondrial pyruvate carrier (MPC).[7] In the mitochondrial matrix, pyruvate dehydrogenase (PDH) converts pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for the production of NADH and FADH2, driving ATP synthesis through oxidative phosphorylation.[13]
Below is a diagram illustrating the interplay of these pathways.
Caption: Interplay of Creatine and Pyruvate in Cellular Energy Metabolism.
Experimental Workflow: Troubleshooting this compound Solubility Issues
The following diagram outlines a logical workflow for addressing common solubility problems encountered when preparing this compound solutions.
Caption: Troubleshooting workflow for this compound dissolution.
References
- 1. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. Defining the contribution of skeletal muscle pyruvate dehydrogenase α1 to exercise performance and insulin action - PMC [pmc.ncbi.nlm.nih.gov]
optimizing creatine pyruvate dosage for cell culture studies
Technical Support Center: Creatine (B1669601) Pyruvate (B1213749) in Cell Culture
This guide provides troubleshooting advice and frequently asked questions for researchers using creatine pyruvate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a compound that combines creatine with pyruvic acid. In cell culture, it serves as a supplemental energy source. Creatine is a key component of the phosphocreatine (B42189) (PCr) energy shuttle, which facilitates the rapid regeneration and transport of ATP from mitochondria to sites of high energy consumption within the cell.[1][2] Pyruvate is a crucial metabolite that can be readily used in the Krebs cycle for energy production.[3][4] The combination is intended to support cells with high or fluctuating energy demands, enhance viability, and reduce oxidative stress.[3]
Q2: What is the recommended starting concentration for this compound in cell culture?
A common starting concentration for pyruvate supplementation in cell culture is 1 mM.[3][4] For creatine, concentrations can vary more widely depending on the cell type and experimental goals. A study on the effects of creatine and this compound on phrenic nerve activity in mice used a concentration of 100 µM.[5] Therefore, a logical starting point for a dose-response experiment with this compound would be in the range of 100 µM to 1 mM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How do I prepare and store a this compound stock solution?
This compound has better solubility in aqueous solutions compared to creatine monohydrate.[6][7] To prepare a stock solution:
-
Weighing: In a sterile environment, weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in sterile, cell culture grade water or phosphate-buffered saline (PBS). Warming the solvent to a maximum of 50°C can aid dissolution, but avoid higher temperatures which can accelerate degradation.[8]
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter.
-
Storage: Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles. For short-term use, a stock solution of sodium pyruvate can be stored refrigerated for 1-2 weeks.[3]
Q4: Is this compound more effective than creatine monohydrate or sodium pyruvate alone?
This compound offers the potential benefits of both creatine and pyruvate. Studies in human subjects have shown that this compound may lead to higher peak plasma levels of creatine compared to creatine monohydrate, although it is debated whether this translates to better muscle absorption or performance.[6][7][9] In cell culture, the dual provision of a key energy buffer (creatine) and a primary metabolic fuel (pyruvate) may be advantageous, particularly in metabolically demanding situations like hypoxia or high-density cultures.[3][5] However, its superiority over supplementing with creatine and sodium pyruvate separately has not been extensively studied in cell culture and should be determined empirically for your specific application.
Troubleshooting Guide
Issue 1: My cells show signs of toxicity (e.g., reduced viability, poor morphology) after adding this compound.
-
Possible Cause 1: Concentration is too high.
-
Solution: The optimal concentration is cell-type specific. Perform a dose-response experiment (cytotoxicity assay) to determine the IC50 and a safe working concentration. Start with a lower concentration range (e.g., 10 µM to 500 µM) and assess viability using an MTT, MTS, or resazurin (B115843) assay.[10][11]
-
-
Possible Cause 2: pH shift in the culture medium.
-
Solution: this compound is acidic.[7] High concentrations could lower the pH of your culture medium, affecting cell health. Prepare your this compound stock solution in a buffered solution like PBS. Always check the pH of the final culture medium after adding the supplement and adjust if necessary.
-
-
Possible Cause 3: Contamination of the stock solution.
-
Solution: Ensure that your stock solution was prepared under sterile conditions and filtered through a 0.22 µm filter. Prepare fresh stock solution if contamination is suspected.
-
Issue 2: I am not observing any beneficial effect on my cells.
-
Possible Cause 1: Concentration is too low.
-
Solution: The effective dose may be higher than what you are currently using. Gradually increase the concentration in your experiments, monitoring for both efficacy (e.g., increased ATP levels, improved function under stress) and toxicity.
-
-
Possible Cause 2: The experimental model is not sensitive to this compound.
-
Solution: The benefits of this compound are most pronounced in cells with high or rapidly changing energy demands (e.g., neurons, cardiomyocytes, rapidly proliferating cells).[12] The specific metabolic phenotype of your cells may not rely heavily on the phosphocreatine shuttle. Consider measuring baseline metabolic activity to assess if energy metabolism is a limiting factor in your system.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The cellular uptake of creatine and subsequent metabolic changes may take time. Extend the incubation period to allow for sufficient uptake and integration into the cellular energy pathways. A time-course experiment can help determine the optimal treatment duration.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Supplementation
| Compound | Typical Starting Stock Conc. | Typical Final Working Conc. | Key Considerations |
| Sodium Pyruvate | 100 mM | 1 mM | Often included in media like DMEM. Check base medium formulation.[3][13] |
| Creatine Monohydrate | 200 mM | 5 - 20 mM | Solubility is limited; warming can help dissolve it.[8] |
| This compound | 100 mM - 200 mM | 100 µM - 1 mM | Empirically determine the optimal dose for your cell line.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., Resazurin)
This protocol is designed to establish a dose-response curve and determine the optimal, non-toxic concentration of this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your sterile this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 10 µM to 5 mM. Include a vehicle-only control (medium with the same solvent concentration used for the highest dose).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]
-
Assay:
-
Add 20 µL of resazurin solution to each well.[10]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the dose-response curve and identify the highest concentration that does not significantly reduce viability.
Visualizations
Signaling and Metabolic Pathways
Caption: Creatine-Pyruvate energy shuttle and metabolism.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. annualreviews.org [annualreviews.org]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Creatine and this compound reduce hypoxia-induced effects on phrenic nerve activity in the juvenile mouse respiratory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (208535-04-0) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. legionathletics.com [legionathletics.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Creatine kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting creatine pyruvate degradation in aqueous solutions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with creatine (B1669601) pyruvate (B1213749) in aqueous solutions. The primary challenge in handling creatine pyruvate is the degradation of the creatine moiety into its inactive byproduct, creatinine (B1669602), a process significantly influenced by the solution's pH and temperature.
Frequently Asked Questions (FAQs)
Q1: Why does my aqueous solution of this compound degrade so quickly?
A1: The rapid degradation is primarily due to the acidic nature of the solution. This compound, when dissolved in water, creates a highly acidic environment with a pH as low as 2.6.[1][2] The degradation of creatine to creatinine is an intramolecular cyclization reaction that is significantly accelerated by low pH (acidic conditions) and elevated temperatures.[1][3][4]
Q2: What are the main degradation products I should be monitoring?
A2: The principal degradation product of the creatine component is creatinine, which is formed through an irreversible non-enzymatic reaction.[3][5][6] The pyruvate component is generally more stable in a sterile, cell-free aqueous solution. However, in biological experiments, pyruvate can be metabolized into various compounds such as lactate, acetyl-CoA, or alanine, depending on the cellular conditions.[7][8][9]
Q3: How can I prepare a more stable this compound solution for my experiments?
A3: To enhance stability, you must control the pH and temperature. Prepare solutions immediately before use whenever possible. If a stock solution is required, use a physiological buffer (e.g., PBS, HEPES) to raise and maintain the pH closer to neutral (pH 6.5-7.5), where creatine is significantly more stable.[1][10] Always prepare solutions at room temperature or below and avoid heating.[10]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For short-term storage (up to 24 hours), keep the buffered solution refrigerated at 2-8°C. For long-term storage, it is crucial to flash-freeze single-use aliquots and store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[10][11]
Q5: My quantitative analysis of creatine concentration is yielding inconsistent results. What are the likely causes?
A5: Inconsistent results often stem from degradation that occurs during sample preparation or storage. Other factors include using uncalibrated equipment, interference from other compounds in the sample matrix, or using an analytical method not optimized for creatine. It is critical to ensure that standards and samples are handled under identical, stability-promoting conditions (buffered pH, low temperature).[12][13]
Troubleshooting Guide
| Symptom Observed | Possible Cause | Recommended Solution |
| Rapid loss of creatine concentration after dissolving in water. | The unbuffered solution is highly acidic (pH ~2.6), causing accelerated degradation of creatine to creatinine.[1][2] | Prepare the solution fresh for each experiment. If a stock is necessary, use a buffer to maintain a pH between 6.5 and 7.5.[1] |
| High background signal or unexpected peaks in HPLC analysis. | Presence of creatinine, the primary degradation product.[14] Potential interference from pyruvate or other components in the matrix. | Use a validated HPLC method with a column and mobile phase capable of separating creatine from creatinine and pyruvate. Run a creatinine standard to confirm its retention time.[3][12] |
| Low bioavailability or reduced effect in cell culture experiments. | Significant degradation of creatine into inactive creatinine before or during the experiment. | Prepare stock solutions in a sterile buffer and store as frozen single-use aliquots.[10] Add the solution to the culture medium immediately before starting the experiment. |
| Precipitate forms in a concentrated, refrigerated stock solution. | This compound has limited solubility at lower temperatures, especially after pH adjustment. | Prepare stock solutions at a concentration known to remain soluble at the storage temperature. Gentle warming and vortexing may be required before use. Check solubility data before preparation.[1][11] |
Quantitative Data on Stability and Solubility
Table 1: Effect of pH on Creatine Degradation in Aqueous Solution at 25°C
| pH | Degradation after 3 Days |
|---|---|
| 7.5 | Minimal |
| 6.5 | Minimal |
| 5.5 | 4%[1][4] |
| 4.5 | 12%[1][4] |
Table 2: Solubility and pH of Different Creatine Forms in Water at 20°C
| Creatine Form | Solubility (g/L) | Resulting pH of Saturated Solution |
|---|---|---|
| Creatine Monohydrate | 14[1][2] | ~7.0[1][2] |
| Tri-Creatine Citrate | 29[1][2] | ~3.2[1][2] |
| This compound | 54 [1][2] | ~2.6 [1][2] |
Experimental Protocols
Protocol 1: Preparation of a pH-Controlled this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution buffered to a physiological pH to minimize degradation.
-
Weighing: In a sterile environment, accurately weigh 2.19 g of this compound (MW: 219.2 g/mol ).
-
Dissolving: Transfer the powder to a sterile 100 mL volumetric flask. Add approximately 80 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4).
-
Mixing: Mix the solution at room temperature using a magnetic stirrer until the this compound is completely dissolved. Avoid heating the solution.
-
pH Adjustment: Check the pH of the solution using a calibrated pH meter. If necessary, adjust to pH 7.2-7.4 using sterile 1N NaOH.
-
Final Volume: Bring the solution to the final volume of 100 mL with sterile PBS.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile solution into single-use, sterile cryovials. Store immediately at -80°C for long-term use.[10]
Protocol 2: Quantification of Creatine and Creatinine by HPLC-UV
This method allows for the simultaneous quantification of creatine and its degradation product, creatinine.[3][12]
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: Prepare an isocratic mobile phase consisting of 0.045 M ammonium (B1175870) sulfate (B86663) in deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Standard Preparation:
-
Prepare individual 1 mg/mL stock solutions of creatine and creatinine in the mobile phase.
-
Create a series of mixed working standards by serial dilution to generate a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Dilute samples with the mobile phase to fall within the range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples. Identify and quantify the creatine and creatinine peaks based on their retention times and the calibration curve generated from the standards. The degradation can be expressed as the percentage of creatinine relative to the total (creatine + creatinine).
Visualizations and Workflows
Caption: Chemical degradation pathway of creatine to creatinine.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Creatine - Wikipedia [en.wikipedia.org]
Technical Support Center: Creatine Pyruvate In Vitro Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the conversion of creatine (B1669601) pyruvate (B1213749) to creatinine (B1669602) in in vitro experimental settings.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of creatine pyruvate in solution | Inappropriate pH: Solutions with a low pH (acidic) significantly accelerate the conversion of creatine to creatinine.[1][2] A saturated solution of this compound in water has a pH of 2.6.[1] | Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.2-7.8) using a suitable buffering agent, such as tribasic potassium phosphate (B84403).[3] |
| Elevated Temperature: Higher temperatures increase the rate of creatinine formation.[1][2] | Prepare and store this compound solutions at refrigerated temperatures (4°C) to slow down the degradation process.[4][5] For short-term use (within a few hours), room temperature may be acceptable if the pH is neutral. | |
| Prolonged Storage in Solution: Creatine is inherently unstable in aqueous solutions over time.[2] | Prepare this compound solutions fresh, immediately before use. Avoid storing solutions for extended periods, especially at room temperature.[2] | |
| Precipitation in this compound solution | Low Solubility at Neutral pH: While this compound has better solubility than creatine monohydrate in acidic conditions, its solubility can decrease as the pH is raised to a neutral level, potentially leading to precipitation. | If pH adjustment causes precipitation, consider using a slightly lower concentration of this compound. Ensure the solution is thoroughly mixed after pH adjustment. |
| Crystallization over time: In solution, creatine can crystallize out, especially at lower temperatures.[4][5] | While refrigeration slows degradation, be aware of potential crystallization. If crystals form, they may be creatine monohydrate.[4][5] It may be necessary to gently warm and vortex the solution before use to redissolve any precipitate, but avoid high temperatures. | |
| Inconsistent experimental results | Variable Creatine Purity: The concentration of active this compound may be decreasing at different rates across experiments due to inconsistent storage conditions. | Standardize the preparation and handling of this compound solutions for all experiments. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. |
| Analytical Method Inaccuracy: The method used to quantify creatine and creatinine may not be sufficiently sensitive or specific. | Utilize a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to accurately measure the concentrations of both this compound and creatinine.[6][7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound conversion to creatinine?
A1: The conversion of creatine to creatinine is a non-enzymatic, intramolecular cyclization reaction where the carboxyl group of creatine reacts with its guanidinium (B1211019) group, resulting in the formation of a cyclic amide (creatinine) and the elimination of a water molecule.[1][2][11][12]
Q2: How does pH affect the stability of this compound in solution?
A2: The rate of conversion of creatine to creatinine is highly pH-dependent. Acidic conditions (lower pH) significantly accelerate the degradation, while neutral to slightly alkaline conditions (pH > 7) slow down the reaction.[1][2] A very low pH (<2.5) can also slow the conversion by protonating the amide function, thus preventing intramolecular cyclization.[1]
Q3: What is the effect of temperature on the stability of this compound solutions?
A3: Higher temperatures increase the rate of the intramolecular cyclization reaction, leading to faster conversion of creatine to creatinine.[1][2] Therefore, it is recommended to keep this compound solutions at low temperatures (e.g., 4°C) to minimize degradation.[4][5]
Q4: For how long can I store a this compound solution?
A4: It is strongly recommended to prepare this compound solutions immediately before use.[2] If short-term storage is necessary, it should be at a neutral to slightly alkaline pH and at a low temperature (4°C). Even under these conditions, degradation can occur over time. For example, one study on a creatine solution showed 80% degradation after 45 days at 4°C.[4][5]
Q5: Are there any substances that can be added to improve the stability of this compound in solution?
A5: Yes, some studies suggest that certain additives can enhance creatine stability. For instance, trehalose (B1683222) has been shown to have a significant stabilizing effect on creatine aqueous solutions.[13] The addition of carbohydrates has also been suggested to increase the stability of some creatine salts.[1]
Q6: How can I accurately measure the concentration of this compound and creatinine in my samples?
A6: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the simultaneous determination of creatine and creatinine.[6][7][8][9][10] This technique allows for the separation and quantification of both compounds, enabling accurate monitoring of the conversion process.
Quantitative Data on Creatine Stability
The following table summarizes the degradation of creatine in solution at 25°C at various pH levels, based on data for creatine monohydrate, which is expected to have a similar degradation profile to the creatine moiety in this compound.
| pH | Degradation after 3 days at 25°C (%) |
| 7.5 | Reasonably stable |
| 6.5 | Reasonably stable |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Data adapted from Howard and Harris (1999) as cited in Jäger et al. (2011).[1]
Experimental Protocols
Protocol for In Vitro Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution and determining the rate of its conversion to creatinine under various conditions (e.g., different pH and temperatures).
1. Materials and Reagents:
-
This compound
-
Creatinine (analytical standard)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid or Trifluoroacetic acid (TFA) for mobile phase preparation
-
Buffer solutions (e.g., phosphate buffer) for pH adjustment
-
0.22 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 or a suitable reversed-phase HPLC column (e.g., Porous Graphitic Carbon)[7]
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Incubator or water bath for temperature control
-
Autosampler vials
3. Preparation of Solutions:
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water. Prepare a separate stock solution of creatinine (e.g., 1 mg/mL) in the same solvent.
-
Working Solutions: From the stock solutions, prepare working solutions of this compound at the desired concentration for the stability study (e.g., 100 µg/mL) in different buffer systems to achieve the target pH values (e.g., pH 3.5, 5.5, 7.4).
-
Calibration Standards: Prepare a series of calibration standards containing both creatine and creatinine at different concentrations by diluting the stock solutions.
4. Stability Study Procedure:
-
Aliquot the this compound working solutions into several autosampler vials for each pH and temperature condition to be tested.
-
Store the vials at the specified temperatures (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial from each condition.
-
If necessary, filter the sample through a 0.22 µm syringe filter before analysis.
-
Analyze the samples immediately by HPLC-UV.
5. HPLC-UV Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Porous Graphitic Carbon column.[7]
-
Mobile Phase: A typical mobile phase could be a mixture of a buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).[8] An isocratic elution is often sufficient.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Run Time: Typically less than 10 minutes.
6. Data Analysis:
-
Generate a calibration curve for both creatine and creatinine by plotting the peak area against the concentration of the standards.
-
Determine the concentration of creatine and creatinine in each sample at each time point using the calibration curves.
-
Calculate the percentage of creatine remaining and the percentage of creatinine formed at each time point for each condition.
-
Plot the natural logarithm of the creatine concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).[14]
Visualizations
Caption: Chemical conversion of creatine to creatinine.
Caption: Workflow for in vitro stability testing.
Caption: Troubleshooting decision tree.
References
- 1. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 2. scribd.com [scribd.com]
- 3. US5973005A - Aqueous creatine solution and process of producing a stable, bioavailable aqueous creatine solution - Google Patents [patents.google.com]
- 4. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Creatine and Creatinine on Chromni Column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Stabilization Effects Induced by Trehalose on Creatine Aqueous Solutions Investigated by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
improving the stability of creatine pyruvate stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling creatine (B1669601) pyruvate (B1213749) in experimental settings. It includes frequently asked questions, troubleshooting advice, and detailed protocols to improve the stability and reliability of your stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is creatine pyruvate? A1: this compound is a salt formed from creatine and pyruvic acid, consisting of approximately 60% creatine and 40% pyruvate by weight.[1] It is known for having significantly better solubility in water compared to the more common creatine monohydrate.[1]
Q2: What is the primary challenge when working with this compound solutions? A2: The main challenge is the chemical instability of creatine in aqueous solutions. Creatine undergoes an irreversible intramolecular cyclization to form creatinine (B1669602), a biologically inactive byproduct.[2][3] This degradation process is highly dependent on the pH and temperature of the solution.[3][4]
Q3: How does pH affect the stability of this compound solutions? A3: The degradation of creatine to creatinine is accelerated at acidic pH levels (between 3 and 6) and slows down at a pH below 2.5 or in neutral to slightly alkaline conditions.[5] A saturated solution of this compound is naturally acidic, with a pH of about 2.6.[3] While this low pH enhances solubility, it places it near the range where degradation can be a concern, especially with temperature increases.[3][5]
Q4: What is the best way to store this compound stock solutions? A4: To minimize degradation, aqueous stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be filter-sterilized, aliquoted into single-use volumes, and stored at low temperatures, such as 4°C for short-term use (1-2 days) or frozen at -20°C to -80°C for longer-term storage.[6] Refrigeration significantly slows the rate of degradation compared to room temperature.[3][7]
Q5: Can I dissolve this compound in solvents other than water? A5: While aqueous buffers are the most common solvent, organic solvents can be used for initial stock preparation. For instance, creatine hydrate (B1144303) is soluble in DMSO at approximately 1 mg/mL.[8] When using an organic solvent, ensure that the final concentration in your experimental medium is physiologically insignificant to avoid solvent-induced artifacts.[8]
Data Presentation
Solubility of Creatine Forms
The table below compares the aqueous solubility of this compound with other common forms of creatine at room temperature (20°C).
| Creatine Form | Solubility (g/L) | pH of Saturated Solution | Relative Solubility vs. Monohydrate |
| Creatine Monohydrate | 14 | ~7.0 | 1.0x |
| Creatine Citrate | 29 | 3.2 | ~2.1x |
| This compound | 54 | 2.6 | ~3.9x |
(Data sourced from Jäger et al., 2011)[3]
Stability of Creatine in Aqueous Solution
This table shows the percentage of creatine degradation into creatinine after three days at 25°C (77°F) across different pH values.
| pH of Solution | Creatine Degraded (%) |
| 7.5 | Relatively Stable (<1%) |
| 6.5 | Relatively Stable (<1%) |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
(Data sourced from Howard and Harris, 1999)[3][5]
Troubleshooting Guide
Problem 1: My this compound solution shows reduced efficacy over time.
-
Possible Cause: Degradation of creatine to inactive creatinine. This process is accelerated by storage at room temperature and in acidic conditions.[3][7]
-
Solution:
-
Prepare Fresh: Always prepare the solution immediately before your experiment. Do not store aqueous solutions for more than a day unless refrigerated or frozen.[3][8]
-
Control Temperature: If immediate use is not possible, store the solution at 4°C to significantly slow degradation.[3] For long-term storage, aliquot and freeze at -20°C or -80°C.[6]
-
Verify Integrity: For sensitive experiments, quantify the creatine and creatinine content of your solution using a method like HPLC before use (see Protocol 2).[1]
-
Problem 2: My solution appears cloudy or contains precipitate, especially after refrigeration.
-
Possible Cause: The concentration of the solution may exceed its solubility limit at a lower temperature. While this compound has high solubility, this can still occur with highly concentrated stocks.
-
Solution:
-
Warm Gently: Before use, warm the solution to 37°C and agitate gently to redissolve any precipitate.[2]
-
Prepare Lower Concentrations: If precipitation is a persistent issue, prepare a less concentrated stock solution that remains stable at your storage temperature.[2]
-
Check for Contamination: Cloudiness could also indicate microbial growth if the solution was not prepared under sterile conditions.
-
Problem 3: I am observing unexpected effects in my cell culture experiment.
-
Possible Cause 1: pH Shift: Adding a highly acidic this compound stock solution (pH ~2.6) directly to your cell culture medium could lower the medium's pH, affecting cell viability and function.
-
Solution 1:
-
Buffer or Adjust pH: Prepare the stock solution in a buffered saline (like PBS) instead of water. Alternatively, adjust the pH of the final stock solution to match your culture medium before filter sterilization.
-
Use High Dilutions: Ensure the stock solution is highly concentrated so that only a very small volume is needed, minimizing its impact on the final pH of the culture medium.
-
-
Possible Cause 2: Microbial Contamination: Non-sterile stock solutions can introduce bacteria or fungi into your experiment.
-
Solution 2:
-
Sterile Preparation: Prepare the solution in a sterile environment (e.g., a laminar flow hood) using sterile solvents.
-
Filter Sterilization: After dissolution, sterilize the solution by passing it through a 0.22 µm syringe filter.[2]
-
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (e.g., 100 mM for Cell Culture)
Materials:
-
High-purity this compound powder
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 50 mL conical tube
-
Sterile magnetic stir bar and stir plate (optional)
-
Sterile 10-20 mL syringe
-
Sterile 0.22 µm syringe filter
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile biological safety cabinet, weigh the required amount of this compound powder. (For 10 mL of a 100 mM solution, MW = 219.2 g/mol , you will need 0.2192 g).
-
Dissolving: Transfer the powder into the sterile 50 mL conical tube. Add 8 mL of sterile water or PBS. Add a sterile stir bar or vortex gently until the powder is fully dissolved. This compound's high solubility should make this rapid.[3]
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 10 mL with sterile water or PBS.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new sterile conical tube.[2]
-
Aliquoting: Dispense the sterile solution into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Storage: Label the aliquots clearly with the name, concentration, and preparation date. Store immediately at 4°C for use within 24-48 hours or at -20°C / -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Quality Control via HPLC-UV Analysis
Objective: To quantify the concentrations of creatine and its degradation product, creatinine, in a stock solution to assess its stability and integrity.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Analytical column suitable for polar analytes (e.g., Porous Graphitic Carbon, C18 reverse-phase with an ion-pairing agent, or a mixed-mode column).[1][9]
-
Mobile phase (example): 97:3 (v/v) Water/Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).[1]
-
Creatine and creatinine analytical standards
Procedure:
-
Standard Preparation: Prepare primary analytical standards of creatine and creatinine in water (e.g., 1000 µg/mL).[1] From these, create a mixed working standard in the mobile phase at a known concentration (e.g., 50 µg/mL creatine, 10 µg/mL creatinine).[1]
-
Sample Preparation: Dilute a small volume of your this compound stock solution with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: ~5-10 minutes[1]
-
-
Analysis:
-
Generate a calibration curve by injecting the analytical standards.
-
Inject the prepared sample from your stock solution.
-
Calculate the concentration of creatine and creatinine in your sample by comparing the peak areas to the standard curve. This will confirm the integrity of your stock solution.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for preparing stable this compound stock solutions.
Signaling Pathway
Caption: Creatine's potential influence on the Akt/mTOR signaling pathway.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]
Technical Support Center: Oral Administration of Creatine Pyruvate to Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and best practices for the oral administration of creatine (B1669601) pyruvate (B1213749) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using creatine pyruvate over creatine monohydrate in rodent studies?
This compound offers several potential advantages, primarily its enhanced solubility in water compared to creatine monohydrate.[1][2] This improved solubility can facilitate easier preparation of dosing solutions and may lead to better absorption.[1][3] Theoretically, this compound combines the ergogenic benefits of both creatine and pyruvate.[1]
Q2: What are the primary challenges associated with the oral administration of this compound to rodents?
The main challenges include:
-
Solubility and Stability: While more soluble than creatine monohydrate, preparing stable, high-concentration solutions can still be challenging. Creatine is known to be unstable in aqueous solutions, degrading into creatinine (B1669602) over time, a process accelerated by lower pH and higher temperatures.[2][4]
-
Bioavailability: Although studies suggest this compound may have slightly higher bioavailability than creatine monohydrate, oral bioavailability is not complete and can be dose-dependent.[3][5][6]
-
Palatability: The acidic nature of this compound (a saturated solution has a pH of 2.6) might affect the palatability of medicated water or feed, potentially reducing voluntary intake by rodents.[2]
-
Accurate Dosing: Ensuring precise and consistent dosing, especially for long-term studies, requires careful consideration of the administration method (e.g., oral gavage vs. medicated feed/water).
Q3: How does the stability of this compound in solution compare to creatine monohydrate?
This compound's acidic nature, which contributes to its higher solubility, can also negatively impact its stability in solution.[2] Generally, creatine stability in aqueous solutions decreases as the pH drops and temperature increases.[2][4] Therefore, freshly prepared solutions are recommended for administration to minimize the degradation of creatine to creatinine.[2] Storing solutions at refrigerated temperatures can slow down this degradation process.[7][8]
Q4: Is oral gavage the recommended method for administering this compound to rodents?
Oral gavage is a precise method for delivering an exact dose of this compound, ensuring consistency and reproducibility in experimental results.[9] This method bypasses issues of palatability that might affect voluntary intake through medicated food or water. However, it is a more invasive procedure that requires trained personnel and can induce stress in the animals.[10][11][12][13] The choice of administration method should be carefully considered based on the experimental design and animal welfare considerations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Difficulty dissolving this compound | - Insufficient solvent volume- Low solvent temperature- Inadequate mixing | - Increase the solvent (e.g., water) volume.- Gently warm the solvent to increase solubility.[2][14]- Use a magnetic stirrer or vortex to ensure thorough mixing.[9] |
| Precipitation in the dosing solution | - Supersaturation of the solution- Temperature changes- pH shifts | - Prepare fresh solutions before each administration.- If storing, keep refrigerated to improve stability, but allow the solution to return to room temperature before administration to check for precipitation.- Ensure the final pH of the solution is stable. |
| Animal distress during or after oral gavage | - Improper gavage technique- Esophageal or stomach injury- Aspiration of the solution | - Ensure personnel are properly trained in oral gavage techniques.[10][11][12][13]- Use appropriately sized and flexible gavage needles.[10][13]- Administer the solution slowly and steadily.[9][12]- If signs of distress (e.g., difficulty breathing, fluid from the nose) occur, stop the procedure immediately.[11][12] |
| Inconsistent experimental results | - Inaccurate dosing- Degradation of this compound in solution- Variable absorption | - Use a precise administration method like oral gavage.- Prepare fresh dosing solutions daily.- Standardize the time of administration and the fasting state of the animals. |
| Low voluntary intake of medicated feed or water | - Poor palatability due to the acidic taste of this compound. | - Consider flavoring agents if using medicated feed or water.- Monitor food and water intake carefully to ensure adequate dosing.- If intake remains low, switch to oral gavage for precise dosing. |
Data Presentation
Table 1: Solubility of Creatine Compounds in Water at 20°C
| Compound | Solubility (g/L) | Relative Solubility vs. Creatine Monohydrate | pH of Saturated Solution |
| Creatine Monohydrate | 14[2] | 1.0x | ~7.0[2] |
| Creatine Citrate | 29[2] | ~2.1x | 3.2[2] |
| This compound | 54 [2] | ~3.9x | 2.6 [2] |
Table 2: Pharmacokinetic Parameters of Creatine Compounds in Rodents (Oral Administration)
| Compound | Dose | Cmax (µg/mL) | Tmax (min) | Absolute Bioavailability (%) | Reference |
| Creatine Monohydrate | 10 mg/kg | 7.14 ± 1.79 | 60 | 53.22 ± 11.2 | [3][6][15] |
| Creatine Monohydrate | 70 mg/kg | 13.59 ± 3.57 | 60 | 15.69 ± 3.4 | [3][6][15] |
| This compound | Isomolar to 4.4g Creatine | Higher than Creatine Monohydrate | Not significantly different | Potentially higher than Creatine Monohydrate | [16] |
Note: Direct comparative bioavailability data for this compound at specific dosages in rodents is limited. One study in humans showed that this compound resulted in a 17% higher peak plasma concentration compared to creatine monohydrate.[16]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
-
Determine the required concentration: Calculate the concentration of the this compound solution based on the desired dosage (mg/kg) and the administration volume (e.g., 10 mL/kg).[9]
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle: Use purified water or a 0.5% carboxymethylcellulose (CMC) solution as the vehicle.[9]
-
Dissolve the compound:
-
Place a stir bar in a volumetric flask.
-
Add a small amount of the vehicle to the flask.
-
Gradually add the weighed this compound powder while the solution is being stirred.[9]
-
Continue to add the vehicle to the final desired volume, ensuring the powder is fully dissolved.
-
-
Ensure stability: Prepare the solution fresh daily and store it at 4°C if not for immediate use. Allow the solution to return to room temperature and check for any precipitation before administration.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[9]
-
Gavage Needle Insertion:
-
Use an appropriately sized (e.g., 18-20 gauge for adult mice), flexible, ball-tipped gavage needle.[10]
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark the needle.[11]
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[9][12]
-
-
Administration: Once the needle is in the stomach, slowly depress the syringe plunger to administer the solution at a steady pace.[9][12]
-
Post-Procedure Monitoring: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[9]
Protocol 3: Determination of Plasma Creatine and Pyruvate Levels
-
Blood Collection: Collect blood samples from rodents at predetermined time points after administration via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Use EDTA as an anticoagulant.[17]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
Visualizations
Caption: Experimental workflow for oral administration and analysis.
Caption: Key signaling pathways of creatine and pyruvate.
References
- 1. mrsupplement.com.au [mrsupplement.com.au]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. News - How to Improve Creatine Solubility? [srs-nutritionexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Plasma creatine determination using a luminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Creatinine concentration in plasma from dog, rat, and mouse: a comparison of 3 different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of creatinine in mouse and rat serum by ion exchange high performance liquid chromatography for in vivo studies of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Creatine Pyruvate Quantification in Plasma
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the method refinement of creatine (B1669601) pyruvate (B1213749) quantification in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying creatine in plasma?
A1: Common methods for creatine quantification in plasma include HPLC with UV detection, which separates creatine from other compounds, and enzymatic assays that use enzymes like creatinase and sarcosine (B1681465) oxidase for detection.[1][2] Other reported methods include luminescence-based procedures and capillary electrophoresis.[3][4]
Q2: What are the expected endogenous and post-dose concentrations of creatine in human plasma?
A2: Endogenous creatine concentrations in the plasma of healthy adults are typically in the range of 2–12 mg/L.[5] Following a single oral dose of 4.4 grams of creatine pyruvate, mean peak plasma concentrations can be significantly higher than with other forms like creatine monohydrate.[6]
Q3: How stable is creatine in plasma samples during storage?
A3: For long-term stability (e.g., up to 3 weeks), it is highly recommended to store plasma samples at -60°C, as analytes remain stable under these conditions.[7] Storage at room temperature or standard refrigerator temperatures (4°C-8°C) can lead to significant variations in creatinine (B1669602) and other analytes, especially after 7 days.[7]
Q4: What are matrix effects and how do they impact this compound quantification?
A4: The matrix effect is the influence of all components in a sample, aside from the analyte itself, on the analytical signal.[8] In plasma, endogenous components like phospholipids (B1166683) and proteins can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[9][10] This can result in underestimation or overestimation of the this compound concentration.[8] Techniques like solid-phase extraction (SPE) are more effective at cleaning up samples and reducing matrix effects compared to simpler methods like protein precipitation.[9]
HPLC-UV Method Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in plasma using HPLC-UV methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | Inconsistent Mobile Phase Composition: An error of just 1% in the organic solvent concentration can alter retention times by 5-15%.[11] | - Prepare the mobile phase gravimetrically instead of volumetrically for higher accuracy.- Ensure mobile phase components are thoroughly mixed and degassed.[11][12] |
| Temperature Fluctuations: Changes in column temperature can cause retention time drift. | - Use a column oven to maintain a stable temperature.[13] | |
| Column Equilibration: Insufficient equilibration time when changing mobile phases. | - Flush the column with at least 10-20 column volumes of the new mobile phase before starting analysis.[12] | |
| Poor Peak Shape (Tailing or Fronting) | Column Contamination: Strongly retained compounds from the plasma matrix can build up on the column. | - Use a guard column to protect the analytical column and replace it regularly.[11]- Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE).[9] |
| Mismatched pH: The mobile phase pH may not be optimal for the analyte's ionization state. | - For separating organic acids like creatine, a low pH (e.g., 2.15) can improve retention and peak shape on a reversed-phase column.[14] | |
| Improper Connections: Poorly cut tubing can create dead volume, leading to peak distortion.[15] | - Ensure all tubing connections are flat and properly seated to avoid mixing chambers.[15] | |
| High Baseline Noise or Drift | Air Bubbles in the System: Air trapped in the pump or detector cell. | - Degas the mobile phase thoroughly.- Purge the pump and flush the system to remove any trapped air.[13] |
| Contaminated Detector Cell: Buildup of contaminants from the sample matrix. | - Flush the detector cell with a strong, appropriate solvent like methanol (B129727) or isopropanol.[12] | |
| Mobile Phase Issues: Use of non-HPLC grade solvents or slow column equilibration. | - Use only high-purity, HPLC-grade solvents.- Allow adequate time for the column to equilibrate with the mobile phase until a stable baseline is achieved.[12] | |
| Low Signal Intensity / Poor Recovery | Matrix Effects: Co-eluting substances from the plasma matrix suppress the analyte signal.[10] | - Improve the sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation.[9]- Dilute the sample extract to minimize the concentration of interfering matrix components.[16] |
| Analyte Degradation: Instability of this compound in the sample due to improper storage or handling. | - Ensure plasma samples are processed promptly and stored at -60°C for long-term storage to maintain analyte stability.[7] | |
| Incorrect Detection Wavelength: The UV detector is not set to the optimal wavelength for creatine. | - While creatine absorbs at lower wavelengths, detection at 210 nm is often a good compromise to avoid interference from the solvent front.[14] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the sample to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of cold acetonitrile (B52724) to 100 µL of plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Protocol 2: HPLC-UV Method for Creatine Quantification
This protocol is adapted from methodologies designed for separating small organic acids in biological fluids.[14]
-
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a buffer of 50 mM potassium phosphate, pH adjusted to 2.15 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Curve Preparation: Prepare a series of this compound standards in a clean matrix (e.g., saline or stripped plasma) ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quantification: Analyze the standards to generate a calibration curve. Quantify the this compound concentration in the plasma samples by interpolating their peak areas against the standard curve.
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a study comparing different forms of creatine after a single oral dose of 4.4 g.[6]
| Parameter | This compound (CrPyr) | Tri-Creatine Citrate (CrC) | Creatine Monohydrate (CrM) |
| Mean Peak Concentration (Cmax) | Significantly higher than CrC and CrM | Lower than CrPyr | Lower than CrPyr |
| Area Under the Curve (AUC) | 14-17% higher than CrC and CrM | Lower than CrPyr | Lower than CrPyr |
Data suggests that this compound may lead to faster absorption or slower elimination, resulting in higher plasma concentrations compared to other forms.[6]
Visualized Workflows and Logic
References
- 1. Rapid Quantification of Plasma Creatinine Using a Novel Kinetic Enzymatic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of an enzymatic method for determining creatinine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma creatine determination using a luminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma creatinine and creatine quantification by capillary electrophoresis diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatine - Wikipedia [en.wikipedia.org]
- 6. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Creatine Pyruvate Stability in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of creatine (B1669601) pyruvate (B1213749) in experimental media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of creatine pyruvate in aqueous solutions?
A1: The primary factor affecting the stability of this compound in aqueous solutions is the pH of the medium. Creatine, the active component of this compound, undergoes a non-enzymatic intramolecular cyclization to form creatinine (B1669602), its inactive byproduct. The rate of this degradation is highly dependent on the pH and temperature of the solution.[1]
Q2: How does pH specifically impact the degradation of this compound?
A2: Generally, for creatine compounds, the degradation to creatinine is accelerated at a lower pH (more acidic) and higher temperatures.[1] While creatine is relatively stable at a neutral pH (6.5-7.5), the degradation rate increases as the pH drops. For instance, at 25°C, creatine monohydrate shows significantly more degradation at pH 3.5 compared to pH 5.5 after three days.[2] However, this trend reverses at very low pH values. The conversion of creatine to creatinine can be reduced or even halted at a pH below 2.5.[2][3]
Q3: What is the inherent pH of a this compound solution and how does this affect its stability?
A3: A saturated solution of this compound in water has a pH of approximately 2.6.[2][4] This is due to pyruvic acid being a stronger acid than citric acid, which is found in other creatine salts like tricreatine citrate (B86180) (saturated solution pH of 3.2).[2] Since the degradation of creatine is significantly slowed at a pH below 2.5, this compound is expected to be relatively stable in its own concentrated aqueous solution.[2]
Q4: How stable is this compound in typical cell culture media?
A4: Most standard cell culture media, such as DMEM and RPMI-1640, are buffered to a physiological pH range of 7.2 to 7.4 to support optimal cell growth.[5][6][7] In this neutral pH range, creatine is relatively stable for short periods. However, for long-term experiments, it is advisable to prepare fresh this compound solutions or add the compound to the media shortly before use, as gradual degradation can occur.
Q5: What about the stability of this compound in simulated intestinal fluid (SIF)?
A5: Simulated intestinal fluid (SIF) is typically formulated to have a pH of around 6.8.[8] Similar to cell culture media, this near-neutral pH will allow for reasonable stability of this compound for the duration of typical dissolution and absorption studies. However, prolonged storage in SIF at room temperature is not recommended.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound solutions in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound: The compound may have degraded into creatinine in your stock or working solutions due to improper pH, high temperature, or prolonged storage. | - Prepare fresh solutions: For optimal results, prepare this compound solutions immediately before each experiment.- Control pH: If your experimental medium has a pH between 3 and 6, be aware of accelerated degradation. Consider adjusting the pH to a more neutral or a very acidic (pH < 2.5) range if your experimental design allows.- Control temperature: Store stock solutions at low temperatures (refrigerated or frozen) to slow degradation.[2] |
| Difficulty dissolving this compound | Low solvent temperature: The solubility of creatine compounds is temperature-dependent. | - Gentle warming: Warm the solvent (e.g., water, buffer) to aid dissolution. However, avoid excessive heat as it can accelerate degradation. |
| Precipitation in the experimental medium | Supersaturation: A solution prepared at a higher temperature may become supersaturated and precipitate when cooled or added to a cooler medium. | - Check solubility limits: Ensure the final concentration in your medium does not exceed the solubility of this compound at the experimental temperature.- Prepare a more dilute stock solution: If precipitation is a persistent issue, using a lower concentration stock solution can help. |
| Unexpected changes in media pH | High concentration of this compound: As a salt of a moderately strong acid, high concentrations of this compound can lower the pH of a weakly buffered medium. | - Use a robustly buffered medium: Ensure your experimental medium has sufficient buffering capacity to maintain the desired pH after the addition of this compound.- Verify pH after addition: Always measure and, if necessary, adjust the pH of your final experimental medium after adding all components. |
Data Presentation: Stability of Creatine
Table 1: Degradation of Creatine Monohydrate in Aqueous Solution at 25°C
| pH | Degradation after 3 days |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
| (Data adapted from Jäger et al., 2011)[2] |
Table 2: Solubility and pH of Saturated Solutions of Creatine Compounds at 20°C
| Compound | Solubility (g/L) | pH of Saturated Solution |
| Creatine Monohydrate | 14 | ~7.0 |
| Tricreatine Citrate | 29 | 3.2 |
| This compound | 54 | 2.6 |
| (Data sourced from Jäger et al., 2011)[2][4] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution for Cell Culture
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the powder to a sterile container with cell culture-grade water or a suitable buffer (e.g., PBS). To prepare a 100 mM stock solution, dissolve 21.92 mg of this compound in 1 mL of solvent.
-
Aiding Dissolution: If necessary, gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate until fully dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile container.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Usage: When ready to use, thaw an aliquot and add it to your cell culture medium to achieve the desired final concentration.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for quantifying creatine and its degradation product, creatinine, to assess the stability of this compound in a given medium.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase, such as 0.045 M ammonium (B1175870) sulfate (B86663) in water, can be effective.
-
Flow Rate: A typical flow rate is 0.75-1.0 mL/min.
-
Detection Wavelength: 205 nm or 210 nm.
-
Internal Standard: 4-(2-Aminoethyl)benzene sulfonamide can be used as an internal standard.
Procedure:
-
Standard Preparation: Prepare stock solutions of creatine and creatinine in the mobile phase. From these, create a series of calibration standards with known concentrations.
-
Sample Preparation:
-
At various time points, take an aliquot of your experimental solution containing this compound.
-
Filter the sample through a 0.45 µm syringe filter.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create calibration curves by plotting the peak areas of the standards against their concentrations. Determine the concentrations of creatine and creatinine in your samples by comparing their peak areas to the calibration curves. The percentage of degradation can be calculated from the decrease in creatine concentration and the increase in creatinine concentration over time.
Visualizations
Caption: Degradation pathway of this compound in an aqueous solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. Understanding Color Changes in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 8. biorelevant.com [biorelevant.com]
Technical Support Center: In Vivo Studies with Creatine Pyruvate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo studies involving creatine (B1669601) pyruvate (B1213749).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in plasma creatine levels between subjects within the same treatment group. What are the potential causes and solutions?
A: High inter-individual variability in plasma creatine levels is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Standardize Food and Water Access:
-
Problem: Inconsistent food intake can alter creatine uptake. Co-ingestion with carbohydrates can enhance insulin-mediated creatine transport into muscles, thus affecting plasma concentrations[1][2].
-
Solution: Ensure all animals have ad libitum access to the same standard diet and water. For studies where diet is a controlled variable, ensure precise and consistent feeding times and amounts for all subjects.
-
-
Refine Dosing Procedure:
-
Problem: Inaccurate or inconsistent administration of creatine pyruvate can be a major source of variability. Oral gavage, a common method, requires skill to ensure the full dose is delivered to the stomach without causing stress or injury.
-
Solution:
-
Ensure all personnel performing dosing are thoroughly trained and follow a standardized protocol.
-
Use appropriate gavage needle sizes for the animal model.
-
Prepare fresh solutions of this compound daily, as its stability in solution can be pH and temperature-dependent[3][4]. This compound has higher water solubility than creatine monohydrate, which can facilitate more consistent solution preparation[4][5][6].
-
Confirm the exact volume administered to each animal.
-
-
-
Control for Animal Stress:
-
Problem: Stress from handling, environment, or procedures can alter physiological parameters and influence creatine metabolism and clearance.
-
Solution:
-
Acclimatize animals to the housing facility and handling procedures for a sufficient period before the study begins[7].
-
Handle animals gently and consistently.
-
Minimize environmental stressors such as noise and light fluctuations.
-
-
-
Standardize Blood Sampling Technique:
-
Problem: The blood collection method and timing can introduce variability. For instance, different anesthesia methods or collection sites (e.g., tail vein vs. retro-orbital sinus) can yield different results for certain biomarkers[7].
-
Solution:
-
Use a consistent blood collection site and technique for all animals.
-
Collect samples at the exact same time point post-dosing for all subjects, as creatine plasma concentrations have a specific time to maximum concentration (Tmax)[8].
-
Process blood samples uniformly and promptly to prevent degradation of analytes.
-
-
Q2: How does the bioavailability of this compound compare to creatine monohydrate, and how should this influence our study design?
A: this compound is reported to have a higher aqueous solubility than creatine monohydrate[4][5][6]. Some studies suggest that this may lead to a slight, though not always significant, increase in plasma creatine levels and potentially faster absorption[8][9]. However, the overall bioavailability of creatine monohydrate is already close to 100%[3][8].
Implications for Study Design:
-
Dosage: While the bioavailability is similar, the molecular weight of this compound differs from creatine monohydrate (this compound is approximately 60% creatine by weight)[6]. Dosages should be calculated based on the desired amount of creatine to ensure equitable comparison between different forms.
-
Vehicle/Solvent: Due to its higher solubility, this compound is easier to dissolve in water, which can be an advantage for preparing consistent and stable oral solutions[6].
-
Loading Phase: Some sources suggest that the potentially enhanced absorption of this compound might reduce the need for a high-dose loading phase traditionally used with creatine monohydrate[6]. This could be a variable to investigate in your study.
Q3: We are not observing the expected ergogenic or neuroprotective effects in our animal models. What could be going wrong?
A: A lack of expected efficacy can stem from several factors, from the experimental model to the outcome measures.
Troubleshooting Steps:
-
Verify Dose and Duration:
-
Problem: The dose of this compound may be insufficient, or the supplementation period may be too short to elicit a significant physiological response.
-
Solution: Review the literature for effective dose ranges and treatment durations for your specific animal model and targeted outcome[9][10][11]. Low initial muscle creatine content is often a prerequisite for observing maximum effects[9].
-
-
Assess Target Tissue Creatine Uptake:
-
Problem: It's crucial to confirm that the administered this compound is being taken up by the target tissue (e.g., muscle, brain).
-
Solution: If feasible, measure creatine and phosphocreatine (B42189) levels directly in the tissue of interest at the end of the study. This provides direct evidence of target engagement[3].
-
-
Evaluate the Appropriateness of the Animal Model:
-
Problem: The chosen animal model may not be sensitive to the effects of this compound, or the induced pathology (e.g., neurodegeneration model) may be too severe for creatine to have a measurable impact.
-
Solution: Re-evaluate the literature to confirm that the selected model is appropriate for investigating the mechanisms of action of creatine.
-
-
Refine Outcome Measures:
-
Problem: The behavioral or physiological tests used to assess efficacy may lack the sensitivity to detect subtle changes.
-
Solution: Ensure that the chosen outcome measures are validated, sensitive, and performed consistently across all experimental groups. Consider including a battery of tests to assess different aspects of function.
-
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Creatine Forms
| Parameter | Creatine Monohydrate (CM) | This compound (CrPyr) | Key Considerations |
| Aqueous Solubility | Lower (approx. 14 g/L at 20°C)[3][4] | Higher (approx. 54 g/L at 20°C)[3][4] | CrPyr is easier to dissolve for oral solutions. |
| Relative Bioavailability | High (close to 100%)[3][8] | May result in slightly higher plasma concentrations than CM, but overall bioavailability is similar[8][9]. | Differences in plasma levels may not be physiologically significant[8]. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1-2 hours[8] | May be slightly faster than CM in some cases[8]. | Dosing and sampling times should be strictly standardized. |
| Creatine Content by Weight | ~88% | ~60%[6] | Dosages should be adjusted to deliver equivalent amounts of creatine. |
Table 2: Example Dosages from In Vivo Studies
| Animal Model | Dosage of this compound | Administration Route | Study Duration | Observed Effects | Reference |
| Rats | 0.2 mg/g body weight (with creatine) | Intraperitoneal | 21 days | Prevented reduction in dendritic spine density in a PKU model. | [11] |
| Rats | Not specified (co-administered with phenylalanine) | Intrahippocampal | Acute | Prevented behavioral alterations and oxidative stress. | [10] |
| Beef Cattle | 60 g/day | Oral (dietary supplement) | 30 days | Reduced stress hormones and improved antioxidant status post-transport. | [12] |
| Humans | 5 g/day | Oral | 28 days | Increased mean power and contraction velocity in intermittent exercise. | [9][13] |
Detailed Experimental Protocols
Protocol: Standardized Oral Gavage Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose (e.g., in mg/kg). Remember to account for the fact that this compound is ~60% creatine by weight if comparing to a creatine monohydrate study.
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Dissolve the powder in the vehicle (e.g., sterile water) to a final concentration that allows for a dosing volume of 5-10 ml/kg. This compound's high solubility should facilitate this process[4][6].
-
Prepare the solution fresh daily and protect it from light and extreme temperatures.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck.
-
Measure the distance from the animal's incisors to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.
-
Insert the needle gently into the esophagus and advance it to the predetermined depth. Do not force the needle if resistance is met.
-
Administer the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or injury post-dosing.
-
-
Blood Sample Collection for Pharmacokinetic Analysis:
-
At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) post-dosing, collect blood samples.
-
Use a consistent collection site (e.g., tail vein).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Place samples on ice immediately.
-
Centrifuge the samples at a standardized speed and temperature (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Aliquot the plasma into labeled cryovials and store at -80°C until analysis.
-
Visualizations
Caption: Workflow for minimizing variability in in vivo this compound studies.
Caption: Simplified pathway of creatine energy metabolism in a muscle cell.
References
- 1. Factors influencing creatine loading into human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creightonprep.creighton.edu [creightonprep.creighton.edu]
- 3. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. mrsupplement.com.au [mrsupplement.com.au]
- 7. Minimizing creatine kinase variability in rats for neuromuscular research purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of a Single 5-Gram Bolus of Creatine Monohydrate Versus Two Other Creatine-Containing Investigational Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of this compound and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate and creatine prevent oxidative stress and behavioral alterations caused by phenylalanine administration into hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a co-treatment with pyruvate and creatine on dendritic spines in rat hippocampus and posterodorsal medial amygdala in a phenylketonuria animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of this compound on newly received cattle: insights from metagenomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
optimizing storage conditions for long-term creatine pyruvate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of creatine (B1669601) pyruvate (B1213749).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for creatine pyruvate?
A1: The primary degradation pathway for the creatine moiety in this compound is the intramolecular cyclization to form creatinine (B1669602).[1][2] This is a non-enzymatic reaction where creatine loses a molecule of water.[3] Pyruvic acid, the other component, is also known to be unstable.[4] While solid-state creatine is generally stable, the presence of moisture can facilitate degradation.[5]
Q2: How do temperature and humidity affect the stability of solid this compound?
A2: For solid creatine compounds, stability is significantly influenced by temperature and humidity. Creatine monohydrate, a related compound, is very stable and shows no significant degradation to creatinine over years when stored in a cool, dry place.[1][2] Even at elevated temperatures (40°C and 60°C), creatine monohydrate powder remains stable for extended periods, provided it is kept dry.[1][2][6] It is crucial to protect this compound from moisture, as the presence of water is necessary for the cyclization to creatinine.[5] High humidity can lead to deliquescence, where the solid absorbs enough moisture from the air to dissolve, which would accelerate degradation.[7]
Q3: What are the optimal storage conditions for long-term stability of this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light. The ideal conditions would be in a tightly sealed container in an environment with controlled low humidity. While specific long-term stability data for this compound is not extensively published, based on the stability of creatine monohydrate, storage at or below room temperature (e.g., 15-25°C) is recommended.[8]
Q4: Is this compound more or less stable than creatine monohydrate?
A4: In the solid state, creatine monohydrate is known to be very stable.[1][2] There is less published data on the long-term solid-state stability of this compound. However, in aqueous solutions, creatine salts like this compound can lower the pH, which can accelerate the degradation of creatine to creatinine compared to creatine monohydrate in a neutral pH solution.[1]
Q5: How can I detect degradation in my this compound sample?
A5: Degradation of this compound can be detected by quantifying the amount of its primary degradation product, creatinine.[1] This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9][10] Physical changes such as clumping, discoloration, or an off-odor can also indicate potential degradation due to moisture absorption or other reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Clumping or caking of this compound powder | Exposure to humidity/moisture. | Store the product in a desiccator or an environment with controlled low humidity. Ensure the container is always tightly sealed after use. Break up clumps gently before weighing, ensuring homogeneity. |
| Inconsistent experimental results | Sample degradation due to improper storage or handling. | Verify storage conditions (temperature and humidity). Prepare solutions fresh for each experiment. Re-analyze the purity of the stock this compound using HPLC to check for creatinine levels. |
| Decreased potency over time | Gradual degradation of creatine to creatinine. | Perform a stability study under your specific laboratory conditions. Quantify creatine and creatinine content at regular intervals. Consider aliquoting the powder into smaller, single-use containers to minimize exposure of the bulk material to the environment. |
| Discoloration of the powder | Potential contamination or reaction of the pyruvate moiety. | Do not use the product if discoloration is observed. Contact the supplier for information on potential impurities or degradation products. |
Data on Factors Affecting Creatine Stability
The following tables summarize key data on the stability of creatine, which can be used to infer the expected behavior of this compound.
Table 1: Stability of Creatine in Aqueous Solution at 25°C
| pH | Degradation after 3 days |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Source: Adapted from research on creatine stability in solution.[1]
Table 2: Stability of Solid Creatine Monohydrate at Elevated Temperatures
| Temperature | Duration | Observation |
| 40°C (104°F) | > 3 years | No significant degradation to creatinine.[1] |
| 60°C (140°F) | 44 months | Only trace amounts of creatinine detected.[2] |
This data for creatine monohydrate suggests high thermal stability in the absence of moisture.
Experimental Protocols
Protocol 1: Stability Testing of Solid this compound
Objective: To assess the long-term stability of solid this compound under different storage conditions.
Methodology:
-
Sample Preparation: Aliquot 1g of this compound into multiple airtight vials for each storage condition.
-
Storage Conditions:
-
Accelerated: 40°C with 75% relative humidity (RH).
-
Real-time: 25°C with 60% RH.
-
Refrigerated: 4°C.
-
-
Time Points: Pull samples for analysis at 0, 3, 6, 12, 24, and 36 months for real-time and refrigerated conditions. For accelerated conditions, test at 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color, texture, or clumping.
-
Assay of Creatine and Creatinine: Use the HPLC method detailed in Protocol 2.
-
-
Data Evaluation: Compare the results to the initial (time 0) sample to determine the rate of degradation.
Protocol 2: HPLC Method for Quantification of Creatine and Creatinine
Objective: To quantify the concentration of creatine and its degradation product, creatinine, in a sample.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A buffered aqueous solution, for example, 0.045 M ammonium (B1175870) sulfate (B86663) in water, or a mixture of water, acetonitrile, and an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 96.95:3:0.05 v/v/v).[10]
-
Flow Rate: 0.75 - 1.0 mL/min.[9]
-
Detection Wavelength: 205 nm or 210 nm.[9]
-
Standard Preparation: Prepare stock solutions of creatine and creatinine in the mobile phase. Create a series of calibration standards by diluting the stock solutions to known concentrations (e.g., 1-100 µg/mL for creatine).[9]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the creatine and creatinine peaks based on their retention times and peak areas compared to the calibration curve.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Primary degradation pathway for the creatine moiety in this compound.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0894083B1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of water activity and temperature on the stability of creatine during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of water activity and temperature on the stability of creatine during storage | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
Creatine Pyruvate vs. Creatine Monohydrate: A Comparative Analysis of Cellular Uptake Efficiency
For Researchers, Scientists, and Drug Development Professionals
Creatine (B1669601), a nitrogenous organic acid, is a cornerstone of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. Its supplementation is prevalent in sports nutrition and is under investigation for various clinical applications. While creatine monohydrate has long been the gold standard, newer formulations like creatine pyruvate (B1213749) have emerged with claims of superior bioavailability. This guide provides an objective comparison of the cellular uptake efficiency of creatine pyruvate and creatine monohydrate, supported by available experimental data.
Data Summary
Direct comparative studies on the cellular uptake efficiency of this compound versus creatine monohydrate at the cellular level are limited. However, data from in vitro intestinal permeability studies and in vivo plasma pharmacokinetic studies provide insights into their relative absorption and bioavailability.
| Parameter | This compound | Creatine Monohydrate | Key Findings & Citations |
| In Vitro Intestinal Permeability (Caco-2 cells) | No significant difference in permeability compared to creatine monohydrate. | Considered the baseline for creatine permeability. | A study using Caco-2 cell monolayers, an in vitro model for intestinal absorption, found no significant differences in the permeability characteristics of this compound compared to creatine monohydrate.[1] |
| In Vivo Plasma Creatine Concentration (Human Study) | Showed significantly higher mean peak plasma concentrations and area under the curve (AUC) compared to creatine monohydrate. | Lower mean peak plasma concentrations and AUC compared to this compound. | A human clinical trial reported that ingestion of this compound resulted in 17% higher mean peak plasma concentrations and a 14% greater area under the curve (AUC) for plasma creatine compared to an isomolar (B1166829) dose of creatine monohydrate.[2] |
Note: Higher plasma concentration does not definitively equate to greater cellular uptake by target tissues like muscle. It may reflect faster absorption from the gut or differences in distribution and clearance.
Experimental Methodologies
In Vitro Intestinal Absorption Model (Caco-2 Cells)
A common method to assess the intestinal permeability of compounds is the use of Caco-2 cell monolayers.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Permeability Assay:
-
The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compounds (this compound or creatine monohydrate), often radiolabeled (e.g., with ¹⁴C), are added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points to determine the rate of transport across the cell layer.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of absorption.[1][3]
-
Cellular Uptake and its Regulation
The cellular uptake of creatine is primarily mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8. The activity of this transporter is a critical determinant of intracellular creatine concentration. Several signaling pathways have been identified to regulate SLC6A8 activity.
Key Signaling Pathways Regulating SLC6A8
mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism, has been shown to positively regulate SLC6A8 activity.[4][5][6][7]
SPAK/OSR1 Kinases: The SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) have been identified as negative regulators of the SLC6A8 transporter.[8][9] These kinases are, in turn, regulated by with-no-K[Lys] (WNK) kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of creatine transport using Caco-2 monolayers as an in vitro model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sportsmedoa.com [sportsmedoa.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Creatine Supplementation Upregulates mTORC1 Signaling and Markers of Synaptic Plasticity in the Dentate Gyrus While Ameliorating LPS-Induced Cognitive Impairment in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative regulation of the creatine transporter SLC6A8 by SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
A Comparative In Vivo Analysis of Creatine Pyruvate and Creatine Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of creatine (B1669601) pyruvate (B1213749) and creatine citrate (B86180), focusing on their effects on exercise performance and pharmacokinetic profiles. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
Creatine pyruvate and creatine citrate are alternative forms of creatine intended to offer advantages over the more common creatine monohydrate. In vivo studies demonstrate that both compounds can enhance performance in high-intensity exercise. Notably, this compound has been shown to elicit a greater and more sustained improvement in force production during repeated exercise intervals compared to creatine citrate. Pharmacokinetic data suggests that this compound leads to higher peak plasma creatine concentrations and a greater area under the curve (AUC) than creatine citrate, although the implications of this on intramuscular creatine stores have not been conclusively determined by direct comparative studies. This guide synthesizes the available experimental data to provide a clear comparison of these two creatine analogs.
Data Presentation
Table 1: Comparative Exercise Performance
The following table summarizes the key performance outcomes from a double-blind, placebo-controlled study comparing daily supplementation of 5g of this compound versus 5g of creatine citrate for 28 days in healthy young athletes performing intermittent handgrip exercises.[1]
| Performance Metric | This compound | Creatine Citrate | Placebo |
| Mean Power (all intervals) | Significant Increase (p < 0.001) | Significant Increase (p < 0.01) | No significant increase |
| Force (Intervals 1 & 2) | Significant Increase (p < 0.001) | Significant Increase (p < 0.01) | No significant increase |
| Force (Intervals 6 & 9) | Significant Increase (p < 0.001) | No significant improvement | No significant increase |
| Contraction Velocity | 24% Increase (p < 0.01) | 20% Increase (p < 0.01) | No significant increase |
| Relaxation Velocity | Significant Increase (p < 0.01) | No significant change | No significant change |
| Oxygen Consumption (rest) | Significant Increase (p < 0.05) | No significant improvement | No significant improvement |
Table 2: Comparative Pharmacokinetics
This table presents pharmacokinetic data from a study where subjects ingested a single dose of isomolar (B1166829) amounts of creatine (4.4g) in the form of creatine monohydrate (CrM), tri-creatine citrate (CrC), or this compound (CrPyr).
| Pharmacokinetic Parameter | This compound (CrPyr) | Tri-Creatine Citrate (CrC) | Creatine Monohydrate (CrM) |
| Mean Peak Concentration (Cmax) | Significantly higher than CrM and CrC | No significant difference from CrM | - |
| Area Under the Curve (AUC) | Significantly higher than CrM and CrC | No significant difference from CrM | - |
Note: While plasma levels were higher with this compound, the study authors suggest that this is unlikely to be due to greater bioavailability, as creatine monohydrate is known to be almost completely absorbed. The impact of these plasma differences on muscle creatine content has not been experimentally verified in a direct comparative study.
Experimental Protocols
Intermittent Handgrip Exercise Performance
The primary study evaluating the comparative efficacy of this compound and creatine citrate on performance utilized a rigorous experimental design.
-
Study Design: A double-blind, placebo-controlled, randomized study was conducted.
-
Participants: Healthy young athletes were recruited for the study.
-
Supplementation Protocol: Participants received either 5g of this compound, 5g of creatine citrate, or a placebo daily for 28 days.
-
Exercise Protocol: Performance was assessed using an intermittent handgrip exercise test before and after the supplementation period. The test consisted of ten 15-second intervals of maximal intensity handgrip contractions, with each interval followed by a 45-second rest period.
-
Data Collection: Performance metrics such as mean power, force, contraction velocity, and relaxation velocity were recorded. Physiological parameters including oxygen consumption were also measured.[1]
Pharmacokinetic Analysis
A balanced cross-over design was employed to assess the plasma creatine concentrations following the ingestion of different creatine forms.
-
Study Design: A balanced cross-over study.
-
Participants: Healthy male and female subjects.
-
Supplementation Protocol: Each participant ingested a single dose of isomolar amounts of creatine (4.4g) in the form of creatine monohydrate, tri-creatine citrate, or this compound on separate occasions.
-
Data Collection: Blood samples were collected over an eight-hour period following ingestion.
-
Analysis: Plasma creatine concentrations were determined to calculate pharmacokinetic parameters such as Cmax and AUC.
Mandatory Visualization
Discussion
The available in vivo evidence suggests that both this compound and creatine citrate are effective in improving performance during high-intensity, intermittent exercise. However, this compound appears to offer a more pronounced and sustained ergogenic effect, particularly in maintaining force production over repeated bouts of exercise.[1] This may be attributable to the pyruvate moiety, which could enhance aerobic metabolism, thereby complementing the anaerobic energy-buffering capacity of creatine.[1]
The pharmacokinetic data, showing higher plasma creatine levels with this compound, is intriguing.[2] While this does not definitively prove superior bioavailability or muscle uptake, it suggests a potentially faster or more efficient absorption profile. It is important to note that a direct comparative study measuring intramuscular creatine concentrations after supplementation with this compound versus creatine citrate is currently lacking in the scientific literature. Such a study would be invaluable in elucidating whether the observed differences in plasma kinetics and performance translate to differential effects on muscle creatine loading.
Conclusion
For applications requiring sustained high-intensity performance, this compound may offer an advantage over creatine citrate. The enhanced performance benefits, particularly in maintaining force and increasing relaxation velocity, suggest a more comprehensive mechanism of action that may involve both anaerobic and aerobic energy systems. The higher plasma creatine concentrations observed with this compound warrant further investigation to determine the direct impact on muscle creatine accumulation. Researchers and drug development professionals should consider these findings when selecting a creatine analog for specific performance-enhancing or therapeutic applications. Further research is needed to directly compare the effects of these two forms on intramuscular creatine stores to provide a more complete understanding of their comparative efficacy.
References
validation of creatine pyruvate's effects on mitochondrial respiration
For researchers and professionals in drug development, understanding the nuanced effects of different creatine (B1669601) formulations on mitochondrial function is crucial. This guide provides a comparative analysis of creatine pyruvate's effects on mitochondrial respiration, benchmarked against other common creatine derivatives. The information is supported by experimental data and detailed methodologies to aid in study design and interpretation.
Comparative Effects on Mitochondrial Respiration
While direct comparative studies using high-resolution respirometry to evaluate different creatine salts are limited, the available evidence suggests that the form of creatine can influence its bioenergetic effects. The following table summarizes findings on the impact of creatine pyruvate (B1213749), creatine monohydrate, and creatine ethyl ester on mitochondrial-related functions.
| Creatine Derivative | Key Findings on Mitochondrial Respiration & Bioenergetics | Experimental Model | Reference |
| This compound | Significantly increased oxygen consumption during rest periods following intermittent exercise, suggesting an enhancement of aerobic metabolism. | Healthy young athletes | [1] |
| In combination with creatine, pyruvate serves as a direct substrate for the mitochondrial Tricarboxylic Acid (TCA) cycle, supporting ATP production. | Rat model | [2] | |
| Creatine Monohydrate | Supplementation, particularly when combined with exercise, has been shown to increase the expression of key regulators of mitochondrial biogenesis, including PGC-1α, NRF-1, and TFAM. | Rat and mouse models | [2][3] |
| In permeabilized muscle fibers, the addition of creatine increased the sensitivity of mitochondrial respiration to ADP. | Human skeletal muscle fibers | [1] | |
| Creatine Ethyl Ester | While purported to have higher bioavailability, its effects on mitochondrial respiration are not well-documented in peer-reviewed literature. Some studies suggest it may have anti-inflammatory properties. | Macrophage cell lines |
Note: The data presented is collated from various studies and experimental models. Direct comparisons should be made with caution due to differing methodologies.
Experimental Protocols
To accurately assess the impact of creatine derivatives on mitochondrial respiration, high-resolution respirometry is the gold standard. Below is a detailed methodology for such an experiment using permeabilized muscle fibers, a technique that preserves mitochondrial integrity and interactions with other cellular components.
High-Resolution Respirometry of Permeabilized Muscle Fibers
1. Sample Preparation:
- Excise a small muscle biopsy (e.g., from rodent skeletal muscle or human vastus lateralis).
- Immediately place the tissue in a relaxing and preserving solution (e.g., BIOPS) on ice.
- Under a microscope, mechanically separate the muscle fibers using fine-tipped forceps.
- Permeabilize the muscle fibers by incubation in a saponin-containing solution to selectively perforate the sarcolemma while leaving the mitochondrial membranes intact.
- Wash the permeabilized fibers to remove saponin (B1150181) and any remaining metabolites.
2. High-Resolution Respirometry (Oroboros O2k):
- Calibrate the polarographic oxygen sensors in the respirometer chambers containing a mitochondrial respiration medium (e.g., MiR05).
- Add a known weight of permeabilized muscle fibers to each chamber.
- Follow a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to assess different respiratory states:
- LEAK state (State 2): Measure basal oxygen consumption with substrates for Complex I (e.g., pyruvate, malate, glutamate) or Complex II (e.g., succinate) in the absence of ADP. This represents proton leak across the inner mitochondrial membrane.
- OXPHOS state (State 3): Add a saturating concentration of ADP to stimulate ATP synthesis and measure the coupled respiration rate. This indicates the capacity of the oxidative phosphorylation system.
- ETS capacity (State 3u): Titrate an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximal capacity of the electron transport system.
- ROX (Residual Oxygen Consumption): Inhibit the respiratory chain with specific inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to determine non-mitochondrial oxygen consumption.
3. Data Analysis:
- Calculate oxygen flux (respiration rate) for each respiratory state, normalized to muscle mass or mitochondrial content (e.g., citrate (B86180) synthase activity).
- Determine key ratios such as the Respiratory Control Ratio (RCR = OXPHOS/LEAK) and the OXPHOS coupling efficiency.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Creatine-influenced PGC-1α signaling pathway for mitochondrial biogenesis.
Caption: Experimental workflow for assessing mitochondrial respiration.
References
- 1. The role of phosphorylcreatine and creatine in the regulation of mitochondrial respiration in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced mitochondrial biogenesis is associated with the ameliorative action of creatine supplementation in rat soleus and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of different-intensity exercise and creatine supplementation on mitochondrial biogenesis and redox status in mice - PMC [pmc.ncbi.nlm.nih.gov]
Creatine Pyruvate: A Comparative Analysis of its Interactions and Performance Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of creatine (B1669601) pyruvate (B1213749) with other dietary supplements, focusing on its performance in experimental settings. The information is intended to support research and development by offering a concise overview of current findings, including detailed experimental protocols and quantitative data.
Section 1: Comparative Efficacy of Creatine Forms
Creatine is a widely researched supplement known for its ergogenic effects. While creatine monohydrate is the most studied form, other variants like creatine pyruvate have been developed with the aim of improving bioavailability and efficacy.
Pharmacokinetic Profile
A key aspect differentiating creatine forms is their pharmacokinetic profile, specifically the rate of absorption and subsequent plasma concentration. A study by Jäger et al. (2007) compared the plasma concentrations of creatine following the ingestion of isomolar (B1166829) amounts of creatine monohydrate, creatine citrate (B86180), and this compound.
Experimental Protocol: Pharmacokinetic Analysis of Creatine Forms
-
Objective: To compare the plasma creatine concentrations after oral ingestion of creatine monohydrate, creatine citrate, and this compound.
-
Subjects: Healthy volunteers.
-
Design: A randomized, double-blind, crossover study.
-
Intervention: Subjects ingested a single dose of each of the following in a randomized order with a washout period between each trial:
-
Creatine Monohydrate
-
Creatine Citrate
-
This compound
-
-
Data Collection: Blood samples were collected at baseline and at various time points post-ingestion to measure plasma creatine concentrations.
-
Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax) and area under the curve (AUC), were calculated and compared between the different creatine forms.
Data Summary: Pharmacokinetic Parameters
| Creatine Form | Mean Cmax (μmol/L) | Mean AUC (μmol/L·h) |
| Creatine Monohydrate | 185.3 | 689.6 |
| Creatine Citrate | 188.1 | 712.9 |
| This compound | 204.7 | 767.5 |
Source: Adapted from Jäger et al. (2007)
The results indicate that this compound leads to a higher peak plasma creatine concentration and a greater overall creatine exposure compared to both creatine monohydrate and creatine citrate.
Performance in High-Intensity Exercise
Beyond bioavailability, the ultimate measure of a creatine supplement's efficacy lies in its impact on athletic performance. A study by Jäger et al. (2008) investigated the effects of this compound and creatine citrate supplementation on performance during intermittent high-intensity exercise.[1]
Experimental Protocol: Intermittent Handgrip Exercise
-
Objective: To evaluate the effect of oral this compound and creatine citrate supplementation on performance during intermittent handgrip exercise of maximal intensity.[1]
-
Subjects: Healthy young athletes.[1]
-
Design: A double-blind, placebo-controlled, randomized study.[1]
-
Intervention: Participants were supplemented with either this compound (5 g/d), creatine citrate (5 g/d), or a placebo for 28 days.[1]
-
Exercise Protocol: Subjects performed ten 15-second intervals of maximal intensity handgrip exercise, with each interval followed by a 45-second rest period.[1]
-
Measurements: Mean power, force, contraction velocity, and relaxation velocity were measured during the exercise protocol.[1]
Data Summary: Performance Improvements after 28 Days of Supplementation
| Parameter | This compound Group | Creatine Citrate Group | Placebo Group |
| Mean Power | Significant increase (p < 0.001) | Significant increase (p < 0.01) | No significant change |
| Force | Significant increase throughout all intervals (p < 0.001) | Significant increase in early intervals, diminishing over time | No significant change |
| Contraction Velocity | Significant increase (p < 0.001) | Significant increase (p < 0.01) | No significant change |
| Relaxation Velocity | Significant increase (p < 0.01) | No significant change | No significant change |
Source: Adapted from Jäger et al. (2008)[1]
The study concluded that both this compound and creatine citrate significantly improve performance during intermittent high-intensity exercise, with this compound showing a more sustained effect on force production and a unique benefit in increasing relaxation velocity.[1]
Section 2: Interactions with Other Dietary Supplements
The interaction of this compound with other supplements is an area of growing interest. While direct research on this compound is limited, insights can be drawn from studies on creatine monohydrate. It is often co-supplemented with other ergogenic aids to potentially enhance its effects.[2]
This compound and Caffeine (B1668208)
The combination of creatine and caffeine is debated in the scientific community.[3][4] While some studies suggest a potential blunting of creatine's ergogenic effects by caffeine, others show no negative interaction or even synergistic benefits.[5][6] The proposed mechanism for a negative interaction involves opposing effects on muscle relaxation time.[5]
Experimental Workflow: Investigating Creatine and Caffeine Interaction
This compound and Beta-Alanine (B559535)
Beta-alanine is another popular supplement that is often stacked with creatine.[2] The rationale for this combination is that they work through different physiological pathways to enhance performance.[7] Creatine increases phosphocreatine (B42189) stores for rapid energy production, while beta-alanine increases muscle carnosine levels, which helps to buffer acid accumulation during high-intensity exercise.[7] A systematic review of seven randomized controlled trials concluded that co-supplementation of creatine and beta-alanine enhances high-intensity exercise performance, particularly in repeated, short-duration efforts.[8][9]
This compound and Nitric Oxide Precursors
Nitric oxide (NO) precursors, such as L-arginine and L-citrulline, are supplemented to increase blood flow to the muscles, which could theoretically enhance nutrient delivery and waste removal. The interaction between creatine and NO precursors is an emerging area of research. While a direct link with this compound has not been extensively studied, the potential for synergistic effects exists.
Signaling Pathway: Nitric Oxide Synthesis
Conclusion
This compound demonstrates a favorable pharmacokinetic profile and significant ergogenic effects in high-intensity exercise compared to other creatine forms. While direct research on its interaction with other dietary supplements is still developing, the existing literature on creatine monohydrate suggests potential for synergistic effects when combined with supplements like beta-alanine. The interaction with caffeine remains a topic of debate, and the potential benefits of co-supplementation with nitric oxide precursors warrant further investigation. This guide provides a foundation for researchers and professionals in the field to build upon as more targeted studies on this compound emerge.
References
- 1. The effects of this compound and creatine citrate on performance during high intensity exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mrsupplement.com.au [mrsupplement.com.au]
- 3. Creatine and Caffeine: Considerations for Concurrent Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. examine.com [examine.com]
- 5. "The Effects of Combined Creatine and Caffeine Supplementation: Optimiz" by Luis Elizarraras [digitalcommons.jsu.edu]
- 6. Effect of caffeine ingestion after creatine supplementation on intermittent high-intensity sprint performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Effects of Creatine and β-Alanine Co-Supplementation on Exercise Performance and Body Composition: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Creatine Pyruvate: An Objective Comparison of its Ergogenic Superiority
A comprehensive guide for researchers and drug development professionals assessing the performance of creatine (B1669601) pyruvate (B1213749) against its alternatives, supported by experimental data.
Creatine monohydrate has long been the gold standard in sports nutrition for its well-documented ergogenic effects. However, the development of alternative forms, such as creatine pyruvate, has prompted investigation into their potential for superior bioavailability and performance enhancement. This guide provides a detailed comparison of this compound and creatine monohydrate, summarizing key experimental findings, outlining methodologies, and illustrating relevant biological pathways to aid in the objective assessment of their respective ergogenic potential.
Absorption and Bioavailability: A Tale of Two Creatines
A primary claim for the superiority of this compound lies in its enhanced solubility and absorption kinetics.[1] Experimental evidence suggests that this compound may lead to higher plasma creatine concentrations compared to creatine monohydrate.
A key study by Jäger et al. (2007) investigated the plasma concentration of creatine after oral ingestion of isomolar (B1166829) amounts of creatine monohydrate, creatine citrate (B86180), and this compound. The results indicated that this compound led to significantly higher peak plasma creatine concentrations and a greater area under the curve (AUC) compared to creatine monohydrate.[2] This suggests a potentially faster and more efficient absorption of the pyruvate form from the gastrointestinal tract into the bloodstream.
However, it is crucial to note that elevated plasma levels do not definitively translate to increased muscle creatine uptake and saturation. The transport of creatine from the blood into the muscle is a regulated process, and to date, no studies have directly compared the effects of this compound and creatine monohydrate on intramuscular creatine concentration. This remains a critical gap in the research landscape.
| Parameter | This compound | Creatine Monohydrate | Key Findings |
| Peak Plasma Creatine Concentration | Higher | Lower | This compound resulted in significantly higher peak plasma concentrations in a crossover study.[2] |
| Area Under the Curve (Plasma) | Higher | Lower | The total amount of creatine measured in the blood over time was greater with this compound.[2] |
| Muscle Creatine Concentration | Not Reported | Established Increase | While creatine monohydrate is proven to increase muscle creatine stores, there is no direct comparative data for this compound. |
Performance Enhancement: Sizing Up the Ergogenic Effects
The ultimate measure of an ergogenic aid's efficacy lies in its ability to enhance physical performance. Several studies have compared this compound and creatine monohydrate across various exercise modalities, with mixed results.
Anaerobic Performance and Strength
A study by Stone et al. (1999) on American football players found that a combination of creatine and calcium pyruvate, as well as creatine monohydrate alone, led to significantly greater increases in body mass, lean body mass, 1-repetition maximum (1RM) bench press, and combined 1RM squat and bench press compared to a placebo or pyruvate alone.[1] This suggests that the ergogenic benefits on strength and power are primarily driven by the creatine component, with no clear additive effect from pyruvate in this context.
Endurance and Intermittent Sprint Performance
Research by Jäger et al. (2008) examined the effects of this compound and creatine citrate on intermittent handgrip exercise. Both forms of creatine improved mean power output. Notably, this compound significantly increased force during all intervals of the exercise protocol, whereas the effect of creatine citrate diminished over time.[3]
Conversely, a study by Van Schuylenbergh et al. (2003) on well-trained cyclists found that one week of this compound supplementation did not significantly impact endurance capacity or intermittent sprint performance compared to a placebo.[4] These conflicting findings highlight the need for further research to delineate the specific conditions under which this compound may offer a performance advantage.
| Performance Metric | Study | This compound | Creatine Monohydrate | Placebo/Control | Key Findings |
| Maximal Strength (1RM Bench/Squat) | Stone et al. (1999) | N/A (Combined w/ Pyruvate) | Significant Increase | No Significant Change | Both creatine groups showed similar significant improvements in maximal strength.[1] |
| Intermittent Handgrip Power | Jäger et al. (2008) | Significant Increase | N/A (Compared to Citrate) | No Significant Change | This compound significantly improved mean power and sustained force production.[3] |
| Cycling Endurance & Sprint | Van Schuylenbergh et al. (2003) | No Significant Effect | N/A | No Significant Effect | This compound did not enhance cycling performance in this study.[4] |
Body Composition
In the study by Stone et al. (1999), both the creatine monohydrate and the combination (creatine and calcium pyruvate) groups demonstrated significant increases in body mass and lean body mass over the 5-week supplementation period.[1] This suggests that, similar to its effects on strength, the impact of this compound on body composition is comparable to that of creatine monohydrate.
| Body Composition Metric | Study | This compound | Creatine Monohydrate | Placebo/Control | Key Findings |
| Body Mass | Stone et al. (1999) | N/A (Combined w/ Pyruvate) | Significant Increase | No Significant Change | Both creatine groups experienced similar significant increases in body mass.[1] |
| Lean Body Mass | Stone et al. (1999) | N/A (Combined w/ Pyruvate) | Significant Increase | No Significant Change | Both creatine groups showed similar significant gains in lean body mass.[1] |
Experimental Protocols
Jäger et al. (2008): Intermittent Handgrip Exercise
-
Objective: To evaluate the effect of oral this compound and creatine citrate supplementation on intermittent handgrip exercise performance.
-
Participants: Healthy young athletes.
-
Supplementation Protocol: Participants ingested 5 g/day of either this compound, creatine citrate, or a placebo for 28 days.
-
Exercise Protocol: Subjects performed ten 15-second intervals of maximal intensity intermittent handgrip exercise, with each interval followed by a 45-second rest period.
-
Key Measurements: Mean power, force, contraction velocity, and relaxation velocity were measured.[5]
Van Schuylenbergh et al. (2003): Cycling Performance
-
Objective: To evaluate the effects of oral creatine-pyruvate administration on endurance and intermittent sprint performance in well-trained cyclists.
-
Participants: Well-trained cyclists.
-
Supplementation Protocol: Participants ingested 7 g/day of this compound (divided into two 3.5g doses) or a placebo for one week.
-
Exercise Protocol:
-
Endurance: A 1-hour time trial where workload could be adjusted at 5-minute intervals.
-
Sprint: Immediately following the time trial, subjects performed five 10-second sprints interspersed with 2-minute rest intervals.
-
-
Key Measurements: Power output, blood lactate (B86563) levels, and heart rate were monitored.[4]
Stone et al. (1999): Anaerobic Performance in American Football Players
-
Objective: To study the efficacy of creatine monohydrate and calcium pyruvate on anaerobic performance and body composition in American football players.
-
Participants: 42 American football players.
-
Supplementation Protocol: Over 5 weeks, participants received either creatine monohydrate, calcium pyruvate, a combination of creatine and calcium pyruvate, or a placebo.
-
Exercise Protocol: Subjects continued their normal in-season training schedules.
-
Key Measurements: Body mass, body composition, 1-repetition maximum (RM) in bench press and squat, and static vertical jump power output were assessed before and after the supplementation period.[1]
Signaling Pathways and Experimental Workflows
Creatine supplementation is known to influence cellular signaling pathways involved in muscle protein synthesis and hypertrophy, most notably the Akt/mTOR pathway.[6] While there is no direct comparative data on the effects of this compound versus creatine monohydrate on these pathways, the general mechanism is understood to be initiated by increased intramuscular creatine and phosphocreatine (B42189) levels.
Below are diagrams illustrating the general creatine signaling pathway and a typical experimental workflow for a creatine supplementation study.
Caption: General signaling pathway of creatine in muscle cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of this compound and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximal intermittent handgrip strategy: design and evaluation of an exercise protocol and a grip tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. sportsmedoa.com [sportsmedoa.com]
comparative bioavailability of creatine pyruvate and creatine ethyl ester
In the landscape of sports nutrition and supplementation, the quest for more effective forms of creatine (B1669601) has led to the development of various derivatives, each purported to offer advantages over the standard creatine monohydrate. Among these are creatine pyruvate (B1213749) and creatine ethyl ester, both of which have been marketed with claims of superior bioavailability. This guide provides a critical comparison of these two forms, drawing upon available scientific evidence to inform researchers, scientists, and drug development professionals.
Executive Summary
Emerging research suggests a notable difference in the bioavailability profiles of creatine pyruvate and creatine ethyl ester. This compound has demonstrated the potential for enhanced plasma creatine levels compared to creatine monohydrate. In contrast, scientific evidence indicates that creatine ethyl ester is largely unstable within the gastrointestinal tract, leading to its degradation into the metabolic byproduct creatinine (B1669602), thereby reducing its availability for muscle uptake.
Quantitative Data Comparison
The following table summarizes key pharmacokinetic parameters for this compound and creatine ethyl ester from comparative studies. It is important to note that direct head-to-head clinical trials are scarce; therefore, the data is presented from separate studies comparing each compound to creatine monohydrate.
| Parameter | This compound | Creatine Ethyl Ester | Creatine Monohydrate (Reference) | Study |
| Peak Plasma Creatine Concentration (Cmax) | Significantly higher (17% higher than CrM)[1] | Not significantly different from placebo; lower than CrM[2] | Baseline reference | Jäger et al. (2007)[1], Spillane et al. (2009)[2] |
| Area Under the Curve (AUC) | Greater (14% higher than CrM)[1] | Not reported, but implied to be lower due to degradation | Baseline reference | Jäger et al. (2007)[1] |
| Serum Creatinine Levels | Not significantly different from CrM | Significantly increased compared to placebo and CrM[2] | No significant increase | Spillane et al. (2009)[2] |
| Muscle Creatine Content | Not directly measured in bioavailability study | No significant difference from placebo after 7 weeks; lower than CrM[2] | Significant increase | Spillane et al. (2009)[2] |
Experimental Protocols
Study on this compound (Jäger et al., 2007)
A key study investigating the pharmacokinetics of this compound involved a balanced cross-over design with six healthy subjects.[1]
-
Subjects: Six healthy individuals (three male, three female).
-
Dosage: A single oral dose of isomolar (B1166829) amounts of creatine (4.4 g) in the form of creatine monohydrate, tricreatine citrate, or this compound.[1]
-
Blood Sampling: Plasma concentrations of creatine were determined over an eight-hour period following ingestion.[1]
-
Analytical Method: High-performance liquid chromatography (HPLC) was used to analyze plasma creatine levels.
Study on Creatine Ethyl Ester (Spillane et al., 2009)
A pivotal study directly compared the effects of creatine ethyl ester to creatine monohydrate and a placebo over a seven-week period.[2]
-
Subjects: Thirty healthy, non-resistance-trained males were randomly assigned to one of three groups.[2]
-
Supplementation Protocol:
-
Measurements: Serum creatine and creatinine levels, as well as muscle creatine content, were assessed at baseline and at various time points throughout the study.[2]
-
Analytical Method: Muscle biopsies were analyzed for total creatine content, and blood samples were analyzed for serum creatine and creatinine concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic fate of creatine ethyl ester and the general workflow of a comparative bioavailability study.
References
Creatine Pyruvate: A Comparative Analysis of its Performance-Enhancing Effects
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Creatine (B1669601) Pyruvate (B1213749) Against Other Creatine Formulations and Sports Supplements.
This guide provides a comprehensive cross-study analysis of creatine pyruvate, evaluating its efficacy as a performance-enhancing supplement. Objectively comparing it with other creatine alternatives, this document synthesizes available experimental data to offer a clear perspective for research and development professionals.
Quantitative Performance Data: A Comparative Overview
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and other creatine forms on various performance metrics.
| Study | Supplement & Dosage | Duration | Primary Outcome Measure | Result | Citation |
| Jäger et al. (2008) | This compound (5 g/d) | 28 days | Mean Power (Intermittent Handgrip Exercise) | Significant increase (p < 0.001) | [1][2] |
| Jäger et al. (2008) | Creatine Citrate (B86180) (5 g/d) | 28 days | Mean Power (Intermittent Handgrip Exercise) | Significant increase (p < 0.01) | [1][2] |
| Jäger et al. (2008) | Placebo | 28 days | Mean Power (Intermittent Handgrip Exercise) | No significant increase | [1][2] |
| Jäger et al. (2008) | This compound (5 g/d) | 28 days | Force (Intermittent Handgrip Exercise) | Significant increase across all intervals (p < 0.001) | [1][2] |
| Jäger et al. (2008) | Creatine Citrate (5 g/d) | 28 days | Force (Intermittent Handgrip Exercise) | Significant increase in early intervals, effect diminished over time | [1][2] |
| Jäger et al. (2008) | This compound (5 g/d) | 28 days | Contraction Velocity | Significant increase (p < 0.001) | [1] |
| Jäger et al. (2008) | Creatine Citrate (5 g/d) | 28 days | Contraction Velocity | Significant increase (p < 0.01) | [1] |
| Jäger et al. (2008) | This compound (5 g/d) | 28 days | Relaxation Velocity | Significant increase (p < 0.01) | [1] |
| Jäger et al. (2008) | This compound (5 g/d) | 28 days | Oxygen Consumption (during rest) | Significant increase (p < 0.05) | [1] |
| Van Schuylenbergh et al. | This compound (7 g/d) | 7 days | Endurance and Sprint Performance (Cycling) | No beneficial impact | [1] |
| Stone et al. (1999) | Creatine Monohydrate + Calcium Pyruvate | 5 weeks | Maximum Strength and Power (Football Players) | Not more effective than creatine monohydrate alone | [1] |
| Creatine Form | Reported Advantages | Reported Disadvantages/Lack of Evidence | Citation |
| Creatine Monohydrate | Gold standard, most researched, proven efficacy for strength, power, and muscle mass. | Can cause gastrointestinal distress in some individuals. | [3][4] |
| Creatine Hydrochloride (HCl) | Higher water solubility, potentially easier on the stomach. | No conclusive research proving greater effectiveness than monohydrate. | [3][5] |
| Buffered Creatine (Kre-Alkalyn) | Marketed as having a higher pH to prevent breakdown to creatinine. | Studies show it is no more effective than monohydrate in increasing muscle creatine content or performance. | [3][6][7] |
| Creatine Citrate | More water-soluble than monohydrate. | No significant difference in absorption or effectiveness compared to monohydrate. | [1] |
| This compound | May produce higher plasma creatine levels than monohydrate. Some evidence suggests potential endurance benefits. | Higher plasma levels do not consistently translate to greater muscle absorption or performance enhancement. Mixed results in endurance studies. | [1][3][4] |
Experimental Protocols
Jäger et al. (2008): this compound and Citrate on High-Intensity Intermittent Exercise
-
Objective: To evaluate the effect of oral this compound (Cr-Pyr) and creatine citrate (Cr-Cit) supplementation on exercise performance.
-
Design: A double-blind, placebo-controlled, randomized study.
-
Participants: Healthy young athletes.
-
Supplementation Protocol:
-
This compound group (n=16): 5 g/day for 28 days.
-
Creatine Citrate group (n=16): 5 g/day for 28 days.
-
Placebo group (n=17): 5 g/day for 28 days.
-
-
Performance Testing:
Van Schuylenbergh et al. (Year not specified in snippets): this compound in Cycling
-
Objective: To investigate the effects of this compound supplementation on endurance and sprint performance in cyclists.
-
Participants: Well-trained cyclists.
-
Supplementation Protocol: 7 g/day of this compound for 7 days.
-
Performance Testing: The study assessed endurance capacity and intermittent sprint performance.[1]
Stone et al. (1999): Creatine Monohydrate and Calcium Pyruvate in Football Players
-
Objective: To determine the efficacy of creatine monohydrate combined with calcium pyruvate on anaerobic performance and body composition.
-
Participants: In-season college football players.
-
Supplementation Protocol: A combination of creatine monohydrate and calcium pyruvate for 5 weeks.
-
Performance Testing: The study evaluated maximum strength and power.[1]
Signaling Pathways and Experimental Workflows
The precise cellular signaling pathways uniquely affected by this compound are not yet well-elucidated in the scientific literature. However, the general mechanisms of creatine action and the potential influence of the pyruvate component can be illustrated.
Generally Accepted Creatine Signaling Pathway
Creatine supplementation is known to influence several key signaling pathways that regulate muscle protein synthesis, satellite cell activity, and mitochondrial function.
Caption: General signaling pathways influenced by creatine supplementation.
Potential Unique Contribution of Pyruvate
The pyruvate component of this compound may offer additional metabolic benefits, particularly concerning aerobic energy production. Pyruvate is a key intermediate in cellular respiration and can influence mitochondrial biogenesis.
Caption: Potential influence of pyruvate on mitochondrial function.
Typical Experimental Workflow for Creatine Supplementation Studies
The following diagram illustrates a standard workflow for clinical trials investigating the effects of creatine supplementation on athletic performance.
Caption: A typical experimental workflow for creatine studies.
Discussion and Future Directions
The available evidence suggests that this compound may offer some advantages over other forms of creatine, particularly in terms of plasma bioavailability and potentially in activities with a significant aerobic component. The study by Jäger et al. (2008) indicates that this compound can enhance mean power, force, and contraction velocity in intermittent high-intensity exercise, with the added benefit of increasing oxygen consumption during rest periods, suggesting an enhancement of aerobic metabolism.[1][2]
However, the existing body of research has several limitations. There is a notable lack of direct, head-to-head clinical trials comparing this compound with other popular forms like creatine hydrochloride and buffered creatine across a wide range of performance metrics, including maximal strength (1RM) and muscle hypertrophy. While some studies suggest this compound leads to higher plasma creatine levels, this does not consistently translate to superior performance outcomes.[3][4] Furthermore, the specific cellular signaling pathways that are uniquely modulated by the combined creatine and pyruvate molecule are not well understood. Research into pyruvate's effect on mitochondrial biogenesis suggests a potential PGC-1α-independent mechanism, which warrants further investigation in the context of this compound supplementation.[8]
The cognitive-enhancing effects of creatine have been documented, but this research has primarily utilized creatine monohydrate, and it remains unclear if the pyruvate form offers any distinct advantages in this domain.[9][10][11][12]
Future research should focus on:
-
Direct, long-term comparative studies of this compound against other creatine forms (monohydrate, HCl, buffered) for a broader range of performance outcomes, including 1RM strength, muscle hypertrophy, and cognitive function.
-
In-depth mechanistic studies to elucidate the unique cellular and molecular signaling pathways activated by this compound, particularly its influence on AMPK, mTOR, and mitochondrial biogenesis pathways.
-
Investigations into the potential synergistic effects of the creatine and pyruvate moieties on satellite cell activation and muscle regeneration.[13][14][15][16][17]
References
- 1. The effects of this compound and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. legionathletics.com [legionathletics.com]
- 4. vice.com [vice.com]
- 5. 10 Popular Types of Creatine | Garage Gym Reviews [garagegymreviews.com]
- 6. A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydrate - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 8. Pyruvate induces mitochondrial biogenesis by a PGC-1 alpha-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The effects of creatine supplementation on cognitive function in adults: a systematic review and meta-analysis [frontiersin.org]
- 10. Creatine - Wikipedia [en.wikipedia.org]
- 11. The Brain-Boosting Power of Creatine: Myth or Reality? | Skill Nutrition [skill-nutrition.com]
- 12. The effects of creatine supplementation on cognitive function in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In ovo feeding of this compound alters energy reserves, satellite cell mitotic activity and myogenic gene expression of breast muscle in embryos and neonatal broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Creatine supplementation augments the increase in satellite cell and myonuclei number in human skeletal muscle induced by strength training - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Creatine supplementation and muscle-brain axis: a new possible mechanism? [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Independent Validation of Published Creatine Pyruvate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of creatine (B1669601) pyruvate's performance against other alternatives, supported by data from published, peer-reviewed studies. It is intended to offer a clear, evidence-based perspective for the scientific community.
Comparative Analysis of Performance Metrics
Creatine pyruvate (B1213749) (Cr-Pyr) has been investigated for its potential to enhance athletic performance, with some studies suggesting benefits over placebos and other creatine salts. A key study in this area is by Jäger et al. (2008), which compared the effects of creatine pyruvate and creatine citrate (B86180) (Cr-Cit) against a placebo on high-intensity exercise.[1][2][3][4]
The results indicated that after 28 days of supplementation, both creatine forms significantly improved mean power.[1][2][3][4] However, this compound demonstrated a more sustained effect on muscle force throughout the exercise intervals compared to creatine citrate.[1][2][3] Notably, only the this compound group showed a significant increase in muscle relaxation velocity and oxygen consumption during rest periods, suggesting it might uniquely benefit endurance and aerobic metabolism.[1][2][4]
In contrast, other research has yielded different outcomes. A study on well-trained cyclists found that one week of supplementation with 7 g/day of this compound did not produce beneficial effects on endurance capacity or intermittent sprint performance.[1][5] These mixed results highlight the need for further research to clarify the specific conditions under which this compound may offer ergogenic benefits.[1]
Quantitative Data Summary from Jäger et al. (2008)
| Performance Metric | This compound (Cr-Pyr) Group | Creatine Citrate (Cr-Cit) Group | Placebo Group |
| Mean Power | Significant Increase (p < 0.001) | Significant Increase (p < 0.01) | No significant change |
| Force | Significant Increase across all intervals (p < 0.001) | Increase in early intervals, not significant later | No significant change |
| Contraction Velocity | Significant Increase (p < 0.001) | Significant Increase (p < 0.01) | No significant change |
| Relaxation Velocity | Significant Increase (p < 0.01) | No significant change | No significant change |
| Oxygen Consumption | Significant Increase (p < 0.05) | No significant change | No significant change |
Bioavailability and Pharmacokinetics
One of the proposed advantages of newer creatine forms is improved bioavailability. A pharmacokinetic study referenced in the literature found that a single dose of this compound led to significantly higher peak plasma creatine concentrations (17% higher) and a greater area under the curve (14% higher) compared to an equivalent dose of creatine monohydrate.[1][6] Despite these higher plasma levels, the study concluded that significant differences in bioavailability are unlikely, given that the absorption of creatine monohydrate is already near 100%.[6][7] The slightly altered absorption kinetics did not appear to affect the velocity of absorption or elimination.[6]
Experimental Protocols
To ensure transparency and replicability, the detailed methodologies for key experiments are provided below.
Protocol: Jäger et al. (2008) Performance Study
-
Study Design: A double-blind, placebo-controlled, randomized trial.[1][2]
-
Participants: Forty-nine healthy male athletes were randomly assigned to one of three groups: this compound (n=16), Creatine Citrate (n=16), or Placebo (n=17).[1][4]
-
Supplementation Regimen: Subjects consumed 5 grams per day of their assigned supplement for a period of 28 days.[1][4]
-
Exercise Protocol: Performance was evaluated before (pre-test) and after (post-test) the supplementation period. The test consisted of ten 15-second intervals of maximal intensity intermittent handgrip exercise, with each interval followed by a 45-second rest period.[3][4]
-
Measurements: Key parameters measured included mean power, force, contraction velocity, and relaxation velocity. Oxygen consumption was also measured during the rest periods.[1][2]
Mechanism of Action: The Phosphocreatine (B42189) System
The fundamental mechanism by which creatine supplementation enhances performance in high-intensity, short-duration exercise is through its role in the phosphocreatine (PCr) energy system.[1] During intense muscular contraction, adenosine (B11128) triphosphate (ATP) is rapidly hydrolyzed to adenosine diphosphate (B83284) (ADP) to release energy. The finite stores of ATP are quickly depleted. Phosphocreatine serves as a rapid reserve of high-energy phosphate (B84403), donating its phosphate group to ADP to regenerate ATP.[8] This reaction is catalyzed by the enzyme creatine kinase. By increasing the intramuscular pool of creatine, supplementation enhances the capacity of this system, allowing for sustained power output.
References
- 1. The effects of this compound and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The effects of this compound and creatine citrate on performance during high intensity exercise | Semantic Scholar [semanticscholar.org]
- 4. The effects of this compound and creatine citrate on performance during high intensity exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oral creatine-pyruvate supplementation in cycling performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Creatine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Creatine Pyruvate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research and development. This document provides essential, step-by-step guidance for the proper disposal of creatine (B1669601) pyruvate (B1213749), a common supplement and research compound. Adherence to these procedures will help safeguard personnel and the environment from potential hazards.
Creatine pyruvate is classified as causing serious eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE), including eye protection, gloves, and protective clothing, should be worn when handling this chemical.[1] It is crucial to avoid all personal contact, including inhalation of dust, by working in a well-ventilated area.[1]
Key Disposal and Safety Information
The following table summarizes the critical safety and disposal information for this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1] | Cambridge Commodities SDS[1] |
| First Aid (Eyes) | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek immediate medical attention.[1] | Cambridge Commodities SDS[1] |
| First Aid (Skin) | Immediately remove all contaminated clothing. Flush skin and hair with running water. Seek medical attention if irritation occurs.[1] | Cambridge Commodities SDS[1] |
| Spill Cleanup (Dry) | Use dry clean-up procedures and avoid generating dust. Collect residues and place in sealed plastic bags or other containers for disposal.[1] | Cambridge Commodities SDS[1] |
| Spill Cleanup (Wet) | Vacuum or shovel up and place in labeled containers for disposal.[1] | Cambridge Commodities SDS[1] |
| Environmental Protection | Prevent spillage from entering drains or waterways. If contamination occurs, advise Emergency Services.[1] | Cambridge Commodities SDS[1] |
| Disposal Hierarchy | 1. Reduction2. Reuse3. Recycling4. Disposal (as a last resort) | Cambridge Commodities SDS[1] |
| Disposal Prohibition | DO NOT discharge into sewer or waterways.[1] | Cambridge Commodities SDS[1] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
1.0 Purpose
To define the procedure for the safe and compliant disposal of this compound and its contaminated containers.
2.0 Scope
This SOP applies to all research, scientific, and drug development personnel who handle this compound in a laboratory setting.
3.0 Materials
-
Personal Protective Equipment (PPE): safety glasses, face shield, chemical-resistant gloves, lab coat.
-
Hazardous waste container, clearly labeled.
-
Spill kit (for dry powder).
-
Sealable plastic bags.
4.0 Procedure
-
Waste Identification and Segregation:
-
Identify the this compound waste to be disposed of.
-
Segregate this compound waste from other laboratory waste streams.[3]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
-
-
Disposal:
6.0 Spill Response
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Wear appropriate PPE before attempting to clean the spill.
-
Containment:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material into a labeled hazardous waste container.
-
For wet spills, absorb the material with an inert absorbent and place it in a labeled hazardous waste container.
-
-
Decontamination: Wash the spill area with large amounts of water, preventing runoff into drains.[1]
-
Reporting: Report the spill to the laboratory supervisor or chemical safety officer.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Creatine Pyruvate
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of Creatine pyruvate (B1213749) in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Creatine pyruvate is classified as a substance that causes serious eye damage and may cause skin irritation[1]. In the event of a fire, it may emit poisonous and corrosive fumes. A thorough risk assessment should be conducted before commencing any work involving this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing (in a ventilated enclosure) | Safety glasses with side shields or chemical goggles | Chemical-resistant gloves (e.g., nitrile)[2] | Laboratory coat[3] | Not generally required if handled in a ventilated enclosure |
| Preparing Solutions | Chemical goggles or a face shield | Chemical-resistant gloves[2] | Laboratory coat[3] | Use in a well-ventilated area |
| Minor Spill Cleanup | Chemical goggles | Chemical-resistant gloves | Protective clothing | Dust respirator[4] |
| Major Spill or Emergency | Face shield and chemical goggles | Heavy-duty chemical-resistant gloves | Full protective suit[5] | Self-contained breathing apparatus (SCBA)[5] |
It is imperative to inspect all PPE before use and to follow proper donning and doffing procedures to avoid contamination.[2] Contaminated clothing should be laundered separately before reuse.
Safe Handling and Storage
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the accumulation of dust.
-
Personal Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in areas where the chemical is handled. Always wash hands thoroughly with soap and water after handling.
-
Container Management: Keep containers securely sealed when not in use and protect them from physical damage.
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the necessary steps for different exposure routes.
| Exposure Route | Immediate First Aid Measures |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Ensure complete irrigation of the eye. Seek immediate medical attention. Removal of contact lenses should only be undertaken by skilled personnel. |
| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water and soap, if available. Seek medical attention if irritation occurs. |
| Inhalation | Remove the individual from the contaminated area to fresh air. Lay the person down and keep them warm and rested. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor. |
Spill and Disposal Plan
Spill Response:
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including a dust respirator, gloves, and safety glasses.
-
Clean up spills immediately, avoiding the generation of dust.
-
Use dry clean-up procedures such as sweeping, shoveling, or using a vacuum with a HEPA filter.
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area and alert Emergency Services.
-
Control personal contact by wearing appropriate protective clothing.
-
Prevent the spillage from entering drains or waterways.
-
Disposal Plan:
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Do not discharge this compound into sewers or waterways.
-
Consider a hierarchy of waste management: Reduction, Reuse, Recycling, and finally, Disposal.
-
Surplus and non-recyclable solutions should be handled by a licensed disposal company.[7]
Visualized Protocols
To further clarify procedural workflows, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step response to a chemical spill.
Caption: PPE selection workflow for this compound.
Caption: Emergency response plan for a this compound spill.
References
- 1. This compound | C7H13N3O5 | CID 9794442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lewisu.edu [lewisu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. pallavchemicals.com [pallavchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
